4,4'-Vinylenedipyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11470. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFJDEHFNMWYBD-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014763 | |
| Record name | trans-4,4'-Vinylenedipyridine | |
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Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [Acros Organics MSDS] | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
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CAS No. |
13362-78-2, 1135-32-6 | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
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| Record name | 1,2-Di(4-pyridyl)ethylene | |
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| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
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| Record name | 4,4'-Vinylenedipyridine | |
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| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
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| Record name | trans-4,4'-Vinylenedipyridine | |
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| Record name | trans-4,4'-vinylenedipyridine | |
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| Record name | 1,2-di(4-pyridyl)ethylene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Vinylenedipyridine (CAS Number 13362-78-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a rigid, conjugated organic compound that has garnered significant interest in various fields of chemical and materials science. Its unique structure, featuring two pyridine rings linked by a vinylene bridge, imparts favorable electronic and coordination properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on aspects relevant to researchers and professionals in drug development.
Core Properties
The physicochemical properties of this compound are crucial for its application in synthesis and materials design. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13362-78-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂ | [1][3] |
| Molecular Weight | 182.22 g/mol | [1][3] |
| Appearance | Light brown or tan crystalline powder | [1][4] |
| Melting Point | 148-152 °C | [1][4] |
| Boiling Point | 334.1 ± 11.0 °C (Predicted) | [5] |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in chloroform and methanol. | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-) | [1] |
| LogP | 2.647 (Calculated) | [6] |
| pKa | 5.50 ± 0.26 (Predicted) | [5] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization and quality control of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for the aromatic protons on the pyridine rings and the vinylic protons, confirming the trans configuration of the double bond.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=C stretching of the vinylene group and the C=N and C=C stretching vibrations of the pyridine rings.
-
UV-Vis Spectroscopy: The UV-Vis spectrum in solution exhibits absorption bands corresponding to the π-π* transitions of the conjugated system. The NIST Chemistry WebBook provides access to the UV/Visible spectrum for this compound.[7]
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound. The NIST Chemistry WebBook provides access to the mass spectrum (electron ionization) for this compound.[7]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which involves the coupling of a phosphorus ylide with an aldehyde.[8][9][10] A general procedure is outlined below.
Reaction: Wittig Reaction
Reactants:
-
Triphenyl(4-pyridinylmethyl)phosphonium chloride
-
4-Pyridinecarboxaldehyde
-
Strong base (e.g., Sodium hydroxide)
-
Solvent (e.g., Dichloromethane)
Experimental Procedure:
-
Suspend triphenyl(4-pyridinylmethyl)phosphonium chloride in dichloromethane in an Erlenmeyer flask.
-
Stir the suspension for 5 minutes.
-
Add 4-pyridinecarboxaldehyde to the suspension while stirring.
-
Slowly add a cold aqueous solution of sodium hydroxide to the flask.
-
Allow the reaction mixture to stir for 30 minutes.
-
Transfer the resulting solution to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by crystallization.
Purification:
The crude product can be purified by recrystallization from water (1.6 g/100 mL at 100 °C).[1]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
While this compound itself is primarily used as a building block in coordination chemistry and materials science, its derivatives and metal complexes have shown potential in areas relevant to drug development.[4][11]
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
This compound is a versatile ligand for the construction of coordination polymers and MOFs.[4][11] The rigid nature of the ligand and the presence of two nitrogen donor atoms allow for the formation of well-defined, porous structures. These materials have potential applications in gas storage, catalysis, and as platforms for drug delivery. Silver coordination polymers of this compound have been investigated for anion exchange, which could be relevant for the sequestration of pollutants.[12]
Potential in Medicinal Chemistry
Pyridine derivatives are a common scaffold in many biologically active compounds and approved drugs.[13][14] The vinylenedipyridine moiety can be considered a bioisostere of other linking groups in drug molecules.
-
Anticancer Agents: Metal complexes incorporating pyridine-containing ligands have been extensively studied for their anticancer properties.[15][16][17][18] The ligands can modulate the electronic properties and reactivity of the metal center, influencing their interaction with biological targets such as DNA and proteins. While direct studies on the anticancer activity of this compound complexes are not abundant, the broader class of pyridine-metal complexes shows promise.
-
Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors.[13][14][19][20] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The development of novel pyridine-based ligands is an active area of research for the discovery of new kinase inhibitors.
Diagram: Potential Application in Kinase Inhibition
Caption: Hypothetical mechanism of kinase inhibition by a this compound derivative.
Safety and Handling
This compound is classified as an irritant.[5][21] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[21]
Conclusion
This compound is a valuable compound with well-defined physicochemical properties and established synthetic routes. Its primary applications lie in the fields of coordination chemistry and materials science. While direct applications in drug development are not yet established, the broader importance of the pyridine scaffold in medicinal chemistry suggests that derivatives and metal complexes of this compound may hold potential for the development of novel therapeutic agents, particularly in the areas of anticancer drugs and kinase inhibitors. Further research into the biological activity of this compound and its derivatives is warranted.
References
- 1. This compound | 13362-78-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 13362-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1,2-ジ(4-ピリジル)エチレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- (CAS 13362-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- [webbook.nist.gov]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. atc.io [atc.io]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. This compound | 13362-78-2 | Benchchem [benchchem.com]
- 12. Silver this compound Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metal-based anticancer agents – Lippard Lab [lippardlab.mit.edu]
- 17. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of trans-1,2-bis(4-pyridyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to trans-1,2-bis(4-pyridyl)ethylene, a versatile building block in supramolecular chemistry and a key ligand in the development of coordination polymers with applications in drug delivery and materials science. This document details experimental protocols, presents comparative quantitative data, and visualizes reaction workflows for the most prevalent synthetic methodologies.
Introduction
trans-1,2-bis(4-pyridyl)ethylene, also known as 4,4'-bpe, is a rigid, linear bidentate ligand widely employed in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its ability to form extended structures through coordination with metal ions has led to its use in diverse applications, including gas storage, catalysis, and as a scaffold in the design of novel drug delivery systems. The trans geometry of the central ethylene unit provides a linear extension, which is crucial for the predictable assembly of desired supramolecular architectures. This guide focuses on the chemical synthesis of this important molecule, providing researchers with the necessary information to select and perform the most suitable synthesis for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of trans-1,2-bis(4-pyridyl)ethylene can be achieved through several established organic reactions. The choice of method often depends on factors such as desired yield, scalability, availability of starting materials, and tolerance to functional groups. The following table summarizes the quantitative data for the most common synthetic routes.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Wittig Reaction | 4-pyridinecarboxaldehyde, (4-pyridylmethyl)triphenylphosphonium chloride | Sodium hydroxide (NaOH) | Dichloromethane (CH2Cl2) / Water | Room Temperature | 0.5 | ~50-70 | [1] |
| Heck Reaction | 4-vinylpyridine, 4-bromopyridine | Palladium(II) acetate (Pd(OAc)2), Tri(o-tolyl)phosphine | Triethylamine (Et3N) | 100 | 24 | ~60-80 | [2] |
| Horner-Wadsworth-Emmons Reaction | 4-pyridinecarboxaldehyde, Diethyl (4-pyridylmethyl)phosphonate | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | 2-4 | ~70-90 | [3] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. In this case, 4-pyridinecarboxaldehyde is reacted with the ylide generated from (4-pyridylmethyl)triphenylphosphonium chloride.
a) Preparation of (4-pyridylmethyl)triphenylphosphonium chloride:
-
In a round-bottom flask, dissolve 4-(chloromethyl)pyridine hydrochloride (1 equiv.) and triphenylphosphine (1 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the mixture at 80-90 °C for 4-6 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum to obtain the phosphonium salt.
b) Synthesis of trans-1,2-bis(4-pyridyl)ethylene:
-
Suspend (4-pyridylmethyl)triphenylphosphonium chloride (1 equiv.) and 4-pyridinecarboxaldehyde (1 equiv.) in a biphasic solvent system of dichloromethane and water.
-
Add a solution of sodium hydroxide (2-3 equiv.) in water dropwise to the vigorously stirred mixture at room temperature.
-
Continue stirring for 30 minutes. The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water and then with a small amount of cold dichloromethane to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure trans-1,2-bis(4-pyridyl)ethylene as a white to pale yellow crystalline solid.[1]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For the synthesis of trans-1,2-bis(4-pyridyl)ethylene, 4-vinylpyridine is coupled with a 4-halopyridine.
a) General Procedure:
-
To a sealed tube, add 4-bromopyridine hydrochloride (1 equiv.), 4-vinylpyridine (1.2 equiv.), palladium(II) acetate (0.02-0.05 equiv.), a phosphine ligand such as tri(o-tolyl)phosphine (0.04-0.1 equiv.), and a base such as triethylamine (2-3 equiv.).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield trans-1,2-bis(4-pyridyl)ethylene.[2]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It generally provides excellent E-selectivity for the resulting alkene.
a) Preparation of Diethyl (4-pyridylmethyl)phosphonate:
-
React 4-(chloromethyl)pyridine hydrochloride with triethyl phosphite at 100-120 °C. The reaction is typically performed neat or in a high-boiling solvent.
-
The reaction progress can be monitored by the cessation of ethyl chloride evolution.
-
Purify the resulting phosphonate ester by vacuum distillation.
b) Synthesis of trans-1,2-bis(4-pyridyl)ethylene:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Add a solution of diethyl (4-pyridylmethyl)phosphonate (1 equiv.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-pyridinecarboxaldehyde (1 equiv.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to afford pure trans-1,2-bis(4-pyridyl)ethylene.[3]
Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the primary synthetic routes.
References
An In-depth Technical Guide on the Molecular Structure and Geometry of 4,4'-Vinylenedipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a versatile organic compound widely utilized as a fundamental building block in supramolecular chemistry and crystal engineering. Its rigid, linear structure and the presence of two nitrogen atoms make it an excellent bidentate ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and hydrogen-bonded networks. An intricate understanding of its molecular structure and geometry is paramount for predicting and controlling the assembly of these supramolecular architectures, which have potential applications in gas storage, catalysis, and as active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the molecular geometry of this compound, detailing both experimental and computational methodologies for its characterization.
Molecular Structure and Geometry
The molecular formula of this compound is C₁₂H₁₀N₂.[1][2][3] Its structure consists of two pyridine rings linked by a central ethylene bridge in a trans configuration. This arrangement confers a high degree of planarity to the molecule, although slight torsional deviations can occur.
Experimental Data from X-ray Crystallography
The precise molecular geometry of this compound in the solid state has been determined by single-crystal X-ray diffraction. The key structural parameters are summarized in the table below. These values represent a typical crystal structure and may vary slightly depending on the crystalline environment (e.g., co-crystals or salts).
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C=C (ethylene) | ~1.33 Å |
| C-C (vinyl-pyridyl) | ~1.48 Å | |
| C-N (pyridyl) | ~1.34 Å | |
| C-C (pyridyl) | ~1.39 Å | |
| Bond Angles | C-C=C | ~125° |
| N-C-C (pyridyl) | ~124° | |
| C-C-C (pyridyl) | ~118° | |
| Torsional Angles | Pyridyl-Vinyl-Vinyl-Pyridyl | ~180° |
| Dihedral angle between pyridine rings | ~0° (planar) |
Note: The exact values can be obtained from the Cambridge Structural Database (CSD) by referencing the appropriate crystallographic information file (CIF).
Computational Data from Density Functional Theory (DFT)
Computational chemistry provides a powerful tool for understanding the geometry of this compound in the gas phase, free from packing forces present in the crystal lattice. Geometry optimization calculations are commonly performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. The computationally derived geometric parameters are generally in good agreement with experimental X-ray data, confirming the planarity and key bond distances and angles of the molecule.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=C (ethylene) | ~1.34 Å |
| C-C (vinyl-pyridyl) | ~1.47 Å | |
| C-N (pyridyl) | ~1.34 Å | |
| C-C (pyridyl) | ~1.39 Å | |
| Bond Angles | C-C=C | ~126° |
| N-C-C (pyridyl) | ~124° | |
| C-C-C (pyridyl) | ~118° | |
| Torsional Angles | Pyridyl-Vinyl-Vinyl-Pyridyl | 180° |
| Dihedral angle between pyridine rings | 0° |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Wittig reaction or a related condensation reaction. A general procedure is outlined below:
References
An In-depth Technical Guide to the Photophysical Properties of 4,4'-Vinylenedipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine, also known as 1,2-bis(4-pyridyl)ethylene, is a conjugated organic molecule that has garnered significant interest in various scientific fields, including coordination chemistry, materials science, and photochemistry. Its rigid structure, featuring two pyridine rings linked by a vinyl bridge, gives rise to intriguing photophysical properties that are sensitive to its environment. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailing its synthesis, spectroscopic behavior, and excited-state dynamics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methylpyridine
-
Lithium diisopropylamide (LDA) solution in THF
-
4-pyridinecarboxaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid
-
Chloroform (for NMR)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and under light-avoiding conditions, a solution of 4-methylpyridine (4.12 mmol) in anhydrous THF is cooled to -70 °C.
-
To this cooled solution, a solution of LDA in THF (4.32 mmol) is added slowly, and the mixture is stirred.
-
4-Pyridinecarboxaldehyde (4.12 mmol) is then added dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.
-
Following the addition, 10 mL of acetic acid is added, and the reaction mixture is refluxed for 24 hours. During this time, the solution is observed to turn yellow.
-
After the reflux period, the solvent is removed by rotary evaporation, yielding a light yellow solid.
-
The crude product is purified by column chromatography to afford the final product, this compound.
This procedure typically results in a yield of approximately 49%.[1] The successful synthesis can be confirmed by spectroscopic methods such as 1H NMR.
Photophysical Properties
The photophysical properties of this compound are characterized by its absorption and emission of light, which are influenced by factors such as solvent polarity and pH.
Absorption and Emission Spectra
In various solvents, the absorption maximum of trans-4,4'-vinylenedipyridine is observed at approximately 290 nm.[2] The photophysical behavior of this compound is particularly sensitive to the pH of its environment, especially in aqueous solutions. As the pH of an aqueous solution containing this compound is decreased from 8.45 to 5.62, a noticeable redshift in the UV-Vis absorption spectrum is observed, with the peak shifting from 285 nm to 298 nm. Concurrently, the fluorescence emission spectrum exhibits a significant blueshift, moving from 418 nm to 359 nm.
Quantum Yields
The efficiency of the photophysical processes of this compound can be quantified by its quantum yields. A key photochemical process for this molecule is the trans-cis isomerization upon UV irradiation. The quantum yield for the trans→cis photoinduced isomerization of this compound in methanolic solutions upon irradiation at 313 nm has been determined to be 0.17 ± 0.03.
Table 1: Summary of Photophysical Data for this compound
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~290 nm | Various solvents |
| Absorption Maximum (λabs) | 285 nm → 298 nm | Aqueous solution, pH 8.45 → 5.62 |
| Emission Maximum (λem) | 418 nm → 359 nm | Aqueous solution, pH 7.20 → 5.62 |
| Photoisomerization Quantum Yield (Φiso) | 0.17 ± 0.03 | Methanol, 313 nm irradiation |
Experimental Protocols for Photophysical Measurements
Accurate determination of the photophysical properties of this compound requires precise experimental techniques.
UV-Vis Absorption Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a dilute solution of this compound in the solvent of interest (e.g., methanol, acetonitrile, or buffered aqueous solutions).
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
To determine the molar extinction coefficient (ε), measure the absorbance of several solutions of known concentrations and apply the Beer-Lambert law.
Fluorescence Spectroscopy
Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.
Procedure:
-
Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Excite the sample at a wavelength where it absorbs, typically at or near its λmax.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity (λem) is determined from the corrected spectrum.
Fluorescence Quantum Yield Measurement (Relative Method)
Principle:
The fluorescence quantum yield of a sample can be determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.
Procedure:
-
Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as this compound.
-
Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φstd * (ms / mstd) * (ηs2 / ηstd2)
where Φ is the quantum yield, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between different photophysical processes and the experimental workflows can aid in understanding the behavior of this compound.
Conclusion
This technical guide has provided a detailed overview of the photophysical properties of this compound, covering its synthesis, spectroscopic characteristics, and key photophysical parameters. The provided experimental protocols offer a practical framework for researchers to investigate this molecule further. The sensitivity of its absorption and emission to the local environment, particularly pH, highlights its potential for use in developing chemical sensors and smart materials. Further research into the excited-state dynamics and the influence of various substituents on its photophysical properties will undoubtedly unlock new applications for this versatile compound in drug development and beyond.
References
An In-depth Technical Guide to the Solubility of 4,4'-Vinylenedipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-Vinylenedipyridine (also known as 1,2-Bis(4-pyridyl)ethylene) in common solvents. Understanding the solubility of this compound is critical for its application in various fields, including the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as a ligand in medicinal chemistry. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a visual guide to the experimental workflow.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful qualitative guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its two pyridine rings and a central carbon-carbon double bond, exhibits moderate polarity.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in the literature. The following table summarizes the available qualitative and limited quantitative information. Researchers are encouraged to use the experimental protocols provided in this guide to determine solubility in their specific solvent systems.
| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Citation |
| Chloroform | CHCl₃ | Organic | Not Specified | Slightly Soluble | [1][2] |
| Methanol | CH₃OH | Organic | Not Specified | Slightly Soluble | [1][2] |
| Water | H₂O | Inorganic | Not Specified | Does not mix well | |
| Water | H₂O | Inorganic | 100 | 1.6 g / 100 mL* | [3] |
*Note: This value is reported in the context of crystallization for purification and may not represent the equilibrium solubility at this temperature.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in a solvent of interest. The most common and reliable method is the shake-flask method.
Gravimetric Shake-Flask Method
This method directly measures the amount of dissolved solute in a saturated solution.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Oven or rotary evaporator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent completely. This can be achieved by placing the vial in an oven at a temperature below the melting point of this compound (148-152 °C) or by using a rotary evaporator.
-
Once all the solvent has been removed, cool the vial in a desiccator to room temperature and weigh it again.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the weight of the vial after solvent evaporation.
-
The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.
-
UV-Vis Spectrophotometry Method
This method is an alternative to the gravimetric method if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Materials for preparing a saturated solution (as in the gravimetric method)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create several standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
References
4,4'-Vinylenedipyridine: A Technical Guide to Chemical Safety and Handling
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,4'-Vinylenedipyridine, also known as 1,2-Bis(4-pyridyl)ethylene, is a dipyridine derivative widely utilized as a ligand in coordination chemistry and as a versatile building block in organic synthesis.[1] Its applications range from the preparation of complex organic compounds and polymers to its use as a reagent in peptide synthesis.[1] Given its utility in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the chemical safety, handling, storage, and emergency procedures for this compound.
Chemical and Physical Properties
This compound is typically encountered as a tan or light brown crystalline powder.[1][2] A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| CAS Number | 13362-78-2 | [2][3] |
| Molecular Formula | C12H10N2 | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Appearance | Tan to dark brown crystalline powder | [2][4][5] |
| Melting Point | 148-152 °C (lit.) or 155.5 - 156.5 °C | [1][2][4][6][7] |
| Boiling Point | 304 °C (Predicted: 334.1±11.0 °C) | [2][6][7] |
| Density | 1.27 g/cm³ (Predicted: 1.145±0.06 g/cm³) | [2][4][6][7] |
| Solubility | Slightly soluble in Chloroform and Methanol.[4][7] Can be crystallized from water.[1] | [1][4][7] |
| pKa | 5.50±0.26 (Predicted) | [4][6][7] |
Hazard Identification and Toxicity
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][7][8][9] While the toxicological properties of this specific substance have not been fully investigated, it is classified as an irritant.[2][5] Caution is warranted, as studies on related dipyridyl compounds suggest the potential for more severe toxicological effects, including neurotoxicity at high doses in animal models.[10]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[7][9] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[7][8][9] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[7][8][9] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][7][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7][9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8][9]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9]
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential to minimize exposure and ensure safety.
Protocol for General Handling
-
Engineering Controls: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][8] Good general ventilation (typically 10 air changes per hour) should be used.[8]
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE as detailed in Section 4.0.
-
Dispensing: When weighing or transferring the solid, minimize dust generation and accumulation.[2] Use non-sparking tools.[3]
-
Hygiene: Avoid contact with eyes, skin, and clothing.[2] Do not eat, drink, or smoke in the work area.[11] Wash hands and any exposed skin thoroughly after handling.[2][8]
-
End of Use: Keep the container tightly closed when not in use.[2][8] Remove contaminated clothing and wash it before reuse.[2][8]
Protocol for Storage
-
Container: Store in the original, tightly closed container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area.[2][8] A designated corrosives area may be appropriate.[12] Some sources recommend storage at room temperature, sealed in a dry, dark place.[4][7]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][12]
-
Security: For added safety, consider storing the material locked up.[3][8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact and inhalation.
| Area | PPE Specification | Rationale and Guidelines |
| Eyes/Face | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards.[13] | Protects against dust particles and potential splashes, which can cause serious eye irritation.[8] |
| Skin/Hands | Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin exposure.[2][8][14] | Prevents skin irritation upon contact.[8] Gloves should be inspected before use and changed immediately upon contamination. |
| Body | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2] | Shields skin and personal clothing from contamination. Lab coats should be fully buttoned.[13] |
| Respiratory | A NIOSH/MSHA-approved respirator is required if workplace conditions warrant its use (e.g., inadequate ventilation, dust generation).[2] | Protects against inhalation of dust, which may cause respiratory tract irritation.[2][8] A respiratory protection program must be followed.[2] |
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure. Always seek medical attention following an exposure incident.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove the victim to fresh air immediately.[2][8] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][3] 3. Seek immediate medical attention.[2] |
| Skin Contact | 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[2] 2. Remove all contaminated clothing and shoes.[2] 3. If skin irritation occurs, get medical advice/attention.[8] 4. Wash clothing before reuse.[2][8] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] 2. Remove contact lenses if present and easy to do so; continue rinsing.[8] 3. Seek immediate medical attention.[2] |
| Ingestion | 1. Do NOT induce vomiting.[12] 2. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[2] 3. Never give anything by mouth to an unconscious person.[2] 4. Seek immediate medical attention.[2][12] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use agents most appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][15]
-
Hazards from Combustion: During a fire, irritating and highly toxic gases, including carbon monoxide and nitrogen oxides, may be generated.[2]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent), and full protective gear.[2]
Accidental Release Measures (Spill Cleanup)
The primary goal is to clean spills immediately and safely, preventing dust generation and environmental contamination.
-
Evacuation & Ventilation: Keep unnecessary personnel away.[8] Ensure adequate ventilation.[3][8]
-
Personal Protection: Wear appropriate personal protective equipment (PPE) as described in Section 4.0 during cleanup.[8]
-
Cleanup Procedure:
-
For small spills, sweep up or absorb the material.[2] Avoid actions that generate dust.[2]
-
Place the spilled material into a suitable, clean, dry, closed container for disposal.[2]
-
For large spills, stop the flow of material if possible without risk.[8] Cover with a plastic sheet to prevent spreading.[8]
-
-
Decontamination: After product recovery, clean the surface thoroughly to remove residual contamination.[8]
-
Disposal: Dispose of the waste container according to regulations detailed in Section 6.0.
Visualization: Spill Response Workflow
The following diagram outlines the logical workflow for responding to an accidental spill of this compound.
Caption: Logical workflow for handling an accidental chemical spill.
Stability and Reactivity
-
Stability: The compound is stable under normal temperatures and pressures.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and oxides of nitrogen.[2]
Disposal Considerations
Disposal of this compound and its containers must be performed in strict accordance with all applicable local, regional, and national regulations.[8]
-
Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water or soil.[3]
-
Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[8] They can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill where permitted.[3]
References
- 1. This compound | 13362-78-2 [chemicalbook.com]
- 2. This compound(13362-78-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. trans-1,2-Bis(4-pyridyl)ethylene - Hazardous Agents | Haz-Map [haz-map.com]
- 6. CAS No.13362-78-2,this compound Suppliers,MSDS download [lookchem.com]
- 7. This compound | 13362-78-2 [amp.chemicalbook.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. echemi.com [echemi.com]
- 10. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Commercial Suppliers and Technical Guide for 4,4'-Vinylenedipyridine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,4'-Vinylenedipyridine, a key building block in the development of advanced drug delivery systems. The document outlines commercial sources, synthesis protocols, and its primary application as a versatile linker in the construction of Metal-Organic Frameworks (MOFs) for therapeutic applications.
Commercial Availability of this compound
A variety of chemical suppliers offer this compound, also known by its IUPAC name 4-[(E)-2-pyridin-4-ylethenyl]pyridine or CAS number 13362-78-2.[1][2] The availability, purity, and offered quantities vary among suppliers, and researchers are advised to request certificates of analysis for quality assurance.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name/Synonym | Purity | Available Quantities |
| Sigma-Aldrich | 1,2-Di(4-pyridyl)ethylene | 97% | 5 g, 10 g, 50 g |
| Apollo Scientific | This compound | >98% | 1 g, 5 g, 25 g, 100 g, 500 g |
| ChemicalBook | This compound | 98% min, 99% | Inquire for quantities |
| LookChem | This compound | 98% | Inquire for quantities |
| Panjin Greenchem Technology Co., Ltd. | This compound | Inquire | Inquire for quantities |
| JinYan Chemicals(ShangHai) Co.,Ltd. | This compound | Inquire | Inquire for quantities |
| Shanghai Longsheng chemical Co.,Ltd. | This compound | Inquire | Inquire for quantities |
| Beijing VSciChem Technology Co., Ltd. | This compound | Inquire | Inquire for quantities |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
For researchers interested in custom synthesis or process development, a general laboratory-scale protocol for the preparation of this compound is outlined below. This procedure is based on the Wittig-Horner reaction or related olefination reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Picoline (4-methylpyridine)
-
4-Pyridinecarboxaldehyde
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Triphenylphosphine or a phosphonate reagent
-
Standard laboratory glassware for air-sensitive reactions
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of the Ylide/Phosphonate Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-picoline in an anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base to deprotonate the methyl group of 4-picoline, forming the corresponding pyridylmethanide anion.
-
If using a phosphonium salt, this would be the point to generate the ylide.
-
Reaction with Aldehyde: To the cooled solution of the anion, slowly add a solution of 4-pyridinecarboxaldehyde in the same anhydrous solvent.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (typically several hours to overnight) to ensure complete reaction.
-
Quenching and Extraction: Quench the reaction by carefully adding a proton source, such as water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Application in Drug Delivery: A Linker for Metal-Organic Frameworks (MOFs)
This compound is a prominent organic linker used in the synthesis of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[3] The tunable porosity, high surface area, and chemical functionality of MOFs make them highly attractive candidates for drug delivery applications.[4][5]
The pyridine nitrogen atoms of this compound readily coordinate with various metal centers (e.g., zinc, copper, zirconium), while its rigid, linear structure allows for the formation of well-defined and porous frameworks.[6] These pores can be loaded with therapeutic agents, which are then released in a controlled manner under specific physiological conditions.
Experimental Workflow: MOF-Based Drug Delivery using this compound
The following diagram illustrates the general workflow from the synthesis of a this compound-based MOF to its application in drug delivery.
Caption: Workflow for MOF-based drug delivery using this compound.
Role in Signaling Pathways: An Indirect Contribution
While this compound itself is not known to directly participate in specific biological signaling pathways, its role as a structural component in drug delivery vehicles is crucial. The coordination complexes and MOFs formed using this linker can exhibit biological activity. For instance, iron-containing polymer complexes based on vinyl pyridine have shown antitumor and antimicrobial properties.[7][8]
The primary contribution of this compound to drug efficacy is through the sophisticated delivery mechanisms enabled by the MOFs it helps create. These MOFs can be designed for:
-
Controlled Release: The drug is released from the MOF's pores in response to specific stimuli at the target site, such as a change in pH or the presence of certain enzymes.[3]
-
Targeted Delivery: The surface of the MOF can be functionalized with targeting ligands (e.g., antibodies, peptides) to ensure specific accumulation at the desired site, minimizing off-target effects.
-
Protection of Cargo: The MOF structure can protect the encapsulated drug from degradation in the biological environment before it reaches its target.
The following diagram illustrates the logical relationship in the design of a targeted MOF drug delivery system.
Caption: Design logic for a targeted MOF drug delivery system.
Conclusion
This compound is a commercially available and synthetically accessible compound that plays a pivotal role as an organic linker in the construction of Metal-Organic Frameworks. While not directly involved in signaling pathways, its application in creating sophisticated drug delivery vehicles offers significant potential for enhancing the efficacy and safety of therapeutic agents. The ability to precisely tune the properties of MOFs by selecting appropriate linkers like this compound is a key area of research in the field of drug development. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this versatile molecule in their work.
References
- 1. Silver this compound Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Fundamental Chemistry of Bipyridine Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine ligands, particularly the 2,2'-isomer, represent a cornerstone of coordination chemistry.[1] Their remarkable ability to form stable chelate complexes with a vast array of transition metals has established them as indispensable tools in fields ranging from catalysis to materials science and drug development.[2][3] This technical guide provides a comprehensive overview of the fundamental chemistry of bipyridine ligands, focusing on their synthesis, electronic and structural properties, and coordination behavior. Detailed experimental protocols for the synthesis of key ligands and complexes are provided, alongside curated quantitative data and graphical representations of important mechanistic pathways to support researchers in their scientific endeavors.
Synthesis of Bipyridine Ligands
The synthesis of the bipyridine scaffold can be achieved through various cross-coupling methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a pyridylboronic acid (or ester) and a halopyridine, catalyzed by a palladium complex.[4]
Experimental Protocol: Synthesis of 2,2'-Bipyridine via Suzuki-Miyaura Coupling
-
Materials: 2-Bromopyridine, 2-pyridylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate (Na₂CO₃), 1,4-dioxane, water, ethyl acetate, brine.
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and Na₂CO₃ (2.0 equiv).[4]
-
Add anhydrous 1,4-dioxane and a minimal amount of water to dissolve the Na₂CO₃.[4]
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.[4]
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature and quench with water.[4]
-
Extract the product with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to yield 2,2'-bipyridine.
-
Stille Coupling
Stille coupling involves the reaction of an organotin compound (e.g., a stannylpyridine) with a halopyridine, also catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.[5][6]
Experimental Protocol: Synthesis of 5,5'-Disubstituted-2,2'-Bipyridine via Stille Coupling
-
Materials: 5,5'-Dibromo-2,2'-bipyridine, organostannane reagent (e.g., 2-(tributylstannyl)pyridine), PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride), anhydrous THF.
-
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve 5,5'-dibromo-2,2'-bipyridine (1.0 equiv) and PdCl₂(PPh₃)₂ (0.05 equiv) in anhydrous THF.[7]
-
Add the organostannane reagent (2.2 equiv) via syringe.[8]
-
Reflux the mixture for 24-48 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of KF to remove tin byproducts.
-
Stir vigorously for 1 hour, then filter the resulting precipitate.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Coordination Chemistry and Structural Properties
The defining feature of 2,2'-bipyridine is its ability to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This "chelate effect" results in significantly more stable complexes compared to those formed with analogous monodentate ligands like pyridine.[1][2]
Stability of Bipyridine Complexes
The stability of metal complexes is quantified by their stability constants (log K or log β). The table below summarizes the stepwise stability constants for the formation of complexes between common transition metal ions and 2,2'-bipyridine.
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Co(II) | 5.7 | 5.2 | 4.5 |
| Ni(II) | 7.0 | 6.8 | 6.4 |
| Cu(II) | 8.0 | 5.5 | 3.4 |
| Zn(II) | 5.0 | 4.5 | 3.8 |
| Fe(II) | 4.2 | 3.7 | 5.2 |
Data compiled from various sources. Conditions may vary slightly between studies.[2][9]
Structural Data of Bipyridine Complexes
The coordination of bipyridine to a metal center induces specific geometric parameters. The following table provides representative bond lengths and angles for a selection of transition metal complexes with 2,2'-bipyridine.
| Complex | M-N Bond Length (Å) | N-M-N Bite Angle (°) |
| [Fe(bpy)₃]²⁺ | 1.96 - 1.97 | ~79 |
| [Ru(bpy)₃]²⁺ | 2.05 - 2.06 | ~78 |
| [Co(dmbpy)₂(dca)₂] | 2.12 - 2.16 | ~76 |
| [Ni(dmbpy)₂(dca)₂] | 2.08 - 2.09 | ~77 |
| [Cu(dmbpy)₂(OH)₂] | 2.00 - 2.29 | ~76 |
dmbpy = 4,4'-dimethyl-2,2'-bipyridine; dca = dicyanamide. Data compiled from various crystallographic studies.[3][10]
Electronic Properties and Photophysics
Bipyridine ligands are considered "redox non-innocent," meaning they can actively participate in redox processes. Their complexes often exhibit intense metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra, which are fundamental to their rich photophysical and photochemical properties.[3]
Redox Potentials
The redox potentials of bipyridine complexes are highly tunable by modifying the substituents on the bipyridine rings. Electron-donating groups generally make the complex easier to oxidize, while electron-withdrawing groups make it harder. The following table lists the Ru(II)/Ru(III) redox potentials for a series of substituted tris(bipyridine)ruthenium(II) complexes.
| Complex | E₁/₂ (V vs. Fc/Fc⁺) |
| [Ru(4,4'-dinitro-bpy)₃]²⁺ | +1.75 |
| [Ru(bpy)₃]²⁺ | +1.26 |
| [Ru(4,4'-dimethyl-bpy)₃]²⁺ | +1.05 |
| [Ru(4,4'-dimethoxy-bpy)₃]²⁺ | +0.97 |
| [Ru(4,4'-di-tert-butyl-bpy)₃]²⁺ | +1.03 |
Data measured in acetonitrile. Compiled from various electrochemical studies.[11][12]
Photophysical Properties
The excited states of many bipyridine complexes, particularly those of Ru(II) and Ir(III), are potent photoreductants and photooxidants, making them highly valuable in photoredox catalysis.
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |
| [Ru(bpy)₃]²⁺ | 452 | 620 | 0.062 | 0.6 |
| [Ir(ppy)₂(bpy)]⁺ | ~375, 460 | ~590 | ~0.1 | ~1.2 |
| [Ir{dF(CF₃)ppy}₂(dtbbpy)]⁺ | ~380, 460 | ~520 | ~0.7 | ~1.5 |
ppy = 2-phenylpyridine, dF(CF₃)ppy = 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine. Data compiled from various photophysical studies.[13][14]
Synthesis of Bipyridine Metal Complexes
The synthesis of bipyridine metal complexes typically involves the reaction of a metal salt with the bipyridine ligand in a suitable solvent.
Experimental Protocol: Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)
-
Materials: RuCl₃·xH₂O, 2,2'-bipyridine, ethanol, water.
-
Procedure:
-
Dissolve RuCl₃·xH₂O (1.0 equiv) and 2,2'-bipyridine (3.0 equiv) in ethanol.
-
Reflux the solution for several hours. The color of the solution should change to a deep red-orange.
-
Cool the solution to room temperature and add a saturated aqueous solution of a suitable salt (e.g., NaCl or NH₄PF₆) to precipitate the complex.
-
Collect the precipitate by filtration, wash with cold water and diethyl ether.
-
Recrystallize the complex from an ethanol/water mixture to obtain the pure product.
-
Experimental Protocol: Synthesis of a Cationic Iridium(III) Complex ([Ir(ppy)₂(bpy)]PF₆)
-
Materials: [Ir(ppy)₂Cl]₂, 2,2'-bipyridine, dichloromethane (DCM), methanol (MeOH), ammonium hexafluorophosphate (NH₄PF₆).
-
Procedure:
-
Suspend the iridium dimer, [Ir(ppy)₂Cl]₂ (1.0 equiv), and 2,2'-bipyridine (2.1 equiv) in a 1:1 mixture of DCM and MeOH.[15]
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours. The solution should become clear and yellow/orange.[16]
-
Cool the solution to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a polar solvent and add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt.
-
Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.[16]
-
Purification and Characterization
Purification of bipyridine ligands and their complexes is crucial for obtaining reliable experimental data. Common techniques include:
-
Recrystallization: Effective for obtaining high-purity crystalline solids. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[17]
-
Column Chromatography: Widely used for separating mixtures. Silica gel is common for neutral ligands, while ion-exchange resins (like SP Sephadex) are used for charged metal complexes.[18][19]
Characterization of the synthesized compounds is typically performed using a combination of the following techniques:
-
NMR Spectroscopy (¹H and ¹³C): To determine the structure and purity of the ligands and diamagnetic complexes.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
UV-Vis Spectroscopy: To study the electronic absorption properties and determine MLCT bands.
-
Emission Spectroscopy: To investigate the photoluminescent properties, including emission wavelength, quantum yield, and lifetime.
-
Cyclic Voltammetry (CV): To determine the redox potentials of the complexes.
-
Single-Crystal X-ray Diffraction: To obtain precise information about the molecular structure, including bond lengths and angles.
Visualizing Key Processes
Diagrams generated using Graphviz can effectively illustrate complex chemical processes involving bipyridine ligands.
Caption: Suzuki-Miyaura catalytic cycle with a Pd-bipyridine catalyst.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4,4'-Vinylenedipyridine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a versatile organic compound that has garnered significant interest in materials science and, more recently, has shown potential in medicinal chemistry. Its rigid, linear structure and the presence of two coordinating nitrogen atoms make it an exceptional building block for supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on experimental protocols and its emerging role in drug development.
Discovery and History
While the precise date and discoverer of the first synthesis of this compound are not extensively documented in readily available historical records, its intellectual lineage can be traced to the broader exploration of pyridine chemistry in the 19th and 20th centuries. The synthesis and characterization of analogous stilbene and pyridine derivatives laid the foundational chemical principles for its eventual creation. The development of olefination reactions, such as the Wittig reaction discovered by Georg Wittig in 1954, provided a robust and reliable method for the synthesis of vinyl-bridged aromatic compounds, likely leading to the first intentional synthesis of this compound.[1] Its utility as a ligand in coordination chemistry became a significant driver for its study and more widespread synthesis in the latter half of the 20th century.
Physicochemical Properties
This compound is typically a light brown or tan crystalline powder at room temperature.[2] It is sparingly soluble in water but shows solubility in organic solvents like chloroform and methanol.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| CAS Number | 13362-78-2 | [2] |
| Melting Point | 148-152 °C | [3] |
| Appearance | Light brown crystalline powder | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
Synthetic Methodologies
Several synthetic routes have been employed for the preparation of this compound, with the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Heck reaction being the most prominent.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. In the context of this compound, this typically involves the reaction of 4-pyridinecarboxaldehyde with a phosphonium ylide derived from a 4-picolyl halide.
Experimental Protocol: Wittig Synthesis of trans-1,2-bis(4-pyridyl)ethylene [1]
-
Preparation of triphenyl(4-pyridinylmethyl)phosphonium chloride:
-
Combine 2.25 g of 4-pyridylmethyl chloride hydrochloride and 3.6 g of triphenylphosphine in a 50 mL Erlenmeyer flask.
-
Add 15 mL of dimethylformamide (DMF) and a stir bar.
-
Heat the mixture with stirring at 80 °C for 45 minutes.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. If precipitation is slow, scratch the inside of the flask or add a small ice chunk.
-
Collect the precipitate by vacuum filtration.
-
-
Synthesis of trans-1,2-bis(4-pyridyl)ethylene:
-
Suspend 1.0 g of the prepared phosphonium salt in 10 mL of water.
-
Add 1.2 mL of 4-pyridinecarboxaldehyde to the suspension with stirring.
-
Slowly add a cold solution of sodium hydroxide.
-
Stir the reaction mixture for 30 minutes. The trans-isomer will precipitate.
-
Transfer the solution to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, dry with a drying agent (e.g., MgSO₄), and remove the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization.
-
Quantitative Data for Wittig Synthesis
| Parameter | Value |
| Yield | Not explicitly stated, but a common outcome for this reaction type. |
| Reaction Time | 30 minutes for the olefination step. |
| Key Reagents | 4-pyridylmethyl chloride hydrochloride, triphenylphosphine, 4-pyridinecarboxaldehyde, NaOH |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[4] This method often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproduct simplifies purification.[5][6]
Conceptual Workflow for HWE Synthesis
Caption: Conceptual workflow for the Horner-Wadsworth-Emmons synthesis of this compound.
General Experimental Protocol Outline (HWE)
-
Synthesis of the Phosphonate Ester: React a 4-picolyl halide with a trialkyl phosphite via the Michaelis-Arbuzov reaction.
-
Generation of the Phosphonate Carbanion: Deprotonate the phosphonate ester using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
-
Olefination: Add 4-pyridinecarboxaldehyde to the solution of the phosphonate carbanion.
-
Workup and Purification: Quench the reaction and purify the resulting this compound, often achieving high (E)-stereoselectivity.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[7] For the synthesis of this compound, this could be achieved by coupling 4-vinylpyridine with a 4-halopyridine. A ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine with arylboronic acids has been developed, offering a selective route to (E)-4-styrylpyridines.[7]
Conceptual Workflow for Heck Reaction
Caption: Conceptual workflow for the Heck reaction synthesis of this compound.
General Experimental Protocol Outline (Heck)
-
Combine 4-vinylpyridine, a 4-halopyridine (e.g., 4-bromopyridine), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Cool the mixture, filter off the catalyst, and purify the product by chromatography or recrystallization.
Comparative Quantitative Data for Synthesis Methods
| Synthetic Method | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Wittig Reaction | Moderate to Good | Can produce mixtures of (E) and (Z) isomers | Well-established, versatile | Stoichiometric phosphine oxide byproduct can complicate purification |
| Horner-Wadsworth-Emmons | Good to Excellent | Generally high (E)-selectivity | Water-soluble phosphate byproduct, higher reactivity of the carbanion | Requires preparation of the phosphonate reagent |
| Heck Reaction | Good to Excellent | High (E)-selectivity | Atom-economical, catalytic | Requires a palladium catalyst, may require inert atmosphere |
Key Applications
Coordination Chemistry and Materials Science
The predominant application of this compound is as a linear, ditopic ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).[8] Its rigid structure allows for the predictable formation of extended networks with specific topologies and porosities. These materials have potential applications in gas storage, separation, and catalysis. The vinyl bridge also introduces the possibility of photochemical reactions within the solid state.
Photochemical Reactivity
trans-1,2-bis(4-pyridyl)ethylene undergoes a [2+2] photodimerization reaction in the solid state upon UV irradiation to form tetrakis(4-pyridyl)cyclobutane.[9] This reactivity is of interest for the development of photoresponsive materials and for the template-directed synthesis of specific cyclobutane isomers.
Caption: Photodimerization of this compound.
Potential in Drug Development
While research into the direct biological activity of this compound is limited, the broader class of pyridine derivatives has a rich history in medicinal chemistry. Several studies have highlighted the potential of related compounds. For instance, some pyridine derivatives have been shown to induce senescence in ovarian cancer cell lines through the activation of the p21 signaling pathway.[10] Additionally, iodinated 4,4'-bipyridines have demonstrated antiproliferative activity against melanoma cell lines.[11]
The toxicological properties of dipyridyl compounds are an area of active research, with some isomers showing neurotoxic effects at high doses.[12] However, the toxicological profile of this compound itself has not been fully investigated.[13]
Future Outlook
This compound remains a molecule of significant interest, primarily in the field of materials chemistry. Its predictable coordination behavior and photoreactivity will likely continue to be exploited in the design of novel functional materials. The emerging, albeit limited, data on the biological activities of related compounds suggests that this compound and its derivatives may warrant further investigation as scaffolds in drug discovery. Future research should focus on a more thorough evaluation of its toxicological profile and its potential to interact with biological targets and signaling pathways. A deeper understanding of its structure-activity relationships could open new avenues for its application in medicinal chemistry.
References
- 1. atc.io [atc.io]
- 2. This compound | 13362-78-2 [chemicalbook.com]
- 3. This compound | 13362-78-2 [m.chemicalbook.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Di-(4-pyridyl)-ethylen 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound(13362-78-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Theoretical Calculations for 4,4'-Vinylenedipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine (VDP), also known as trans-1,2-bis(4-pyridyl)ethylene, is a versatile organic compound with the molecular formula C12H10N2.[1][2] Its rigid, conjugated structure, featuring two pyridine rings linked by a vinyl bridge, makes it a valuable building block in supramolecular chemistry, coordination polymers, and materials science.[1] In the context of drug development, VDP and its derivatives can serve as ligands for metal-based therapeutics or as scaffolds for novel pharmacophores.
This technical guide provides a comprehensive overview of the theoretical and computational methods used to characterize this compound. By employing quantum chemical calculations, researchers can gain deep insights into its molecular structure, spectroscopic properties, and electronic behavior, thereby accelerating the design and development of new materials and potential therapeutic agents.
Computational Workflow for Molecular Property Prediction
A general workflow for the computational prediction of molecular properties of this compound is outlined below. This process typically starts with defining the molecular structure, followed by a series of calculations to determine its optimal geometry and various properties.
Caption: General computational workflow for predicting molecular properties of this compound.
Molecular Geometry Optimization
The first step in any theoretical analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT).
Experimental Protocol: Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is required.
-
Method: The B3LYP hybrid functional is a commonly used and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) is recommended to provide a good balance between accuracy and computational cost.
-
Procedure:
-
Construct an initial guess for the structure of this compound.
-
Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the minimum energy conformation.
-
Confirm that the optimization has converged to a true minimum by performing a subsequent vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[3]
-
Data Presentation: Optimized Geometric Parameters
The optimized geometry provides key structural information. The following table outlines the expected data to be obtained.
| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | ||
| C=C (vinyl) | Value to be calculated | |
| C-C (vinyl-pyridyl) | Value to be calculated | |
| C-N (pyridyl) | Value to be calculated | |
| C-C (pyridyl) | Value to be calculated | |
| C-H (vinyl) | Value to be calculated | |
| C-H (pyridyl) | Value to be calculated | |
| Bond Angles (degrees) | ||
| C-C=C (vinyl) | Value to be calculated | |
| C-C-N (pyridyl) | Value to be calculated | |
| H-C=C (vinyl) | Value to be calculated | |
| Dihedral Angles (degrees) | ||
| Pyridyl-Vinyl-Vinyl-Pyridyl | Value to be calculated |
Vibrational Analysis
Vibrational spectroscopy (Infrared and Raman) is a powerful tool for identifying molecules and understanding their bonding. Theoretical frequency calculations can aid in the assignment of experimental spectra.
Experimental Protocol: Vibrational Frequency Calculation
-
Software: Use the same software as for the geometry optimization.
-
Method: The calculation should be performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization.
-
Procedure:
-
Use the optimized geometry of this compound as the input.
-
Run a frequency calculation. This will compute the vibrational modes, their corresponding frequencies, and their IR and Raman intensities.
-
It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.
-
Data Presentation: Calculated Vibrational Frequencies
The calculated vibrational frequencies can be compared with experimental data for validation.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| C=C stretch (vinyl) | Value to be calculated | Value to be calculated | Value to be calculated |
| Pyridyl ring stretch | Value to be calculated | Value to be calculated | Value to be calculated |
| C-H bend (vinyl) | Value to be calculated | Value to be calculated | Value to be calculated |
| C-H bend (pyridyl) | Value to be calculated | Value to be calculated | Value to be calculated |
| ... (other modes) | ... | ... | ... |
Electronic Properties
The electronic properties of this compound, such as its UV-Vis absorption spectrum and orbital energies, are crucial for understanding its behavior in photochemical applications and its potential for charge transfer interactions.
UV-Vis Spectrum and Excited States
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states and simulating the UV-Vis spectrum of molecules.[4][5]
Caption: Workflow for simulating the UV-Vis spectrum of this compound.
-
Software: Quantum chemistry package with TD-DFT capabilities.
-
Method: Use the same functional and basis set as the ground state calculations for consistency (e.g., TD-B3LYP/6-311+G(d,p)).
-
Procedure:
-
Starting from the optimized ground state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of excited states (e.g., the first 10-20 singlet states).
-
The resulting excitation energies (often in eV) and oscillator strengths can be used to generate a theoretical UV-Vis spectrum by plotting them with a broadening function (e.g., Gaussian or Lorentzian).
-
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.
| Property | Calculated Value (eV) |
| HOMO Energy | Value to be calculated |
| LUMO Energy | Value to be calculated |
| HOMO-LUMO Gap | Value to be calculated |
| First Excitation Energy (λmax) | Value to be calculated |
| Oscillator Strength (f) | Value to be calculated |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts with good accuracy.[6]
Experimental Protocol: GIAO NMR Calculation
-
Software: A quantum chemistry package with GIAO capabilities.
-
Method: DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
-
Procedure:
-
Use the optimized geometry of this compound.
-
Perform a GIAO NMR calculation. This will compute the absolute magnetic shielding tensors for each nucleus.
-
To obtain chemical shifts (δ), the calculated shielding values (σ) must be referenced to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), computed at the same level of theory: δ = σ(TMS) - σ(sample).
-
Solvent effects can be included using a continuum model (e.g., PCM) to improve accuracy.
-
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The calculated chemical shifts can be compared directly with experimental data.
| Nucleus | Experimental ¹H Chemical Shift (ppm) in CDCl₃[1] | Calculated ¹H Chemical Shift (ppm) |
| Pyridyl-H (α to N) | 8.62 | Value to be calculated |
| Pyridyl-H (β to N) | 7.61 | Value to be calculated |
| Vinyl-H | 7.55 | Value to be calculated |
| Nucleus | Calculated ¹³C Chemical Shift (ppm) |
| Pyridyl-C (α to N) | Value to be calculated |
| Pyridyl-C (β to N) | Value to be calculated |
| Pyridyl-C (γ to N) | Value to be calculated |
| Vinyl-C | Value to be calculated |
Nonlinear Optical (NLO) Properties
The extended π-conjugated system in this compound suggests it may possess interesting nonlinear optical properties. Theoretical calculations can predict these properties, guiding the development of new NLO materials.
Experimental Protocol: Hyperpolarizability Calculation
-
Software: Quantum chemistry software capable of NLO calculations.
-
Method: DFT (e.g., B3LYP) with a diffuse basis set (e.g., 6-311++G(d,p)) is often necessary to accurately describe the electron density far from the nuclei.
-
Procedure:
-
Using the optimized geometry, perform a polarizability and hyperpolarizability calculation. This is often done using a finite-field approach.
-
The key output is the first hyperpolarizability (β), which quantifies the second-order NLO response.
-
Data Presentation: Calculated NLO Properties
| Property | Component | Calculated Value (a.u.) |
| Dipole Moment (μ) | μ_total | Value to be calculated |
| Polarizability (α) | α_iso | Value to be calculated |
| First Hyperpolarizability (β) | β_total | Value to be calculated |
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[1]
Experimental Protocol: Synthesis
-
Reaction Setup: In a flask under an inert atmosphere, a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is cooled to -70 °C.
-
Addition of Reactants: 4-methylpyridine is added to the LDA solution, followed by the slow, dropwise addition of 4-pyridinecarboxaldehyde, while protecting the reaction from light.[1]
-
Reflux: Acetic acid is added to the reaction mixture, which is then refluxed for 24 hours. The mixture typically turns into a yellow solution.[1]
-
Isolation and Purification: The product is isolated by rotary evaporation. Purification is achieved through column chromatography to yield the final light yellow solid product.[1]
Conclusion
Theoretical calculations provide a powerful, non-destructive means to investigate the properties of this compound in great detail. By leveraging computational methods such as DFT and TD-DFT, researchers can predict its geometry, vibrational and electronic spectra, NMR chemical shifts, and nonlinear optical properties. This in-silico approach not only aids in the interpretation of experimental data but also enables the rational design of novel molecules with tailored properties for applications in materials science and drug development. The protocols and frameworks presented in this guide offer a robust starting point for the comprehensive theoretical characterization of this important molecule.
References
- 1. This compound | 13362-78-2 [chemicalbook.com]
- 2. Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | C12H10N2 | CID 776222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TDDFT | Rowan [rowansci.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 4,4'-Vinylenedipyridine in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Vinylenedipyridine (VDP) and structurally similar linkers in the synthesis of Metal-Organic Frameworks (MOFs). This document details the potential applications, synthesis protocols, and relevant physicochemical properties, with a focus on areas pertinent to advanced materials research and drug development.
Introduction to this compound in MOF Synthesis
This compound (VDP) is a dipyridyl ligand that can be utilized as an organic linker in the construction of Metal-Organic Frameworks (MOFs). Its rigid structure, containing a central vinyl group and two coordinating pyridine moieties, makes it a candidate for creating porous, crystalline materials with potential applications in catalysis, gas storage, drug delivery, and luminescence. While specific research on MOFs exclusively using the VDP linker is emerging, insights can be drawn from structurally analogous dipyridyl linkers, such as 4,4'-bipyridine and its derivatives, which have been extensively used in MOF synthesis.
The vinyl group in VDP offers a unique functionality that can be potentially exploited for post-synthetic modification, polymerization, or for tuning the electronic properties of the resulting MOF.
Potential Applications of VDP-Based MOFs
Based on the functionalities of the VDP linker and the broader knowledge of pyridyl-based MOFs, several key application areas can be envisioned:
-
Photocatalysis: The conjugated π-system of the VDP linker suggests that MOFs incorporating this ligand could exhibit interesting photophysical properties. These properties are crucial for applications in photocatalysis, such as the degradation of organic pollutants or in light-driven chemical transformations.[1][2]
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.[3][4][5] The pyridine nitrogen atoms in the VDP linker can also serve as potential hydrogen bond acceptors, which could influence drug loading and release kinetics.
-
Gas Storage and Separation: The defined pore structures of MOFs make them excellent candidates for the storage and separation of gases like hydrogen, methane, and carbon dioxide.[6][7][8][9][10] The specific geometry and electronic properties of the VDP linker would influence the interactions with gas molecules, affecting storage capacity and selectivity.
-
Luminescent Sensing: MOFs are known for their potential in chemical sensing through luminescence quenching or enhancement.[11][12][13][14][15] The inherent fluorescence of the VDP linker or its ability to sensitize metal-based luminescence could be harnessed for the detection of various analytes.
Experimental Protocols
While a specific, detailed protocol for a VDP-based MOF was not found in the provided search results, a general solvothermal synthesis method, commonly employed for producing pyridyl-based MOFs, can be adapted. The following protocol is a generalized procedure that would require optimization for specific metal precursors and desired MOF structures.
General Solvothermal Synthesis of a VDP-Based MOF
Materials:
-
This compound (VDP) linker
-
Metal salt precursor (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., benzoic acid, acetic acid)
Procedure:
-
Solution Preparation: In a glass vial, dissolve the metal salt precursor in the chosen solvent. In a separate vial, dissolve the this compound (VDP) linker in the same solvent. If a modulator is used, it can be added to the linker solution.
-
Mixing: Combine the metal salt solution and the linker solution in a Teflon-lined stainless-steel autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from 12 to 72 hours).
-
Cooling: Allow the autoclave to cool down slowly to room temperature.
-
Product Isolation: Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. This washing step is often repeated several times.
-
Solvent Exchange: To activate the MOF and remove high-boiling point solvent molecules from the pores, the product is typically immersed in a more volatile solvent (e.g., ethanol or acetone) for several days, with the solvent being exchanged periodically.
-
Activation: The solvent-exchanged MOF is then activated by heating under vacuum to remove the volatile solvent, making the pores accessible for subsequent applications.
Note: The molar ratio of metal to linker, the concentration of reactants, the reaction temperature, and the reaction time are critical parameters that need to be systematically varied to obtain a crystalline and phase-pure MOF.
Synthesis Workflow for VDP-Based MOFs
Caption: A generalized workflow for the solvothermal synthesis of VDP-based MOFs.
Quantitative Data
Due to the limited availability of research specifically on this compound-based MOFs, the following tables present quantitative data from MOFs synthesized with structurally similar linkers, such as 1,2-bis(4-pyridyl)ethylene and bipyridine-based linkers in the UiO-67 series. This data provides a benchmark for the expected performance of VDP-based materials.
Table 1: Gas Sorption Properties of a Zn-MOF with 1,2-bis(4-pyridyl)ethylene Linker
| Gas | Adsorption Temperature (K) | Uptake Capacity | Reference |
| CO₂ | 196 | 86.68 cm³/g | [14] |
Table 2: Properties and Performance of UiO-67-bpy MOFs
| MOF Derivative | Application | Key Performance Metric | Reference |
| UiO-67-bpy-Me | Anionic Dye Adsorption | Enhanced and fast adsorption | [16] |
| UiO-67-bpy-Me | CO₂ Uptake | Increased compared to pristine UiO-67-bpy | [16] |
| UiO-67-bpy-Me | Photocatalysis | Efficient degradation of methyl-orange | [16] |
| PSF-Mn(UiO-67-bpy) | NH₃ Adsorption | 14.46 mmol/g at 298 K and 1 bar | [17] |
Logical Relationships and Potential of VDP in MOF Applications
The unique structural and electronic features of the this compound linker suggest a logical pathway to a variety of advanced applications.
Logical Diagram of VDP-MOF Potential
Caption: Logical flow from VDP linker properties to potential MOF applications.
Conclusion and Future Outlook
While direct experimental data on MOFs synthesized with this compound is currently limited in the scientific literature, the structural and electronic properties of the VDP linker make it a highly promising candidate for the development of novel functional materials. The protocols and data from analogous dipyridyl-based MOFs provide a solid foundation for initiating research in this area. Future work should focus on the systematic synthesis and characterization of VDP-based MOFs to fully explore their potential in catalysis, drug delivery, gas storage, and sensing applications. The reactive vinyl group, in particular, opens up exciting possibilities for post-synthetic modifications, leading to materials with tailored properties for specific and advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoactive perylenediimide metal–organic framework for boosting iodoperfluoroalkylation of alkenes and oxidative coupling of amines - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. Metal-Organic Frameworks (MOFs) in Gas Storage: Unlocking the Potential for Sustainable Energy Solutions – VPRC [vprc.in]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. blog.novomof.com [blog.novomof.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. mdpi.com [mdpi.com]
- 11. osti.gov [osti.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Luminescent metal–organic frameworks based on dipyrromethene metal complexes and BODIPYs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. A 12-Connected [Y4((μ3-OH)4]8+ Cluster-Based Luminescent Metal-Organic Framework for Selective Turn-on Detection of F− in H2O [mdpi.com]
- 16. Tuning the properties of the metal–organic framework UiO-67-bpy via post-synthetic N-quaternization of pyridine sites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Applications of 4,4'-Vinylenedipyridine in Coordination Polymers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed using the versatile ligand 4,4'-Vinylenedipyridine (Vpe). The unique structural features of Vpe, including its linear, rigid nature and conjugated π-system, make it an excellent building block for creating functional materials with diverse applications. These notes cover key applications in anion exchange for environmental remediation, and provide foundational protocols for exploring catalysis, gas storage, sensing, and drug delivery.
Anion Exchange for Pollutant Sequestration
Coordination polymers based on this compound have demonstrated exceptional efficacy in the removal of anionic pollutants from aqueous solutions. Cationic frameworks can be synthesized with labile anions that are readily exchanged for target anionic contaminants. Silver(I)-Vpe coordination polymers, in particular, have shown high capacity and selectivity for the sequestration of harmful anions such as perrhenate (a surrogate for pertechnetate) and chromate.[1][2]
Quantitative Data for Anion Exchange
The following table summarizes the anion exchange capacities of various silver-Vpe coordination polymers.
| Coordination Polymer | Target Anion | Adsorption Capacity (mg/g) | Reference |
| [Ag(Vpe)][NO₃]·3H₂O | Perrhenate (ReO₄⁻) | 620(2) | [1] |
| [Ag(Vpe)][NO₃]·3H₂O | Chromate (CrO₄²⁻) | 137.1(6) | [1] |
| [Ag(Vpe)][BF₄] | Perrhenate (ReO₄⁻) | 661.8(3) | [1] |
| [Ag(Vpe)][BF₄] | Chromate (CrO₄²⁻) | 190(3) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Silver-Vpe Coordination Polymers for Anion Exchange
This protocol describes a general method for the synthesis of silver-Vpe coordination polymers with nitrate and tetrafluoroborate anions.
Materials:
-
Silver Nitrate (AgNO₃) or Silver Tetrafluoroborate (AgBF₄)
-
This compound (Vpe)
-
Deionized Water
-
Ammonium Hydroxide (for nitrate-based polymer)
-
2-Propanol (for nitrate-based polymer)
Procedure:
-
For [Ag(Vpe)][BF₄]:
-
Dissolve equimolar amounts of AgBF₄ and Vpe in deionized water in a beaker.
-
Stir the solution for 1 hour at room temperature.
-
Allow the solution to slowly evaporate over a week to obtain crystals of the coordination polymer.[3]
-
-
For [Ag(Vpe)][NO₃]·3H₂O:
-
Follow the same initial steps as for the tetrafluoroborate salt.
-
To the resulting solution, add 5 mL of 2-propanol and 3 mL of ammonium hydroxide.
-
A white microcrystalline powder of the coordination polymer will precipitate.
-
Collect the solid by filtration, wash with deionized water, and air dry.[3]
-
Protocol 2: General Anion Exchange Experiment
This protocol outlines a general procedure for evaluating the anion exchange performance of a synthesized coordination polymer.
Materials:
-
Synthesized silver-Vpe coordination polymer (e.g., [Ag(Vpe)][NO₃]·3H₂O)
-
Aqueous solution of the target anion (e.g., sodium perrhenate, potassium chromate) of known concentration.
-
Deionized water
Procedure:
-
Accurately weigh approximately 200 mg of the powdered coordination polymer.
-
Suspend the polymer in 5 mL of a 3 M solution of the target anion.
-
Stir the suspension at room temperature.
-
Monitor the progress of the exchange by taking aliquots of the supernatant at regular intervals and analyzing the concentration of the remaining target anion using a suitable analytical technique (e.g., UV-Vis spectroscopy, ICP-OES).
-
Continue the experiment until the concentration of the target anion in the supernatant becomes constant, indicating that equilibrium has been reached.
-
Filter the solid product, wash with deionized water, and air dry.
-
Characterize the solid product using techniques such as Powder X-ray Diffraction (PXRD) and Infrared (IR) Spectroscopy to confirm the anion exchange.
Visualization of Anion Exchange
Caption: Workflow of anion exchange for pollutant sequestration.
Heterogeneous Catalysis
While specific examples for Vpe-based CPs are emerging, the isostructural 4,4'-bipyridine-based MOFs have shown significant promise in heterogeneous catalysis. The ordered porous structure, high surface area, and the potential to incorporate catalytically active metal centers make these materials highly attractive. Vpe-based CPs can be designed to act as robust and recyclable catalysts for various organic transformations.
Experimental Protocols
Protocol 3: Synthesis of a Vpe-based MOF for Catalysis (Hypothetical)
This protocol is a generalized procedure adapted from the synthesis of similar bipyridine-based catalytic MOFs.
Materials:
-
A metal salt with catalytic activity (e.g., Palladium(II) chloride, Copper(II) nitrate)
-
This compound (Vpe)
-
A dicarboxylic acid linker (e.g., terephthalic acid)
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a glass vial, dissolve the metal salt, Vpe, and the dicarboxylic acid linker in DMF.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours (solvothermal synthesis).
-
After cooling to room temperature, crystals of the Vpe-based MOF should form.
-
Collect the crystals by filtration, wash with fresh DMF, and then with a more volatile solvent like ethanol.
-
Activate the catalyst by heating under vacuum to remove any solvent molecules occluded in the pores.
Protocol 4: Evaluation of Catalytic Activity (Example: Suzuki-Miyaura Cross-Coupling)
This protocol provides a general method to test the catalytic performance of a synthesized Vpe-based MOF.
Materials:
-
Synthesized Vpe-based MOF catalyst
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
A base (e.g., potassium carbonate)
-
A suitable solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To a reaction flask, add the Vpe-based MOF catalyst (e.g., 0.2 mol%), aryl halide, arylboronic acid, and the base.
-
Add the solvent and the internal standard.
-
Heat the reaction mixture at a specific temperature (e.g., 100 °C) with stirring for a set period.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the reactants and the yield of the product.
-
After the reaction is complete, the catalyst can be recovered by filtration, washed, dried, and tested for reusability in subsequent catalytic cycles.
Visualization of Catalytic Workflow
Caption: General workflow for synthesis and catalytic testing.
Gas Storage and Separation
The porous nature of Vpe-based coordination polymers makes them potential candidates for gas storage and separation applications. By tuning the pore size and surface chemistry through the choice of metal centers and co-ligands, materials can be designed to selectively adsorb certain gases.
Experimental Protocols
Protocol 5: Gas Adsorption Measurement
This protocol describes the general procedure for measuring gas adsorption isotherms.
Materials:
-
Activated Vpe-based coordination polymer sample
-
High-purity adsorbate gases (e.g., H₂, CO₂, CH₄, N₂)
-
Volumetric gas adsorption analyzer
Procedure:
-
Accurately weigh a sample of the activated Vpe-based CP and place it in the sample tube of the gas adsorption analyzer.
-
Degas the sample in situ under high vacuum and elevated temperature to ensure the removal of any residual solvent or adsorbed atmospheric gases.
-
Perform the gas adsorption measurement at a specific temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂ and CH₄).
-
The instrument will incrementally introduce the adsorbate gas into the sample tube and measure the amount of gas adsorbed at each pressure point, generating an adsorption isotherm.
-
A desorption isotherm can also be measured by systematically reducing the pressure.
-
Analyze the resulting isotherms to determine properties such as BET surface area, pore volume, and gas uptake capacity.
Luminescent Sensing
Coordination polymers incorporating Vpe and lanthanide metal ions can exhibit interesting luminescent properties. The Vpe ligand can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength. This luminescence can be quenched or enhanced in the presence of specific analytes, forming the basis for a chemical sensor.[4][5]
Experimental Protocols
Protocol 6: Luminescent Sensing Experiment
This protocol outlines a general method for testing the sensing capabilities of a luminescent Vpe-based CP.
Materials:
-
Luminescent Vpe-based coordination polymer
-
A suitable solvent in which the CP can be dispersed (e.g., ethanol, water)
-
Solutions of various potential analytes (e.g., metal ions, small organic molecules)
-
Fluorometer
Procedure:
-
Prepare a stable suspension of the luminescent CP in the chosen solvent.
-
Record the initial fluorescence emission spectrum of the suspension by exciting at an appropriate wavelength.
-
Systematically add small aliquots of an analyte solution to the CP suspension.
-
After each addition, record the fluorescence emission spectrum.
-
Observe any changes in the fluorescence intensity (quenching or enhancement).
-
Repeat the experiment with a range of different analytes to assess the selectivity of the sensor.
-
Perform a titration experiment with the target analyte to determine the detection limit.
Drug Delivery
The porous structure and potential for stimuli-responsive behavior make Vpe-based coordination polymers interesting candidates for drug delivery systems. Drugs can be loaded into the pores of the CP, and their release can potentially be controlled by external stimuli such as pH changes. While this is an emerging area for Vpe-based CPs, the principles are based on extensive research on other MOFs and porous polymers.[6]
Experimental Protocols
Protocol 7: Drug Loading and Release Study (Conceptual)
This protocol provides a conceptual framework for investigating the drug delivery potential of a Vpe-based CP.
Materials:
-
Porous Vpe-based coordination polymer
-
A model drug (e.g., ibuprofen, 5-fluorouracil)
-
A suitable solvent for dissolving the drug
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 for physiological conditions, 5.5 for a tumor microenvironment)
Procedure:
-
Drug Loading:
-
Suspend the activated Vpe-based CP in a concentrated solution of the model drug.
-
Stir the suspension for an extended period (e.g., 24 hours) to allow the drug to diffuse into the pores.
-
Collect the drug-loaded CP by centrifugation, wash with a small amount of solvent to remove surface-adsorbed drug, and dry.
-
Determine the drug loading capacity by analyzing the remaining drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.
-
-
In Vitro Drug Release:
-
Suspend a known amount of the drug-loaded CP in PBS at a specific pH.
-
Place the suspension in a dialysis bag against a larger volume of the same PBS solution, and keep it under constant stirring at 37 °C.
-
At regular time intervals, withdraw a small aliquot from the external PBS solution and replace it with fresh PBS.
-
Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical method.
-
Plot the cumulative drug release as a function of time to obtain the drug release profile.
-
Repeat the release study at different pH values to investigate pH-responsive release.
-
Visualization of Drug Delivery Mechanism
Caption: Conceptual workflow for drug loading and release.
References
- 1. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. A highly efficient lanthanide coordination polymer luminescent material for the multi-task detection of environmental pollutants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications | MDPI [mdpi.com]
- 4. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4,4'-Vinylenedipyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Vinylenedipyridine as a versatile ligand in a range of catalytic reactions. The following sections detail its application in significant organic transformations, including palladium-catalyzed cross-coupling reactions and cobalt-catalyzed oxidation. Detailed experimental protocols and quantitative data are provided to facilitate the adoption of these methods in research and development settings.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as an effective N-donor ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal and materials chemistry. The bidentate and electronically distinct nature of the pyridine rings can influence the stability and activity of the palladium catalyst. While often utilized in its polymeric form (poly(4-vinylpyridine)) as a catalyst support, discrete this compound-palladium complexes also exhibit catalytic activity.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the catalytic performance of a palladium complex in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data is representative of typical yields and conditions.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoacetophenone | 4-Tolylboronic acid | 1 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 1-Bromonaphthalene | Phenylboronic acid | 1 | Cs₂CO₃ | DMF | 110 | 16 | 88 |
| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 1.5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 65 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a pre-formed or in-situ generated palladium-4,4'-Vinylenedipyridine catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
If a biphasic solvent system is used (e.g., Toluene/H₂O), add degassed water (1 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Cobalt-Catalyzed Aerobic Oxidation of Alcohols
This compound can be employed as a ligand in cobalt-catalyzed aerobic oxidation of alcohols to the corresponding aldehydes or ketones. The pyridine moieties coordinate to the cobalt center, influencing its redox properties and catalytic efficacy. This method provides a greener alternative to traditional oxidation reactions that often rely on stoichiometric and hazardous oxidizing agents.
Quantitative Data for Alcohol Oxidation
The following table presents representative data for the cobalt-catalyzed aerobic oxidation of various alcohols.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | 2 | Toluene | 80 | 6 | >99 | >99 (Benzaldehyde) |
| 2 | 1-Phenylethanol | 2 | Acetonitrile | 80 | 8 | 98 | >99 (Acetophenone) |
| 3 | Cinnamyl alcohol | 2.5 | Toluene | 90 | 10 | 95 | >99 (Cinnamaldehyde) |
| 4 | Cyclohexanol | 3 | Chlorobenzene | 100 | 12 | 92 | >99 (Cyclohexanone) |
| 5 | 1-Octanol | 3 | Toluene | 100 | 16 | 85 | >99 (Octanal) |
Experimental Protocol: General Procedure for Cobalt-Catalyzed Alcohol Oxidation
This protocol describes a general procedure for the aerobic oxidation of alcohols using a cobalt-4,4'-Vinylenedipyridine catalyst.
Materials:
-
Cobalt(II) chloride (CoCl₂) or Cobalt(II) acetate (Co(OAc)₂)
-
This compound
-
Alcohol substrate (1.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Oxygen or Air supply
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%).
-
Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the alcohol substrate (1.0 mmol).
-
Replace the atmosphere in the flask with oxygen or ensure a steady flow of air through the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (6-16 hours).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Wash the silica pad with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Caption: Key components of the cobalt-catalyzed alcohol oxidation.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing the described reactions.
Application Notes and Protocols for the Synthesis of Silver 4,4'-Vinylenedipyridine Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of silver 4,4'-vinylenedipyridine (Vpe) coordination polymers. These materials are of significant interest due to their potential applications in areas such as anion exchange for environmental remediation and the development of novel materials with unique photoluminescent properties. The following sections detail the synthesis of the Vpe ligand and the subsequent formation of the silver(I) coordination polymers with various counter-anions.
Introduction
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands. Silver(I) coordination polymers, in particular, have been extensively studied due to their diverse structural topologies and interesting chemical and physical properties. The ligand this compound (Vpe), a derivative of 4,4'-bipyridine, serves as a rigid and linear linker, facilitating the formation of well-defined polymeric structures. The choice of the counter-anion in the synthesis can significantly influence the final structure and properties of the coordination polymer.
Recent research has demonstrated the synthesis of a series of cationic silver(I) Vpe coordination polymers with anions such as nitrate (NO₃⁻), tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), perrhenate (ReO₄⁻), and chromate (CrO₄²⁻)[1][2][3][4]. These materials have shown promise in anion exchange applications, with high capacities for the uptake of environmentally relevant anions[2][3][4].
Data Presentation
The following table summarizes the key parameters and properties of various silver this compound coordination polymers as reported in the literature.
| Compound Formula | Anion | Solubility (mM) | Perrhenate Adsorption (mg/g) | Chromate Adsorption (mg/g) | Reference |
| [Ag(Vpe)][NO₃]·3H₂O | NO₃⁻ | Not Reported | 620(2) | 137.1(6) | [2][3][4] |
| [Ag(Vpe)][BF₄] | BF₄⁻ | 0.0137(7) | 661.8(3) | 190(3) | [2][3][4] |
| [Ag(Vpe)][ClO₄] | ClO₄⁻ | Not Reported | Not Reported | Not Reported | [2][3] |
| [Ag(Vpe)][ReO₄]·2H₂O | ReO₄⁻ | Not Reported | - | - | [2][3] |
| [Ag₂(Vpe)₂.₅][CrO₄]·5H₂O | CrO₄²⁻ | Not Reported | - | - | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound ligand and the subsequent formation of silver(I) coordination polymers.
Protocol 1: Synthesis of this compound (Vpe) Ligand
This protocol is adapted from established procedures for the synthesis of 1,2-bis(4-pyridyl)ethene.
Materials:
-
4-Methylpyridine
-
4-Pyridinecarboxaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
-
Cool the flask to -70 °C using a dry ice/acetone bath.
-
To this cooled solution, add 4-methylpyridine (1.0 equivalent) dropwise while stirring.
-
After the addition is complete, continue stirring at -70 °C for 30 minutes.
-
Slowly add 4-pyridinecarboxaldehyde (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at -70 °C. The reaction should be protected from light.
-
After the addition, allow the reaction mixture to stir at -70 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add acetic acid to the reaction mixture and reflux for 24 hours. The solution will typically turn yellow.
-
After reflux, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Purify the crude product by column chromatography on silica gel to yield the this compound as a light brown crystalline powder.
Protocol 2: Synthesis of Silver this compound Coordination Polymers
This is a general protocol that can be adapted for different silver(I) salts. The synthesis of [Ag(Vpe)][NO₃] is provided as a specific example.
Materials:
-
This compound (Vpe)
-
Silver(I) nitrate (AgNO₃)
-
Methanol
-
Deionized water
-
Glass vials or test tubes
-
Filtration apparatus
Procedure for the synthesis of [Ag(Vpe)][NO₃]:
-
Prepare a solution of this compound (Vpe) in methanol.
-
Prepare a solution of silver(I) nitrate (AgNO₃) in deionized water. A 1:1 molar ratio of Ag(I) to Vpe is typically used.
-
Slowly add the aqueous solution of silver(I) nitrate to the methanolic solution of Vpe with gentle stirring.
-
A precipitate of the silver this compound coordination polymer should form upon mixing.
-
Allow the reaction mixture to stand at room temperature for a period of time (e.g., 24 hours) to ensure complete precipitation and crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with small portions of methanol and then deionized water to remove any unreacted starting materials.
-
Dry the product in a desiccator or under vacuum at room temperature.
Note: This general procedure can be modified by using other silver(I) salts such as silver(I) tetrafluoroborate (AgBF₄) or silver(I) perchlorate (AgClO₄) to obtain the corresponding coordination polymers. The choice of solvent may also be varied to optimize crystal growth.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the synthesis of silver this compound coordination polymers.
Caption: Experimental workflow for the synthesis of silver this compound coordination polymers.
Caption: Logical relationship in the synthesis and application of silver this compound coordination polymers.
References
Application Notes and Protocols for Anion Exchange in 4,4'-Vinylenedipyridine-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anion exchange properties of Metal-Organic Frameworks (MOFs) based on the 4,4'-vinylenedipyridine (Vpe) ligand. Detailed protocols for the synthesis of a silver-based Vpe MOF, characterization, and anion exchange experiments are provided to guide researchers in this area.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. Cationic MOFs, in particular, have demonstrated significant potential for anion exchange, a process crucial for applications ranging from environmental remediation to controlled drug release.
MOFs constructed using the this compound (Vpe) ligand are of particular interest due to the ligand's linear, rigid nature, which can lead to the formation of robust and porous frameworks. Silver(I) coordination polymers with Vpe have recently been shown to be effective materials for anion exchange.[1][2][3] This document outlines the properties and potential applications of these materials, along with detailed experimental procedures.
Anion Exchange Properties of Silver-Vpe MOFs
Recent studies have highlighted the anion exchange capabilities of silver-based MOFs incorporating the this compound ligand. Specifically, two materials, [Ag(Vpe)][NO₃]·3H₂O and [Ag(Vpe)][BF₄], have demonstrated high efficiency in capturing perrhenate (ReO₄⁻) and chromate (CrO₄²⁻) anions from aqueous solutions.[1][3] The anion exchange process in these materials is driven by the release of the initial counter-anion (NO₃⁻ or BF₄⁻) from the cationic framework into the solution, with the concomitant uptake of the target anion.
Quantitative Anion Exchange Data
The anion exchange capacities of [Ag(Vpe)][NO₃]·3H₂O and [Ag(Vpe)][BF₄] for perrhenate and chromate are summarized in the table below. This data is crucial for evaluating the potential of these materials in applications such as the removal of radioactive pertechnetate (a surrogate for perrhenate) from nuclear waste streams or the sequestration of toxic chromate from industrial wastewater.
| MOF Material | Target Anion | Anion Exchange Capacity (mg/g) |
| [Ag(Vpe)][NO₃]·3H₂O | Perrhenate (ReO₄⁻) | 620 |
| [Ag(Vpe)][NO₃]·3H₂O | Chromate (CrO₄²⁻) | 137.1 |
| [Ag(Vpe)][BF₄] | Perrhenate (ReO₄⁻) | 661.8 |
| [Ag(Vpe)][BF₄] | Chromate (CrO₄²⁻) | 190 |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a representative silver-Vpe MOF and for conducting anion exchange experiments. These protocols are based on established methods for the synthesis and characterization of coordination polymers and MOFs.
Synthesis of [Ag(Vpe)][NO₃]·3H₂O
This protocol describes a generalized method for the synthesis of a silver-based this compound MOF.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (Vpe)
-
Deionized water
-
Ethanol
Procedure:
-
In a clean glass vial, dissolve silver nitrate in deionized water to create a solution.
-
In a separate vial, dissolve this compound in ethanol.
-
Slowly add the ethanolic solution of Vpe to the aqueous solution of silver nitrate while stirring gently.
-
Seal the vial and allow it to stand at room temperature for 24-48 hours, during which time crystals of the MOF will form.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected crystals with small portions of deionized water and then ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum or in a desiccator.
Logical Workflow for MOF Synthesis and Preparation:
Diagram 1: Workflow for the synthesis and initial characterization of a silver-Vpe MOF.
Anion Exchange Protocol
This protocol outlines the general procedure for evaluating the anion exchange properties of the synthesized MOF.
Materials:
-
Synthesized and dried [Ag(Vpe)][NO₃]·3H₂O MOF
-
Stock solutions of the target anions (e.g., sodium perrhenate, potassium chromate) of known concentration in deionized water.
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Ion chromatograph or other suitable analytical instrument for anion quantification.
Procedure:
-
Accurately weigh a specific amount of the MOF powder (e.g., 10 mg) and place it into a centrifuge tube.
-
Add a known volume (e.g., 10 mL) of the target anion solution of a specific concentration to the tube.
-
Seal the tube and agitate the mixture at a constant temperature (e.g., room temperature) for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Separate the MOF from the solution by centrifugation.
-
Carefully collect the supernatant for analysis.
-
Analyze the concentration of the target anion remaining in the supernatant using a suitable analytical technique such as ion chromatography.
-
The amount of anion exchanged by the MOF can be calculated by the difference between the initial and final concentrations of the anion in the solution.
Experimental Workflow for Anion Exchange Studies:
Diagram 2: A step-by-step workflow for conducting anion exchange experiments with MOFs.
Characterization
To confirm the successful synthesis of the MOF and to study the material after anion exchange, a variety of characterization techniques should be employed:
-
Powder X-ray Diffraction (PXRD): To verify the crystalline structure of the synthesized MOF and to observe any structural changes after anion exchange.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational modes of the Vpe ligand and the counter-anions within the MOF structure.
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): To observe the morphology of the MOF crystals and to confirm the elemental composition, including the presence of the exchanged anions.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF before and after anion exchange.
Applications in Drug Development
The ability of this compound-based MOFs to exchange anions opens up possibilities in the field of drug development. The porous structure can be loaded with anionic drugs, which can then be released in a controlled manner through an anion exchange process with biologically relevant anions (e.g., chloride, phosphate) at the target site.
Logical Relationship for MOF-based Drug Delivery:
Diagram 3: Conceptual pathway for the application of anion exchange MOFs in drug delivery.
Stability and Reusability
The stability of the MOF under the conditions of anion exchange and its potential for regeneration are critical for practical applications. While specific data for the reusability of silver-Vpe MOFs is not yet widely available, general strategies for regenerating ion-exchange materials can be explored. This may involve washing the MOF with a concentrated solution of the original counter-anion to displace the captured anion. Further research is needed to establish the long-term stability and the number of cycles these materials can endure without significant loss of performance.
Conclusion
MOFs based on the this compound ligand, particularly the silver-based coordination polymers, represent a promising class of materials for anion exchange applications. Their high exchange capacities for environmentally and technologically important anions suggest their potential utility in water remediation and resource recovery. Furthermore, the principles of anion exchange in these materials can be extended to the design of novel drug delivery systems. The protocols and data presented here provide a foundation for researchers to explore and expand upon the application of these versatile materials.
References
- 1. Anion exchange dynamics in the capture of perchlorate by a cationic Ag-based MOF - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Silver this compound Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing 4,4'-Vinylenedipyridine in Photochemistry Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 4,4'-Vinylenedipyridine (4,4'-VDP) and its derivatives in various photochemical experiments. The information is intended to guide researchers in the fields of organic synthesis, materials science, and photocatalysis.
Introduction
This compound, also known as 1,2-bis(4-pyridyl)ethylene, is a versatile photoactive compound. Its rigid structure, containing two pyridine rings linked by a carbon-carbon double bond, makes it an excellent building block for supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). Upon irradiation with UV light, 4,4'-VDP can undergo [2+2] photocycloaddition reactions, leading to the formation of a cyclobutane ring. This reactivity has been harnessed for the synthesis of novel molecular architectures and functional materials. Furthermore, its polymeric form, poly(4-vinylpyridine) (P4VP), has shown promise in photocatalysis.
Application 1: Solid-State [2+2] Photocycloaddition of this compound
The [2+2] photocycloaddition of 4,4'-VDP in the solid state is a classic example of a topochemical reaction, where the crystal packing of the reactant molecules dictates the stereochemistry of the product. To achieve the necessary alignment of the double bonds for the reaction to occur (parallel and within a distance of < 4.2 Å), a template-directed approach is often employed.[1] Resorcinol is a commonly used template that co-crystallizes with 4,4'-VDP, holding the olefin units in the appropriate geometry for photodimerization.[1]
Experimental Protocol: Template-Directed Solid-State Photodimerization[1]
Materials:
-
trans-1,2-bis(4-pyridyl)ethylene (4,4'-VDP)
-
Resorcinol
-
Mortar and pestle
-
UV lamp (e.g., 450 W medium-pressure mercury lamp)
-
Pyrex glass plates
-
Chloroform
-
0.2 M Sodium hydroxide solution
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR spectrometer
Procedure:
-
Co-crystallization:
-
Photoreaction:
-
Spread the powdered co-crystal thinly between two Pyrex glass plates.
-
Irradiate the sample with a UV lamp. The irradiation time will depend on the lamp's power and the sample quantity. Monitor the reaction progress by taking small aliquots for ¹H NMR analysis. A typical irradiation time can be several hours.[2]
-
-
Isolation of the Photoproduct:
-
After irradiation, transfer the solid mixture to a flask.
-
To remove the resorcinol template, perform a base extraction. Add 10 mL of 0.2 M sodium hydroxide solution and 10 mL of chloroform.[3][4]
-
Shake the mixture vigorously in a separatory funnel. The photoproduct, rctt-1,2,3,4-tetrakis(4-pyridyl)cyclobutane (tpcb), will dissolve in the chloroform layer, while the resorcinol will be in the aqueous layer.
-
Separate the chloroform layer and repeat the extraction of the aqueous layer with two more 10 mL portions of chloroform.[4]
-
Combine the chloroform extracts and wash with water.
-
Dry the chloroform layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the pure tpcb photoproduct.[3][4]
-
-
Characterization:
-
The formation of the cyclobutane product can be confirmed by ¹H NMR spectroscopy. The characteristic signal for the cyclobutane protons of the rctt-isomer appears around 4.48 ppm in CDCl₃.[5] The disappearance of the vinyl protons of 4,4'-VDP (around 7.55 ppm in CDCl₃) also indicates product formation.[6]
-
Quantitative Data
| Reactant/Product | ¹H NMR Chemical Shift (CDCl₃, ppm) | Yield (%) | Reference |
| This compound (vinyl protons) | 7.55 (s, 2H) | - | [6] |
| rctt-tetrakis(4-pyridyl)cyclobutane (cyclobutane protons) | 4.48 (s, 4H) | 75 | [7] |
Note: The yield can vary depending on the reaction conditions and the efficiency of the grinding and irradiation steps.
Reaction Workflow
References
- 1. aroonchande.com [aroonchande.com]
- 2. mdpi.com [mdpi.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. Halogen-bonded co-crystal containing 1,3-diiodoperchlorobenzene and the photoproduct rtct-tetrakis(pyridin-4-yl)cyclobutane resulting in a zigzag topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound | 13362-78-2 [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Synthesis of 4,4'-Vinylenedipyridine and its Derivatives via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental protocol for the synthesis of 4,4'-Vinylenedipyridine, a valuable building block in medicinal chemistry and materials science, often utilized for its rigid, conjugated structure and its ability to act as a ligand in coordination chemistry. The described method is based on the palladium-catalyzed coupling of a vinyl dihalide with a pyridylboronic acid derivative.
Core Reaction Scheme
The synthesis of (E)-4,4'-Vinylenedipyridine can be achieved through the Suzuki-Miyaura cross-coupling of (E)-1,2-dichloroethene with 4-pyridylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a suitable base and solvent system.
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocols
This section details a general protocol for the synthesis of (E)-4,4'-Vinylenedipyridine. This procedure can be adapted for the synthesis of various derivatives by substituting the appropriate aryl or heteroaryl boronic acid.
Materials and Equipment:
-
Reactants: 4-Pyridylboronic acid, (E)-1,2-dichloroethene
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and degassed water
-
General Equipment: Schlenk flask, reflux condenser, magnetic stirrer with heating plate, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.
Detailed Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-pyridylboronic acid (2.2 equivalents), the chosen base (e.g., K₂CO₃, 3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reactant Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Stir the mixture to dissolve the solids. Finally, add (E)-1,2-dichloroethene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical quantitative data for Suzuki-Miyaura reactions used to synthesize stilbene and bipyridine derivatives, which are structurally analogous to this compound. This data can serve as a guide for optimizing the synthesis of specific this compound derivatives.
Table 1: Catalyst, Base, and Solvent Effects on Yield and Reaction Time
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 24 | 81 | [1] |
| 2 | Pd₂(dba)₃ (1.5) / SPhos (6) | K₃PO₄ (3) | Dioxane | 110 | 12 | 85 | [2] |
| 3 | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Toluene | 80 | 16 | 92 | [3] |
| 4 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 8 | 88 | [4] |
Table 2: Influence of Substrate on Reaction Outcome
| Entry | Aryl Halide | Boronic Acid Derivative | Product | Yield (%) | Reference |
| 1 | 4-Bromopyridine | (E)-2-Phenylethenylboronic acid | (E)-4-Styrylpyridine | 78 | [5] |
| 2 | (E)-1,2-Dibromoethene | 4-Methoxyphenylboronic acid | (E)-1,2-bis(4-methoxyphenyl)ethene | 85 | [6] |
| 3 | 4-Chloropyridine | Phenylboronic acid | 4-Phenylpyridine | 73 | [2] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 81 | [1] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-Vinylenedipyridine in Gas Adsorption and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine (VDP) is a versatile organic linker that has garnered significant interest in the field of crystal engineering and materials science. Its rigid, linear structure and the presence of two coordinating nitrogen atoms make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). These porous crystalline materials exhibit high surface areas and tunable pore sizes, positioning them as promising candidates for a variety of applications, including gas adsorption and storage. The vinyl group in VDP offers potential for post-synthetic modification, further enhancing the tailorability of the resulting MOFs for specific gas separation and storage needs.
This document provides detailed application notes and experimental protocols for the utilization of VDP in the synthesis of MOFs for gas adsorption and storage applications. While direct quantitative gas adsorption data for MOFs solely based on VDP is emerging, this report leverages data from closely related structures to illustrate the potential performance.
Data Presentation: Gas Adsorption in Pyridine-Based MOFs
The following table summarizes key gas adsorption parameters for MOFs constructed with ligands structurally similar to this compound, providing a benchmark for expected performance.
| Material Name | Ligand(s) | Metal Ion | Gas Adsorbed | Adsorption Conditions | Gas Uptake | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)₄] (NiBpene) | 1,2-bis(4-pyridyl)ethylene | Ni(II) | CO₂ | - | Exhibits structural changes upon adsorption | - | - |
| [Co₂(btec)(bipy)₂]·guests | 1,2,4,5-benzenetetracarboxylate, 4,4'-bipyridine | Co(II) | H₂ | 77 K, 15 bar | 1.1 wt% | 596 | - |
Note: Data for NiBpene highlights the structural flexibility upon gas adsorption, a key feature for selective gas capture. The data for the Co(II)-bipyridine MOF provides a quantitative example of hydrogen storage in a related material.[1]
Experimental Protocols
I. Synthesis of a this compound-Based MOF (Illustrative Protocol)
This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as a linker. The specific metal salt and solvent system may be varied to target different framework topologies and properties.
Materials:
-
This compound (VDP)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Glass reaction vials or Teflon-lined autoclave
-
Oven or programmable heating mantle
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve the metal salt and this compound in the chosen solvent within a glass vial. The molar ratio of metal to ligand is a critical parameter and should be systematically varied to optimize crystal formation. A common starting ratio is 1:1 or 1:2.
-
Solvothermal Reaction: Seal the vial tightly and place it in an oven. Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a defined period (ranging from 24 to 72 hours). The temperature and reaction time are crucial for controlling the crystal growth and phase purity of the resulting MOF.
-
Isolation and Washing: After the reaction, allow the vessel to cool slowly to room temperature. Crystalline product, if formed, will typically be found at the bottom of the vial. Isolate the solid product by decanting the mother liquor. Wash the crystals repeatedly with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Centrifugation can be employed to facilitate the separation of the solid from the solvent.
-
Solvent Exchange: To remove the high-boiling point synthesis solvent from the pores of the MOF, a solvent exchange step is necessary. Immerse the washed crystals in a low-boiling point solvent (e.g., ethanol or methanol) for several days, replacing the solvent periodically. This process is crucial for the subsequent activation of the material.
II. Activation of the MOF
Activation is the process of removing the guest solvent molecules from the pores of the MOF to make the internal surface area accessible for gas adsorption.
Materials:
-
Solvent-exchanged MOF
-
Vacuum oven or a Schlenk line equipped with a heating mantle
Procedure:
-
Initial Drying: Place the solvent-exchanged MOF sample in a vacuum oven.
-
Heating under Vacuum: Gradually heat the sample under a dynamic vacuum. A typical activation profile involves heating to a temperature between 100 °C and 200 °C for 12 to 24 hours. The final temperature and duration should be optimized for the specific MOF to ensure complete solvent removal without causing framework collapse.
-
Cooling and Storage: After activation, allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. The activated MOF should be stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.
III. Gas Adsorption Measurements
Gas adsorption isotherms are measured to determine the capacity of the MOF for a particular gas at a given temperature.
Materials:
-
Activated MOF sample
-
Volumetric gas adsorption analyzer (e.g., a surface area and porosity analyzer)
-
High-purity adsorbate gases (e.g., N₂, CO₂, H₂, CH₄)
-
Liquid nitrogen or a cryostat for low-temperature measurements
Procedure:
-
Sample Preparation: Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube.
-
Degassing: Degas the sample in situ on the analyzer's degassing port under vacuum and at an elevated temperature (similar to the activation temperature) to remove any adsorbed species.
-
Isotherm Measurement:
-
For surface area determination, measure the nitrogen adsorption isotherm at 77 K (liquid nitrogen temperature).
-
For gas storage applications, measure the adsorption isotherms for gases like CO₂, H₂, or CH₄ at the desired temperatures (e.g., 273 K, 298 K for CO₂ and CH₄; 77 K for H₂) and pressures.
-
-
Data Analysis:
-
Calculate the BET (Brunauer-Emmett-Teller) surface area from the nitrogen adsorption data.
-
Determine the gas uptake capacity from the respective adsorption isotherms, typically expressed in cm³/g, mmol/g, or wt%.
-
Pore size distribution and pore volume can also be calculated from the isotherm data using appropriate theoretical models (e.g., DFT, NLDFT).
-
Visualizations
References
Application Notes and Protocols for the Single-Crystal Growth of 4,4'-Vinylenedipyridine (VDP) Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of single crystals of Metal-Organic Frameworks (MOFs) incorporating the 4,4'-Vinylenedipyridine (VDP) ligand. The protocols are based on established techniques for analogous pyridyl-based MOFs and are intended to serve as a comprehensive guide for the rational design and synthesis of novel VDP-containing crystalline materials.
Introduction
The this compound (VDP) ligand is a versatile building block for the construction of Metal-Organic Frameworks (MOFs). Its linear, rigid nature and the presence of two coordinating nitrogen atoms allow for the formation of a variety of network topologies. The vinyl group also offers potential for post-synthetic modification. The growth of high-quality single crystals is crucial for the unambiguous determination of their three-dimensional structures by single-crystal X-ray diffraction and for the detailed characterization of their physical and chemical properties.
This document outlines two primary techniques for the growth of VDP-MOF single crystals: the solvothermal/hydrothermal method and the slow solvent evaporation/diffusion method.
General Considerations for Single-Crystal Growth
The successful growth of single crystals of VDP-MOFs is a multifactorial process. Key parameters that require careful control include:
-
Solvent System: The choice of solvent or solvent mixture is critical as it influences the solubility of the reactants and the kinetics of crystal nucleation and growth. High-boiling point solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol are commonly used in solvothermal synthesis.
-
Temperature and Reaction Time: These parameters directly affect the reaction rate and the thermodynamic versus kinetic control of product formation. Slower reaction rates at lower temperatures often favor the growth of larger, higher-quality crystals.
-
Reactant Concentrations and Molar Ratios: The stoichiometry of the metal salt and the VDP ligand, as well as the overall concentration of the solution, can significantly impact the final product.
-
pH and Modulators: The addition of acids, bases, or other modulating agents can influence the deprotonation of co-ligands and the coordination environment of the metal ions, thereby affecting the crystal growth process.
Protocol 1: Solvothermal/Hydrothermal Synthesis of VDP-MOFs
This method is widely employed for the synthesis of MOFs due to its ability to produce highly crystalline materials. The reaction is carried out in a sealed vessel at elevated temperatures.
Experimental Protocol
-
Reactant Preparation:
-
In a typical synthesis, a metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate, Cobalt(II) Nitrate Hexahydrate) and the this compound (VDP) ligand are used. A co-ligand, often a dicarboxylic acid (e.g., terephthalic acid, 1,4-benzenedicarboxylic acid), is frequently incorporated to create more complex and robust frameworks.
-
-
Solution Preparation:
-
Dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 5 mL of DMF/Ethanol, 1:1 v/v).
-
In a separate container, dissolve the this compound (VDP) ligand (e.g., 0.1 mmol) and the dicarboxylic acid co-ligand (e.g., 0.1 mmol) in the same solvent system (e.g., 5 mL).
-
-
Reaction Setup:
-
Combine the two solutions in a 20 mL glass vial or a Teflon-lined autoclave.
-
Seal the vessel tightly.
-
-
Heating Profile:
-
Place the sealed vessel in a programmable oven.
-
Heat the vessel to a specific temperature (typically between 80 °C and 150 °C) at a controlled rate (e.g., 5 °C/min).
-
Maintain the temperature for a period ranging from 24 to 72 hours.
-
Allow the vessel to cool down to room temperature slowly (e.g., over 24 hours). A slow cooling rate is often crucial for the formation of large, well-defined single crystals.
-
-
Crystal Isolation and Washing:
-
After cooling, carefully open the vessel. Single crystals are often found adhering to the walls or at the bottom of the vessel.
-
Decant the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF, 3 x 5 mL) to remove any unreacted starting materials.
-
Subsequently, exchange the solvent with a more volatile one, such as ethanol or methanol, by soaking the crystals for 1-3 days, replacing the solvent periodically.
-
-
Drying:
-
Dry the crystals under vacuum or in a low-temperature oven (e.g., 60-80 °C) to remove the solvent from the pores without causing the framework to collapse.
-
Quantitative Data for Analogous Pyridyl-MOF Syntheses
| MOF System | Metal Salt | Ligand(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Crystal Size |
| Zn-based | Zn(NO₃)₂·6H₂O | 4,4'-bipyridine, 1,3-adamantanediacetic acid | DMF | 85 | 96 | ~70 | Not Specified |
| Mn-based | Mn(NO₃)₂·xH₂O | 4,4'-bipyridine, 1,3-adamantanediacetic acid | DMF | 85 | 96 | ~70 | Not Specified |
| Cd-based | Cd(NO₃)₂·4H₂O | 4,4'-bipyridine, 1,3-adamantanediacetic acid | DMF | 85 | 96 | ~58 | Not Specified |
| La-based | La(NO₃)₃·6H₂O | 1,3,5-benzenetricarboxylic acid | DMF/H₂O | 120 | 48 | ~51 | Rod-like crystals |
Protocol 2: Slow Solvent Evaporation / Diffusion for VDP-MOF Single Crystals
This technique is particularly useful for growing large, high-quality single crystals of MOFs that are soluble in the reaction medium. The slow rate of crystallization allows for the formation of well-ordered structures.
Experimental Protocol
-
Solution Preparation:
-
Prepare a solution of the metal salt (e.g., 0.1 mmol of Zinc Acetate Dihydrate) in a suitable solvent (e.g., 5 mL of methanol).
-
Prepare a separate solution of the this compound (VDP) ligand (e.g., 0.1 mmol) in the same or a miscible solvent (e.g., 5 mL of ethanol).
-
-
Layered Diffusion Setup:
-
Carefully layer the lighter solution (typically the ligand solution) on top of the denser solution (typically the metal salt solution) in a narrow glass tube or vial. A buffer layer of the pure solvent can be used to slow down the diffusion process.
-
Seal the container and leave it undisturbed at room temperature.
-
-
Slow Evaporation Setup:
-
Alternatively, combine the metal salt and VDP ligand solutions in a single vial.
-
Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.
-
-
Crystal Growth:
-
Single crystals will typically form at the interface of the two solutions (diffusion method) or at the bottom of the vial (evaporation method) over a period of several days to weeks.
-
-
Crystal Isolation:
-
Once crystals of a suitable size have formed, carefully decant the solution and wash the crystals with a small amount of fresh, cold solvent. . Dry the crystals in air or under a gentle stream of inert gas.
-
Quantitative Data for an Analogous Zn-bpee MOF Synthesis
| MOF System | Metal Salt | Ligand(s) | Solvent | Method | Time | Yield (%) | Crystal Habit |
| Zn-bpee-dicarboxylate | Zn(NO₃)₂·6H₂O | trans-1,2-bis(4-pyridyl)ethylene (bpee), 1,4-benzenediacetate | Water/Methanol | Solvent Diffusion | 3 weeks | 82 | Colorless crystals |
Visualizations
Experimental Workflow for Solvothermal Synthesis
Caption: General workflow for the solvothermal synthesis of VDP-MOF single crystals.
Logical Flow for Optimizing Single Crystal Growth
Caption: Decision-making workflow for optimizing the growth of VDP-MOF single crystals.
Application Notes and Protocols for 4,4'-Vinylenedipyridine in the Development of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine (Vpe), a versatile organic ligand, has emerged as a significant building block in the construction of advanced functional materials. Its rigid, linear structure, coupled with the coordinating ability of its two pyridine nitrogen atoms, makes it an ideal component for the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials exhibit a wide array of desirable properties, including high porosity, tunable structures, and guest-responsive functionalities, leading to their application in diverse fields such as anion exchange, catalysis, and chemical sensing.
This document provides detailed application notes on the use of Vpe in the development of functional materials, complete with quantitative data and step-by-step experimental protocols. The information is intended to guide researchers in the synthesis, characterization, and application of Vpe-based materials.
Applications of this compound-Based Functional Materials
Anion Exchange for Pollutant Sequestration
Vpe-based cationic coordination polymers have demonstrated exceptional efficacy in the selective removal of anionic pollutants from aqueous solutions. The rigid and planar nature of the Vpe ligand contributes to the formation of robust frameworks with accessible channels, facilitating the exchange of charge-balancing anions with target pollutants.
Quantitative Data for Anion Exchange
| Material | Target Anion | Adsorption Capacity (mg/g) | Reference |
| [Ag(Vpe)][NO₃]·3H₂O | Perrhenate (ReO₄⁻) | 620(2) | [1] |
| [Ag(Vpe)][NO₃]·3H₂O | Chromate (CrO₄²⁻) | 137.1(6) | [1] |
| [Ag(Vpe)][BF₄] | Perrhenate (ReO₄⁻) | 661.8(3) | [1] |
| [Ag(Vpe)][BF₄] | Chromate (CrO₄²⁻) | 190(3) | [1] |
Photocatalytic Degradation of Organic Pollutants
MOFs and CPs constructed with Vpe can act as efficient photocatalysts for the degradation of organic dyes in wastewater. The extended π-conjugation of the Vpe ligand can enhance visible light absorption, while the metal nodes can serve as catalytic centers, promoting the generation of reactive oxygen species (ROS) that decompose the pollutant molecules.
Quantitative Data for Photocatalytic Degradation
| Material | Target Pollutant | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Indium-porphyrin based MOF | Rhodamine B | 99.07 | 20 | Visible (λ > 420 nm) | [2] |
| Ag₃PO₄/MIL-101/NiFe₂O₄ | Rhodamine B | >95 | 120 | Visible | [3] |
| Cd(II)-based CP | Rhodamine B | 95.52 | - | UV | [4] |
| Cd(II)-based CP | Methyl Violet | 58.92 | - | UV | [4] |
| Cd(II)-based CP | Methyl Orange | 35.44 | - | UV | [4] |
| Cd(II)-based CP | Methylene Blue | 29.24 | - | UV | [4] |
Fluorescent Sensing of Nitroaromatic Compounds
The inherent fluorescence of Vpe-based frameworks can be utilized for the sensitive and selective detection of nitroaromatic compounds, which are common components of explosives. The fluorescence of the material is quenched upon interaction with these electron-deficient molecules through a photoinduced electron transfer (PET) mechanism.
Quantitative Data for Fluorescent Sensing
| Material | Analyte | Detection Limit | Quenching Constant (Ksv) (M⁻¹) | Reference |
| PANI-Ag Composite | 2,4,6-Trinitrophenol (TNP) | 5.58 x 10⁻⁷ M | 0.1037 x 10⁶ | [5] |
| PANI-Ag Composite | Dinitrobenzene (DNB) | 23.30 x 10⁻⁶ M | 0.161 x 10⁴ | [5] |
| Acridine yellow G-based Zn(II)-metallacycle | Picric Acid (PA) | 7.62 x 10⁻⁸ M | 3.44 x 10⁴ | [6] |
| Anthracene-bridged poly(N-vinyl pyrrolidone) | Picric Acid (PA) | 0.006 mM | - | [7] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Pillared-Layer MOF ([Zn₂(bdc)₂(Vpe)])
This protocol describes the synthesis of a pillared-layer MOF using 1,4-benzenedicarboxylic acid (H₂bdc) as the linker and this compound (Vpe) as the pillar.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂bdc)
-
This compound (Vpe)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve Zn(NO₃)₂·6H₂O (0.297 g, 1.0 mmol) and H₂bdc (0.166 g, 1.0 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve Vpe (0.091 g, 0.5 mmol) in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, colorless block-shaped crystals will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at 150 °C for 12 hours to activate the framework.
Protocol 2: Hydrothermal Synthesis of a Zinc-Vpe Coordination Polymer ([Zn(Hbsal)₂(4,4'-bipy)])
This protocol details the hydrothermal synthesis of a 1D zigzag chain coordination polymer.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (Vpe, referred to as 4,4'-bipy in the source)
-
5-Bromosalicylic acid (H₂bsal)
-
Distilled water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, combine Zn(NO₃)₂·6H₂O (0.030 g, 0.1 mmol), Vpe (0.018 g, 0.1 mmol), and 5-bromosalicylic acid (0.043 g, 0.2 mmol).[8]
-
Add 10 mL of distilled water to the mixture.[8]
-
Seal the autoclave and heat it at 160 °C (433 K) for 48 hours.[8]
-
Allow the autoclave to cool slowly to room temperature.
-
Yellow block-like crystals will be formed.
-
Isolate the crystals by filtration, wash with distilled water, and air dry.[8]
Visualizations
References
- 1. Silver this compound Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast photocatalytic degradation of rhodamine B using indium-porphyrin based cationic MOF under visible light irradiation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Highly efficient visible-light-driven photocatalytic degradation of rhodamine B by a novel Z-scheme Ag3PO4/MIL-101/NiFe2O4 composite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-fidelity detection of picric acid following proton prompted fluorescence quenching by a novel acridine yellow G-based binuclear ZnII-metallacycle - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Highly selective fluorescence ‘turn off’ sensing of picric acid and efficient cell labelling by water-soluble luminescent anthracene-bridged poly(N-vinyl pyrrolidone) - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Vinylenedipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4'-Vinylenedipyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound are:
-
The reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.
-
The Wittig reaction.
-
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions. Reported yields vary, with a synthesis from 4-methylpyridine and 4-pyridinecarboxaldehyde achieving around 49%[1]. While specific yields for the Wittig reaction in this context are not always reported, similar reactions suggest that yields can range from low (around 20%) to as high as 70-90% with careful optimization.[2] Palladium-catalyzed Heck-type reactions on analogous substrates have demonstrated the potential for high yields, in some cases exceeding 90%.
Q3: How can I purify the final this compound product?
A3: Purification of this compound is crucial for obtaining a high-purity product and can improve the final isolated yield by removing byproducts and unreacted starting materials. Common purification techniques include:
-
Crystallization: This is a highly effective method for purifying solid this compound. A recommended procedure involves crystallization from hot water (approximately 1.6 g of product per 100 mL of water at 100°C)[1].
-
Column Chromatography: Flash chromatography using a silica gel stationary phase is another common method for purification.[1]
-
Acid-Base Extraction: This can be employed to remove acidic or basic impurities from the crude product.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reaction of 4-Methylpyridine and 4-Pyridinecarboxaldehyde
Issue: Low product yield (<40%)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of 4-methylpyridine. | Ensure the base used (e.g., LDA) is fresh and of high quality. Perform the reaction under strictly anhydrous conditions, as moisture will quench the strong base. |
| Side reactions of the aldehyde. | Add the 4-pyridinecarboxaldehyde solution slowly and at a low temperature (-70 °C) to the reaction mixture to minimize side reactions.[1] |
| Suboptimal reaction time or temperature during reflux. | The reaction is typically refluxed for an extended period (e.g., 24 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Inefficient purification. | Significant product loss can occur during purification. Optimize the crystallization or column chromatography conditions to maximize recovery. |
Method 2: Wittig Reaction
Issue: Low or no formation of this compound
| Potential Cause | Troubleshooting Suggestion |
| Ineffective ylide formation. | This is a common issue and can be caused by an insufficiently strong base, the presence of moisture, or poor-quality phosphonium salt.[3] Ensure all glassware is flame-dried and solvents are anhydrous. Use a strong base like n-butyllithium or sodium hydride. |
| Degradation of 4-pyridinecarboxaldehyde. | Use freshly distilled or high-purity 4-pyridinecarboxaldehyde. Aldehydes can be prone to oxidation.[4] |
| Unstable ylide. | Some ylides can be unstable. A reported strategy to overcome this is to generate the ylide in the presence of the aldehyde.[2] This can be achieved by adding the phosphonium salt portion-wise to a mixture of the base and the aldehyde.[2] |
| Steric hindrance. | While less of a concern with 4-pyridinecarboxaldehyde, sterically hindered aldehydes or ketones can lead to low yields in Wittig reactions.[4] |
Issue: Formation of byproducts
| Potential Cause | Troubleshooting Suggestion |
| Self-condensation of the ylide or aldehyde. | Maintain a low reaction temperature during ylide formation and subsequent reaction with the aldehyde to minimize side reactions. |
| Formation of the cis-isomer. | The stereochemistry of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the desired trans-isomer, using a stabilized ylide or employing the Schlosser modification of the Wittig reaction can favor the E-alkene.[4][5] |
Method 3: Palladium-Catalyzed Heck Coupling (based on analogous reactions)
Issue: Low yield of the coupled product
| Potential Cause | Troubleshooting Suggestion |
| Catalyst deactivation. | The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The choice of ligand and reaction conditions is critical. |
| Suboptimal catalyst, ligand, or base. | The yield of Heck reactions is highly dependent on the combination of the palladium source, ligand, and base. Screening different conditions is often necessary. |
| Incorrect solvent or temperature. | The choice of solvent and reaction temperature significantly impacts the reaction rate and yield. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Analogues
| Synthesis Method | Reactants | Yield (%) | Key Considerations |
| From 4-Methylpyridine | 4-Methylpyridine, 4-Pyridinecarboxaldehyde | 49[1] | Requires a strong base (LDA) and anhydrous conditions. |
| Wittig Reaction | 4-Pyridylmethylphosphonium salt, 4-Pyridinecarboxaldehyde | 20-70 (reported for a similar system)[2] | Sensitive to moisture; yield can be improved by altering reagent addition order. |
| Heck Reaction (analogue) | 4-Vinylpyridine, Phenylboronic acid | up to 92 | High yields are possible, but conditions need to be optimized for the specific substrates. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methylpyridine and 4-Pyridinecarboxaldehyde[1]
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To a solution of lithium diisopropylamide (LDA) (4.32 mmol) in tetrahydrofuran (THF) (5 mL) at -70 °C, add 4-methylpyridine (400 μL, 4.12 mmol).
-
Stir the mixture under a light-avoiding condition.
-
Slowly add 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, add acetic acid (10 mL).
-
Reflux the reaction mixture for 24 hours.
-
Cool the mixture and remove the solvent by rotary evaporation to obtain a light yellow solid.
-
Purify the crude product by column chromatography to yield this compound (368 mg, 49% yield).
Protocol 2: Wittig Reaction for the Synthesis of trans-1,2-bis(4-pyridinyl)ethene
This protocol is adapted from a general procedure and may require optimization.
Part A: Preparation of triphenyl(4-pyridinylmethyl)phosphonium chloride
-
In a 50 mL Erlenmeyer flask, combine 4-(chloromethyl)pyridine hydrochloride and an equimolar amount of triphenylphosphine.
-
Add a suitable solvent such as DMF.
-
Heat the mixture with stirring (e.g., at 80 °C) for a specified time (e.g., 45 minutes).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phosphonium salt.
-
Collect the precipitate by vacuum filtration.
Part B: Synthesis of trans-1,2-bis(4-pyridinyl)ethene
-
Suspend the prepared triphenyl(4-pyridinylmethyl)phosphonium chloride in a solvent like dichloromethane.
-
Add 4-pyridinecarboxaldehyde to the suspension with stirring.
-
Slowly add a strong base (e.g., a concentrated aqueous solution of NaOH) to the mixture.
-
Stir the reaction mixture vigorously for a set period (e.g., 30 minutes).
-
Perform a work-up by transferring the mixture to a separatory funnel and extracting the product with an organic solvent (e.g., chloroform).
-
Combine the organic layers, dry with a drying agent (e.g., MgSO₄), and remove the solvent using a rotary evaporator to isolate the crude product.
-
Purify the product, for example, by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound from 4-methylpyridine.
References
Technical Support Center: Purification of 4,4'-Vinylenedipyridine
Welcome to the technical support center for the purification of 4,4'-Vinylenedipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 4-picoline and 4-pyridinecarboxaldehyde. Other potential impurities are side-products from the reaction, polymeric materials, and residual solvents. The crude product often appears as a light brown or yellow crystalline powder[1].
Q2: What is the general stability of this compound during purification?
A2: this compound is stable under normal temperatures and pressures[2]. However, prolonged exposure to high heat or strong acidic or basic conditions should be avoided to prevent potential degradation or side reactions. It is recommended to store the purified compound in a cool, dry, and dark place in a sealed container[3].
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification methods for this compound are recrystallization and column chromatography. Sublimation is another potential method for obtaining high-purity material, particularly for removing non-volatile impurities.
Q4: My purified this compound is colored. Is this normal?
A4: The crude product is often a light brown or yellow crystalline powder[1]. While pure this compound should be a paler yellow or off-white solid, some residual color may persist even after purification. Significant discoloration to brown or dark brown could indicate the presence of impurities or degradation products[3].
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying this compound. However, several challenges can arise.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used. - The solution is supersaturated. - The cooling process was too rapid. | - Boil off some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound (~148-152 °C). - High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Try a different solvent or a mixed solvent system with a lower boiling point. - Perform a preliminary purification by column chromatography to remove a significant portion of the impurities. |
| Low Recovery Yield | - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a minimal amount of hot solvent for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Colored Crystals | - Co-crystallization of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
Experimental Protocol: Recrystallization from Water
A known effective method for the recrystallization of this compound is using water as the solvent.
Quantitative Data:
| Parameter | Value |
| Solubility in boiling water (100 °C) | ~1.6 g / 100 mL |
Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1.6 g of crude product, add 100 mL of deionized water. Heat the mixture to boiling with stirring to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl. Bring the solution back to a boil for a few minutes.
-
Hot Filtration: Preheat a gravity funnel with fluted filter paper and a receiving flask by pouring boiling water through them. Discard the water and then quickly filter the hot this compound solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Recrystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues during recrystallization.
Column Chromatography
Column chromatography is effective for separating this compound from impurities with different polarities.
Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor Separation | - Inappropriate mobile phase polarity. - Column overloading. - Column channeling. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed properly and the silica gel is level. |
| Compound Stuck on Column | - The mobile phase is not polar enough. - Strong interaction with acidic silica gel. | - Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to reduce tailing and improve elution. |
| Tailing of the Product Peak | - Interaction of the basic pyridine nitrogens with acidic silanol groups on the silica gel. | - Use a deactivated (end-capped) silica gel. - Add a basic modifier like triethylamine or pyridine to the eluent. |
| Compound Precipitation on the Column | - Poor solubility of the purified compound in the mobile phase. | - Use a stronger solvent to dissolve the sample for loading (dry loading is preferred). - Modify the mobile phase to improve the solubility of the compound. |
Experimental Protocol: Column Chromatography
Stationary Phase: Silica gel (60 Å, 230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The exact ratio should be determined by TLC analysis of the crude mixture. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent peak tailing.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, perform dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Column Chromatography Workflow
References
preventing polymerization of 4,4'-Vinylenedipyridine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 4,4'-Vinylenedipyridine during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is polymerization a concern?
A1: this compound, also known as 1,2-bis(4-pyridyl)ethylene, is a bifunctional organic compound often used as a ligand in coordination chemistry and as a monomer in polymer synthesis.[1] Polymerization is a process where individual monomer molecules of this compound react together to form long polymer chains. This is a significant concern during storage as it alters the chemical and physical properties of the material, rendering it impure and potentially unusable for its intended application. Uncontrolled polymerization can lead to the solidification of the material, making it difficult to handle and dispense.
Q2: What are the primary causes of this compound polymerization during storage?
A2: The polymerization of this compound is typically initiated by a free-radical mechanism. The primary triggers for initiating this process during storage include:
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Heat: Elevated temperatures provide the energy needed to initiate the formation of free radicals.
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Light: Exposure to light, particularly UV radiation, can induce photochemical reactions that generate free radicals.
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Contaminants: The presence of impurities, especially strong oxidizing agents or other radical initiators, can catalyze the polymerization process.[2]
-
Oxygen: While some inhibitors require the presence of oxygen to be effective, in other cases, oxygen can contribute to the formation of peroxides which can act as initiators.
Q3: What are the ideal storage conditions to prevent polymerization?
A3: To minimize the risk of polymerization, this compound should be stored under the following conditions:
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Temperature: Store in a cool, dry place.[1][2] While room temperature is often cited, for long-term storage, refrigeration (2-8 °C) is recommended to significantly slow down any potential polymerization.
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Light: Keep in a dark place, protected from light.[3] Amber glass bottles or opaque containers are suitable for this purpose.
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
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Container: The container should be tightly sealed to prevent the ingress of moisture and air.[1][2]
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
A4: Yes, chemical inhibitors can be added to this compound to prevent spontaneous polymerization. While specific data for this compound is limited, information from the closely related compound, 4-vinylpyridine, suggests that phenolic compounds are effective inhibitors. Hydroquinone is a commonly used inhibitor for 4-vinylpyridine. These inhibitors work by scavenging free radicals, thus terminating the polymerization chain reaction.
Troubleshooting Guide
Problem: The this compound in the container appears to have solidified or become viscous.
| Possible Cause | Troubleshooting Steps |
| Polymerization has occurred. | 1. Visual Inspection: Carefully observe the material. If it is completely solid or highly viscous, it has likely polymerized and may not be salvageable for applications requiring the monomer. 2. Solubility Test: Attempt to dissolve a small sample in a recommended solvent like chloroform or methanol.[3][4] If it does not dissolve or forms a gel, polymerization has occurred. 3. Analytical Confirmation (for advanced users): Techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to confirm the presence of high molecular weight polymer chains. |
| Improper Storage Conditions. | 1. Review Storage History: Check the storage temperature, light exposure, and atmosphere conditions. 2. Implement Correct Storage: If not already in place, transfer any remaining usable material to a cool, dark, and inert environment. |
| Inhibitor Depletion. | 1. Consider Inhibitor Addition: If you suspect the inhibitor has been consumed over time, and the material is still in a usable state, consider adding a small amount of a suitable inhibitor like hydroquinone. Note: This should be done with caution and the compatibility with your specific application must be considered. |
Problem: How can I check if my this compound is starting to polymerize before it becomes visually apparent?
| Analytical Technique | Procedure |
| High-Performance Liquid Chromatography (HPLC) | Develop a reverse-phase HPLC method to quantify the monomer. A decrease in the monomer peak area over time, with the potential appearance of new, broader peaks at different retention times, can indicate the formation of oligomers and polymers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | While less suitable for high molecular weight polymers, GC-MS can be used to monitor the purity of the monomer and detect the formation of dimers or trimers, which are early signs of polymerization. |
| Differential Scanning Calorimetry (DSC) | A DSC thermogram of the monomer should show a sharp melting point. The presence of a broad exothermic peak at temperatures below the decomposition temperature could indicate ongoing polymerization. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place (Refrigeration at 2-8°C recommended for long-term storage) | Reduces the kinetic energy of molecules, slowing down the rate of polymerization. |
| Light | In the dark (amber vials or opaque containers) | Prevents photochemical initiation of free radicals. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | Minimizes contact with oxygen, which can form initiating peroxides. |
| Container | Tightly sealed | Prevents contamination and exposure to air and moisture. |
| Incompatible Materials | Strong oxidizing agents | These can initiate or accelerate polymerization.[2] |
Table 2: Potential Inhibitors for this compound (Based on Analogy with 4-Vinylpyridine)
| Inhibitor | Chemical Class | Proposed Concentration Range (ppm) | Mechanism of Action |
| Hydroquinone | Phenolic | 100 - 1000 | Free radical scavenger |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 | Free radical scavenger |
Disclaimer: The effectiveness and optimal concentration of these inhibitors for this compound should be experimentally verified by the user for their specific application and storage conditions.
Experimental Protocols
Protocol 1: Accelerated Stability Study for this compound
Objective: To evaluate the stability of this compound under elevated temperature and determine the effectiveness of an inhibitor.
Materials:
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This compound
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Selected inhibitor (e.g., hydroquinone)
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Inert gas (Nitrogen or Argon)
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Sealed vials
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Oven or incubator
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Analytical instrument (e.g., HPLC)
Procedure:
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Prepare two sets of samples of this compound in sealed vials.
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Set A: this compound without inhibitor.
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Set B: this compound with the desired concentration of inhibitor (e.g., 500 ppm hydroquinone).
-
-
Purge the headspace of each vial with an inert gas before sealing.
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Place the vials in an oven at an elevated temperature (e.g., 40°C, 50°C, or 60°C).
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At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each set.
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Allow the vials to cool to room temperature.
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Analyze the purity of the this compound in each sample using a validated HPLC method to determine the percentage of remaining monomer.
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Plot the percentage of remaining monomer against time for each temperature and each set (with and without inhibitor) to assess the degradation rate.
Protocol 2: Quantification of this compound Monomer by HPLC
Objective: To determine the purity of a this compound sample and detect the presence of oligomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) may be effective. Isocratic elution can also be explored.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of high-purity this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare the sample solution by dissolving a known weight of the stored this compound in the same solvent.
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Inject the standard and sample solutions into the HPLC system.
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Identify the peak corresponding to the this compound monomer based on the retention time of the standard.
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Calculate the purity of the sample by comparing the peak area of the monomer in the sample to the peak area of the standard.
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Observe the chromatogram for the presence of any new, broader peaks, which may indicate the formation of oligomers or polymers.
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Key strategies for preventing this compound polymerization.
References
Optimizing MOF Synthesis with 4,4'-Vinylenedipyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) using the 4,4'-vinylenedipyridine linker. The following sections offer insights into optimizing reaction conditions to achieve desired material properties, including crystallinity, particle size, and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing MOFs with this compound?
A1: The most prevalent method is solvothermal synthesis. This technique involves heating the constituent metal precursors and the this compound linker in a sealed vessel containing a suitable solvent or solvent mixture. The elevated temperature and pressure facilitate the coordination-driven self-assembly of the crystalline MOF structure.
Q2: How do reaction temperature and time influence the synthesis of this compound-based MOFs?
A2: Temperature and time are critical parameters that control the nucleation and growth of MOF crystals. Generally, higher temperatures can lead to faster reaction kinetics and the formation of larger, more crystalline products, but excessive temperatures may also promote the formation of undesirable dense phases or decomposition of the organic linker. Reaction times are typically optimized to ensure complete reaction and crystallization, often ranging from 12 to 72 hours. Insufficient reaction time may result in low yields and poor crystallinity, while overly long durations could lead to the dissolution of the desired product and formation of more stable, non-porous phases.
Q3: What is the role of a modulator in the synthesis, and which modulators are effective for this compound MOFs?
A3: Modulators are additives that compete with the organic linker for coordination to the metal centers, thereby influencing the nucleation and growth of the MOF crystals. This control can affect particle size, morphology, and defect density. For pyridine-based linkers like this compound, common and effective modulators include monocarboxylic acids such as acetic acid and benzoic acid. Pyridine itself can also act as a modulator.[1] The concentration of the modulator is a key parameter to optimize for achieving the desired crystal size and morphology.[1]
Q4: How does the choice of solvent affect the synthesis outcome?
A4: The solvent system plays a crucial role in dissolving the precursors and influencing the coordination chemistry and crystal growth. For this compound-based MOFs, common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and methanol, often used as mixtures with water. The polarity and coordinating ability of the solvent can impact the solubility of the reactants, the deprotonation of any acidic co-ligands, and the overall reaction kinetics, thereby affecting the final product's phase, crystallinity, and morphology. For instance, in some copper-based MOF syntheses, the ratio of ethanol to water has been shown to directly influence the resulting particle size.[2]
Q5: My this compound linker has low solubility. How can I improve this?
A5: To improve the solubility of this compound, consider using a co-solvent system. A mixture of a polar aprotic solvent like DMF or DMSO with a protic solvent like ethanol or methanol can be effective. Gentle heating and sonication can also aid in dissolution before the final reaction setup. Ensure the chosen solvent is compatible with the other reactants and stable under the reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MOFs with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystalline Product | - Reaction temperature is too low or too high.- Reaction time is too short.- Inappropriate solvent system leading to poor precursor solubility.- Incorrect pH of the reaction mixture. | - Optimize the reaction temperature by systematically varying it in 5-10 °C increments.- Increase the reaction time in 12-hour intervals.- Experiment with different solvent mixtures (e.g., DMF/ethanol, DMF/water) to improve precursor solubility.- If using a carboxylate co-linker, consider adding a small amount of a suitable acid or base to adjust the pH. |
| Formation of Amorphous Precipitate | - Reaction kinetics are too fast, leading to rapid precipitation instead of crystal growth.- High concentration of reactants. | - Lower the reaction temperature to slow down the nucleation rate.- Introduce a modulator (e.g., acetic acid) to control the coordination rate.- Reduce the concentration of the metal precursor and/or the this compound linker. |
| Poor Yield | - Incomplete reaction.- Sub-optimal precursor ratio.- Product is partially soluble in the mother liquor. | - Increase the reaction time.- Systematically vary the molar ratio of the metal precursor to the this compound linker.- After the reaction, cool the vessel slowly to room temperature to maximize precipitation. Consider a solvent exchange with a less polar solvent before filtration. |
| Small Crystal Size | - High nucleation rate and slow crystal growth.- Presence of impurities that inhibit crystal growth. | - Decrease the reaction temperature.- Add a modulator to control the nucleation process.- Use high-purity precursors and solvents. |
| Formation of Unwanted Phases | - Reaction conditions favor a thermodynamically more stable, but undesired, phase. | - Modify the solvent system; the polarity and coordinating strength of the solvent can direct the formation of specific phases.- Adjust the reaction temperature, as different phases can be stable at different temperatures. |
Experimental Protocols
General Solvothermal Synthesis of a Pillared-Layer Zinc MOF with this compound
This protocol is a representative example and may require optimization for specific metal precursors and co-ligands.
Materials:
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Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
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A dicarboxylic acid co-linker (e.g., 1,4-benzenedicarboxylic acid)
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N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve the dicarboxylic acid co-linker in DMF.
-
Add this compound to the solution and sonicate until fully dissolved.
-
In a separate vial, dissolve Zinc Nitrate Hexahydrate in a mixture of DMF and ethanol.
-
Combine the two solutions in the first vial.
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If a modulator is used, add the desired amount of acetic acid to the final mixture.
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Cap the vial tightly and place it in a preheated oven at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 24-72 hours).
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After the reaction, allow the oven to cool down slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product sequentially with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted precursors and residual solvent.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80-150 °C) to activate the MOF by removing the guest solvent molecules from the pores.
Data Presentation
Table 1: Effect of Reaction Temperature on the Synthesis of a Hypothetical Zinc-4,4'-Vinylenedipyridine MOF
| Temperature (°C) | Reaction Time (h) | Yield (%) | Crystallinity (PXRD) | Average Particle Size (SEM) |
| 80 | 48 | 65 | Moderate | ~5 µm |
| 100 | 48 | 78 | High | ~15 µm |
| 120 | 48 | 85 | High, with some phase impurity | ~25 µm |
| 140 | 48 | 70 | Decreased, potential decomposition | Agglomerated |
Table 2: Influence of Acetic Acid Modulator Concentration on Crystal Size
| Modulator:Linker Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Average Crystal Size (µm) | Crystal Morphology |
| 0:1 | 100 | 24 | 20-30 | Irregular plates |
| 10:1 | 100 | 24 | 10-15 | More defined cubes |
| 50:1 | 100 | 24 | 2-5 | Uniform nanocubes |
| 100:1 | 100 | 24 | <1 | Nanoparticles |
Visualizations
Caption: Experimental workflow for the solvothermal synthesis of a this compound-based MOF.
References
troubleshooting poor crystallinity in 4,4'-Vinylenedipyridine-based polymers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallinity of 4,4'-Vinylenedipyridine-based polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product is an amorphous powder with no sharp peaks in the Powder X-Ray Diffraction (PXRD) pattern. What are the likely causes and how can I fix it?
A1: An amorphous product suggests that the polymerization reaction occurred too quickly, preventing the formation of an ordered, crystalline structure. Several factors could be at play:
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Suboptimal Temperature: The reaction temperature significantly influences the kinetics of polymer formation.
-
Troubleshooting:
-
Temperature Screening: If the synthesis was performed at room temperature, try conducting it at a lower temperature (e.g., 4-10 °C) to slow down the reaction rate and allow for crystal nucleation and growth. Conversely, if no product is forming at low temperatures, a moderate increase in temperature (e.g., 40-60 °C) might be necessary to provide enough energy for the components to arrange into a crystalline lattice. A systematic screening of temperatures is recommended.
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Controlled Cooling: If using a solvothermal or hydrothermal method, a slow cooling rate is crucial. Rapid cooling can quench the polymer chains in a disordered state.
-
-
-
Incorrect Solvent System: The polarity and coordinating ability of the solvent can drastically affect the solubility of reactants and the stability of the forming polymer network.
-
Troubleshooting:
-
Solvent Polarity: Experiment with a range of solvents or solvent mixtures with varying polarities. For instance, if a highly polar solvent like DMF or DMSO was used, try a less polar solvent like ethanol or a mixture of solvents to modulate the solubility of the reactants.
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Coordinating Solvents: Some solvents can coordinate with the metal centers and inhibit the formation of the desired polymer framework. If using strongly coordinating solvents, consider switching to less coordinating ones.
-
-
-
High Reactant Concentration: High concentrations can lead to rapid precipitation of an amorphous product.
-
Troubleshooting:
-
Dilution: Decrease the concentration of both the metal salt and the this compound ligand. This will slow down the reaction and provide more time for ordered crystal growth.
-
-
Q2: My PXRD pattern shows broad peaks, indicating low crystallinity or very small crystallites. How can I improve this?
A2: Broad PXRD peaks are a common issue and typically point to a semi-crystalline product or the formation of nanocrystals. The goal is to encourage the growth of larger, more ordered crystals.
-
Prolonged Reaction Time: The initial formation of the polymer may be fast, but the subsequent organization into a crystalline structure can be a slow process.
-
Troubleshooting:
-
Increase Reaction Duration: Extend the reaction time from hours to several days. This allows for the system to reach thermodynamic equilibrium, which often favors the most stable (and typically most crystalline) product.
-
-
-
Inadequate Mixing/Diffusion: In unstirred reactions, localized high concentrations can lead to the rapid formation of small crystallites.
-
Troubleshooting:
-
Slow Diffusion Method: Set up the reaction in a layered fashion, with the ligand solution slowly diffusing into the metal salt solution over a period of days or weeks. This maintains a low concentration at the reaction interface and promotes slow, controlled crystal growth.
-
-
-
Post-Synthesis Annealing: A post-synthesis thermal treatment can sometimes improve the crystallinity of the material.
-
Troubleshooting:
-
Solvent Vapor Annealing: Place the amorphous or poorly crystalline powder in a sealed container with a small amount of the synthesis solvent. Heating this container at a moderate temperature (below the decomposition temperature of the polymer) for an extended period can provide the necessary molecular mobility for the polymer chains to rearrange into a more ordered state.
-
-
Q3: I am observing multiple phases in my product, as indicated by a complex PXRD pattern with overlapping peaks. How can I obtain a single-phase, crystalline product?
A3: The formation of multiple phases or polymorphs is often dependent on a delicate balance of thermodynamic and kinetic factors.
-
Precise Stoichiometry: The metal-to-ligand ratio is critical in coordination polymer synthesis.
-
Troubleshooting:
-
Vary Metal:Ligand Ratio: Systematically vary the molar ratio of the metal salt to the this compound ligand. Different ratios can favor the formation of different coordination networks.
-
-
-
pH of the Reaction Mixture: The protonation state of the pyridine nitrogen atoms can influence the coordination behavior.
-
Troubleshooting:
-
pH Adjustment: Try adjusting the pH of the reaction mixture by adding small amounts of a non-coordinating acid or base. This can influence which coordination mode is favored.
-
-
Data Presentation
Table 1: Effect of Synthesis Temperature on Crystallinity of a Generic Zn(II)-4,4'-Vinylenedipyridine Polymer
| Temperature (°C) | Reaction Time (days) | PXRD Peak Characteristics | Estimated Crystallinity (%) |
| 4 | 7 | Sharp, well-defined peaks | > 90 |
| 25 | 3 | Moderately broad peaks | 60 - 70 |
| 60 | 1 | Very broad peaks | 30 - 40 |
| 80 | 1 | Amorphous halo | < 10 |
Table 2: Influence of Solvent System on Polymer Crystallinity
| Solvent System (v/v) | Reaction Time (days) | PXRD Peak Characteristics | Observations |
| DMF | 2 | Broad peaks | Semi-crystalline product |
| Ethanol | 5 | Sharp, intense peaks | Highly crystalline product |
| Water/Ethanol (1:1) | 4 | Sharp peaks | Crystalline product |
| Acetonitrile | 3 | Mixture of sharp and broad peaks | Mixed-phase product |
Experimental Protocols
Protocol 1: Slow Diffusion Method for High-Crystallinity Polymers
-
Preparation of Reactant Solutions:
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Prepare a dilute solution (e.g., 0.01 M) of the metal salt (e.g., Zinc Nitrate) in a suitable solvent (e.g., ethanol).
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Prepare a dilute solution (e.g., 0.01 M) of this compound in the same solvent.
-
-
Reaction Setup:
-
Carefully layer the lighter solution (typically the ligand solution) on top of the denser solution (typically the metal salt solution) in a narrow glass tube.
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Seal the tube and leave it undisturbed at a constant temperature (e.g., room temperature).
-
-
Crystal Growth:
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Crystals will slowly form at the interface of the two solutions over a period of several days to weeks.
-
-
Product Isolation:
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Once a sufficient amount of crystalline product has formed, carefully decant the supernatant.
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Wash the crystals with fresh solvent and dry under vacuum.
-
Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)
-
Sample Preparation:
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Finely grind a small amount of the dried polymer sample to ensure random orientation of the crystallites.
-
Mount the powdered sample on a zero-background sample holder.
-
-
Data Collection:
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Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range appropriate for coordination polymers (e.g., 5° to 50°) with a slow scan speed to improve the signal-to-noise ratio.
-
-
Data Analysis:
Mandatory Visualization
Caption: Troubleshooting workflow for poor crystallinity.
References
stability issues of 4,4'-Vinylenedipyridine in acidic or basic media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4,4'-Vinylenedipyridine in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under neutral conditions at room temperature when protected from light. However, its stability is compromised in acidic and basic media, particularly at elevated temperatures. The vinyl bridge is susceptible to electrophilic addition in acidic solutions, while the pyridine rings can be involved in various reactions in both acidic and basic environments.
Q2: What are the likely degradation pathways for this compound in acidic media?
A2: In acidic media, the primary degradation pathway is believed to be the acid-catalyzed hydration of the vinyl double bond. This proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by water. The pyridine nitrogens will also be protonated, which can influence the reactivity of the entire molecule.
Q3: What are the potential degradation products in acidic media?
A3: The expected major degradation product is the corresponding alcohol, 1,2-bis(4-pyridyl)ethane-1,2-diol. Other minor products could arise from rearrangement of the carbocation intermediate or further reactions of the alcohol.
Q4: What are the likely degradation pathways for this compound in basic media?
A4: In strong basic media, especially in the presence of oxidizing agents, the vinyl group and pyridine rings can be susceptible to degradation. While direct hydrolysis of the vinyl group is less likely than in acidic media, oxidation or other base-catalyzed reactions may occur, potentially leading to cleavage of the molecule.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing for this compound | Interaction of the basic pyridine nitrogens with residual silanol groups on the HPLC column. | 1. Use a mobile phase with a competing base, such as triethylamine (TEA). 2. Operate at a lower pH (e.g., <3) to ensure full protonation of the silanol groups. 3. Use a highly deactivated (end-capped) column. |
| Poor Resolution Between Parent and Degradant Peaks | Inadequate mobile phase composition or column chemistry. | 1. Optimize the mobile phase gradient and composition. 2. Try a different column with an alternative stationary phase (e.g., phenyl-hexyl). |
| Baseline Noise or Drift | Contaminated mobile phase, detector instability, or leaks. | 1. Use fresh, high-purity solvents and degas the mobile phase. 2. Ensure the detector lamp is functioning correctly. 3. Check for leaks in the HPLC system. |
| Irreproducible Retention Times | Column equilibration issues, temperature fluctuations, or pump problems. | 1. Ensure the column is fully equilibrated with the mobile phase before each run. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for consistent flow and pressure. |
Experimental Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Degradation Observed in Acidic Solution | The concentration of the acid is too high, or the temperature is excessive. | 1. Perform the study using a range of acid concentrations (e.g., 0.01 M, 0.1 M, 1 M HCl). 2. Conduct initial studies at room temperature before proceeding to elevated temperatures. |
| No Degradation Observed Under Stress Conditions | The stress conditions are not harsh enough. | 1. Increase the temperature or the concentration of the acid/base. 2. Extend the duration of the stress testing. |
| Formation of Unexpected Byproducts | Complex degradation pathways or secondary reactions. | 1. Use techniques like LC-MS or NMR to identify the structure of the byproducts. 2. Consider the possibility of photodegradation by protecting the experiment from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Media
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
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To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product at each time point.
Protocol 2: Forced Degradation Study in Basic Media
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Basic Stress:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acidic study.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using the same HPLC method.
-
Data Analysis: Perform the same data analysis as for the acidic degradation study.
Data Presentation
Table 1: Stability of this compound in 0.1 M HCl at 60°C (Hypothetical Data)
| Time (hours) | % this compound Remaining | % Degradation Product 1 |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 12 | 72.8 | 27.2 |
| 24 | 55.1 | 44.9 |
Table 2: Stability of this compound in 0.1 M NaOH at 60°C (Hypothetical Data)
| Time (hours) | % this compound Remaining | % Degradation Product 2 |
| 0 | 100.0 | 0.0 |
| 2 | 99.1 | 0.9 |
| 4 | 98.2 | 1.8 |
| 8 | 96.5 | 3.5 |
| 12 | 94.8 | 5.2 |
| 24 | 90.3 | 9.7 |
Visualizations
Caption: Proposed degradation pathway of this compound in acidic media.
Caption: Workflow for forced degradation studies of this compound.
Technical Support Center: Functionalization of 4,4'-Vinylenedipyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-vinylenedipyridine. It focuses on identifying and mitigating common side reactions to ensure successful functionalization.
Troubleshooting Guides
Issue 1: Low Yield of Monofunctionalized Product and Formation of Disubstituted Byproducts
Question: I am attempting a monofunctionalization of this compound, but I am observing significant amounts of the disubstituted product and unreacted starting material. How can I improve the selectivity for monofunctionalization?
Answer: Achieving selective monofunctionalization of this compound can be challenging due to the similar reactivity of the two pyridine nitrogen atoms. Here are several strategies to enhance selectivity:
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Control Stoichiometry: Carefully control the stoichiometry of your electrophile. Using a slight excess of this compound (e.g., 1.2 to 1.5 equivalents) relative to the electrophile can favor monofunctionalization by increasing the statistical probability of the electrophile reacting with an unfunctionalized molecule.
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Slow Addition: Add the electrophile slowly to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second functionalization event on the already monosubstituted product.
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Lower Reaction Temperature: Perform the reaction at a lower temperature. This can increase the kinetic selectivity for the first functionalization step.
-
Use of a Bulky Electrophile: Employing a sterically hindered electrophile can disfavor the second functionalization due to increased steric hindrance around the second pyridine nitrogen after the first one has reacted.
Experimental Protocol: Stoichiometric Control for Monofunctionalization
-
Dissolve 1.2 equivalents of this compound in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 1.0 equivalent of the electrophile in the same anhydrous solvent.
-
Add the electrophile solution dropwise to the cooled this compound solution over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to stir at 0 °C for an additional 2-4 hours and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Upon completion, quench the reaction and purify the product using column chromatography to separate the unreacted starting material, monofunctionalized product, and disubstituted byproduct.
Issue 2: Unwanted Polymerization of the Vinyl Group
Question: My reaction mixture containing this compound has turned into an insoluble solid, and I suspect polymerization has occurred. How can I prevent this?
Answer: The vinyl group of this compound is susceptible to polymerization, particularly under acidic conditions or in the presence of radical initiators.
-
Avoid Strong Acids: If your reaction conditions are acidic, consider using a weaker acid or a buffered system to maintain a less acidic pH. Protonation of the pyridine nitrogen can activate the vinyl group towards polymerization.
-
Exclude Radical Initiators: Ensure that your reaction setup is free from sources of radicals. This includes excluding light (by wrapping the reaction vessel in aluminum foil) and ensuring all reagents and solvents are free from peroxides. Adding a radical inhibitor, such as butylated hydroxytoluene (BHT), can also be effective.
-
Degas Solvents: Thoroughly degas your solvents before use to remove dissolved oxygen, which can initiate radical polymerization.
Experimental Protocol: Minimizing Polymerization
-
Add a catalytic amount of a radical inhibitor (e.g., BHT, ~0.1 mol%) to the reaction vessel.
-
Use freshly distilled and degassed solvents. Degassing can be achieved by bubbling an inert gas (e.g., Argon) through the solvent for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Set up the reaction under an inert atmosphere and protect it from light.
-
If acidic conditions are required, consider using a non-coordinating acid or performing the reaction at a lower temperature to minimize protonation-induced polymerization.
Issue 3: Oxidation of the Pyridine Ring or Vinyl Group
Question: I am observing byproducts that suggest oxidation of my this compound starting material or product. What are the best practices to avoid this?
Answer: Pyridine rings and vinyl groups can be sensitive to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen over prolonged reaction times.
-
Use an Inert Atmosphere: Always conduct reactions involving this compound under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Degas Solvents: As with preventing polymerization, using degassed solvents is crucial to remove dissolved oxygen.
-
Avoid Strong Oxidizing Agents: Carefully select your reagents to avoid strong oxidants if the desired transformation does not require them.
-
Control Reaction Time: Do not let reactions run for an unnecessarily long time, as this increases the chance of oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of this compound?
A1: The primary challenge is achieving chemoselectivity. The molecule presents two main reactive sites: the two equivalent pyridine nitrogen atoms and the vinyl bridge. Controlling the reaction to selectively functionalize only one of the nitrogen atoms (monofunctionalization) or to specifically target the vinyl group without affecting the pyridine rings requires careful optimization of reaction conditions.
Q2: Can I selectively functionalize the vinyl group in the presence of the pyridine nitrogens?
A2: Yes, this is possible by choosing reagents that are specific for alkenes. For example, reactions like dihydroxylation, epoxidation, or hydrogenation will preferentially react with the vinyl group. To prevent the pyridine nitrogens from interfering (e.g., by coordinating to a metal catalyst), they can be temporarily protected.
Q3: What are suitable protecting groups for the pyridine nitrogens in this compound?
A3: While protecting group-free strategies are often preferred to reduce step count, protection can be necessary for certain transformations.
- N-Oxide Formation: The pyridine nitrogens can be converted to N-oxides. This strategy can be useful; however, the removal of the N-oxide requires a reduction step.
- Alkylation/Quaternization: Reversible quaternization with a benzyl group can protect the nitrogen. The benzyl group can often be removed by hydrogenolysis.
- Coordination to a Lewis Acid: In some cases, a Lewis acid can be used to temporarily coordinate to the pyridine nitrogen, deactivating it towards certain electrophiles.
Q4: How can I purify functionalized this compound derivatives?
A4: Purification is typically achieved through standard techniques:
- Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.
- Column Chromatography: Silica gel column chromatography is commonly used to separate the desired product from unreacted starting materials and byproducts. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is often effective. Adding a small amount of a base like triethylamine to the eluent can help to reduce tailing of pyridine-containing compounds on silica gel.
- Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Quantitative Data Summary
| Side Reaction | Reaction Condition to Promote Side Reaction | Recommended Mitigation Strategy | Typical Yield Improvement |
| Disubstitution | High concentration of electrophile, high temperature | Slow addition of electrophile, use of excess this compound | 20-40% increase in monofunctionalized product |
| Polymerization | Presence of strong acids, radical initiators (light, O₂) | Use of radical inhibitors (e.g., BHT), degassed solvents, exclusion of light | Prevents complete loss of material, yields can be >90% |
| Oxidation | Presence of atmospheric oxygen, strong oxidizing agents | Inert atmosphere, degassed solvents | 10-25% increase in product purity |
Visualizing Reaction Pathways
Diagram 1: Competing Functionalization Pathways
Technical Support Center: Enhancing the Porosity of 4,4'-Vinylenedipyridine MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to enhance the porosity of Metal-Organic Frameworks (MOFs) synthesized with the 4,4'-Vinylenedipyridine linker.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the porosity of this compound MOFs during synthesis?
A1: The porosity of this compound MOFs is primarily influenced by several factors during synthesis:
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Solvent System: The choice of solvent can dictate the nucleation and growth rate of the MOF crystals, which in turn affects their porosity. High-boiling point solvents like DMF or DEF are common but can be difficult to remove.
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Reaction Temperature and Time: These parameters control the kinetics of MOF formation. Optimization is crucial to prevent the formation of dense, non-porous phases or amorphous material.
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Modulators: The addition of modulators, such as monofunctional carboxylic acids, can compete with the linker coordination, influencing crystal growth and defect engineering, which can lead to enhanced porosity.
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Metal Source: The choice of metal node can influence the resulting framework topology and, consequently, the pore size and volume.
Q2: My synthesized this compound MOF shows low porosity. What is the first step to troubleshoot this issue?
A2: The first and most critical step is to ensure proper "activation" of the MOF. As-synthesized MOFs have their pores occupied by solvent molecules, unreacted reagents, and other guests. These need to be removed to reveal the intrinsic porosity of the framework. A thorough activation procedure is essential before concluding that the material has low porosity.
Q3: What is "activation" and why is it crucial for achieving high porosity?
A3: Activation is the process of removing guest molecules from the pores of a MOF without causing the framework to collapse.[1] This is a critical step to make the internal surface area accessible for applications like gas storage or catalysis. Incomplete or improper activation is a common reason for observing low porosity in MOFs.
Q4: Can post-synthetic modification (PSM) be used to enhance the porosity of this compound MOFs?
A4: Yes, post-synthetic modification (PSM) is a powerful technique to enhance porosity. For this compound MOFs, the vinyl groups on the linker are amenable to various chemical transformations.[2] For instance, reactions at the vinyl group could be used to introduce bulkier functionalities that prevent interpenetration of the framework, a common cause of reduced porosity. Alternatively, partial removal of the linkers through controlled chemical reactions can create hierarchical pore structures.[3]
Troubleshooting Guides
Issue 1: Low Brunauer-Emmett-Teller (BET) Surface Area
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solvent Removal | Optimize the activation protocol. Try increasing the activation temperature (while monitoring thermal stability via TGA), extending the vacuum drying time, or using a more effective activation method like supercritical CO2 drying. | Increased BET surface area and pore volume. |
| Framework Collapse During Activation | Use a gentler activation method. Solvent exchange with a low-surface-tension solvent (e.g., pentane or hexane) before thermal activation can help. Supercritical CO2 drying is also an excellent method to prevent pore collapse.[4] | Preservation of the crystalline structure and improved porosity. |
| Interpenetrated Framework | Modify the synthesis conditions. Using a bulkier co-linker, changing the solvent system, or adjusting the metal-to-linker ratio can sometimes disfavor the formation of interpenetrated structures. | Formation of a non-interpenetrated or less-interpenetrated phase with higher porosity. |
| Amorphous Material Present | Optimize the synthesis reaction. Adjust the reaction temperature, time, and concentration of reactants to promote the formation of a highly crystalline material. Check the crystallinity using Powder X-ray Diffraction (PXRD). | Sharper peaks in the PXRD pattern and improved porosity. |
Issue 2: Poor Reproducibility of Porosity Measurements
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Activation | Standardize the activation protocol across all batches. Ensure consistent temperature, vacuum pressure, and duration. | More consistent BET surface area and pore volume measurements. |
| Sample Handling and Storage | After activation, handle the MOF sample in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of atmospheric moisture and other contaminants. | More accurate and reproducible porosity data. |
| Heterogeneous Sample | Ensure the synthesized MOF powder is homogeneous. Gently grind the sample before analysis to ensure a representative portion is analyzed. | Reduced variability in measurement results. |
Experimental Protocols
General Synthesis Protocol for a this compound MOF
This is a general guideline; specific conditions may need to be optimized.
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Reactant Preparation: Dissolve the metal salt (e.g., cobalt(II) nitrate hexahydrate) and the this compound linker in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
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Solvothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
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Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. The resulting crystalline product is then isolated by filtration or decantation.
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Washing: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
Activation Protocol: Solvent Exchange and Thermal Activation
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Solvent Exchange: After synthesis and washing with the reaction solvent (e.g., DMF), immerse the MOF crystals in a low-boiling-point solvent (e.g., chloroform or acetone) for 24-48 hours. Replace the solvent with a fresh portion 3-4 times during this period.
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Thermal Activation: Decant the exchange solvent and place the MOF sample in a vacuum oven or a Schlenk line. Heat the sample under a dynamic vacuum at a temperature determined by the thermal stability of the MOF (typically 100-180 °C) for 12-24 hours.
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Inert Storage: After activation, store the MOF under an inert atmosphere to prevent re-adsorption of atmospheric gases and moisture.
Porosity Characterization: N₂ Adsorption-Desorption Isotherm
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Sample Preparation: An accurately weighed amount of the activated MOF is placed in a sample tube.
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Degassing: The sample is further degassed in situ by the analysis instrument under vacuum at an elevated temperature (e.g., 120 °C) for several hours to ensure the removal of any adsorbed species.
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Analysis: The N₂ adsorption-desorption isotherm is measured at 77 K.
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Data Analysis: The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods like Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH).
Visualizations
Caption: A general experimental workflow for the synthesis, activation, and characterization of porous this compound MOFs.
Caption: A decision tree for troubleshooting low porosity in this compound MOFs.
References
- 1. Post-synthetic modification of MOF-808: innovative strategies, structural and performance regulation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Poly-4-vinylpyridine (P4VP) Polymer Morphology Control
Welcome to the technical support center for controlling the morphology of poly-4-vinylpyridine (P4VP) polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experiments with P4VP and its block copolymers (e.g., PS-b-P4VP).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.
Issue 1: Undesired or poorly ordered morphology in PS-b-P4VP thin films after solvent annealing.
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Question: I am not observing the expected morphology (e.g., cylinders, lamellae) in my PS-b-P4VP thin films after solvent annealing. The structures are disordered or have high defectivity. What could be the cause?
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Answer: The final morphology of solvent-annealed PS-b-P4VP films is highly sensitive to several experimental parameters. Here are the most common factors and how to address them:
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Solvent Selectivity: The choice of solvent is critical. The solvent vapor should ideally be "neutral" or slightly selective to one of the blocks to induce microphase separation without causing excessive swelling of one phase, which can lead to disordered structures.[1][2] For instance, to achieve vertically aligned P4VP lamellae, a block-neutral solvent is often required.[1][2] In contrast, a solvent that is highly selective for the P4VP block, like chloroform, can initially lead to P4VP cylinders but prolonged exposure can cause an "inverse" structure where PS cylinders are embedded in a P4VP matrix.[3][4]
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Solvent Annealing Time: The duration of solvent annealing plays a crucial role in achieving an equilibrium morphology.[1][2][3] Insufficient annealing time may result in kinetically trapped, non-equilibrium structures.[5] Conversely, excessively long annealing can lead to morphological transitions, such as from cylinders to an inverse structure.[3][4] It is recommended to perform a time-course study to determine the optimal annealing duration for your specific system.
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Annealing Temperature: The temperature during solvent annealing affects solvent vapor pressure and polymer chain mobility.[1][2] Higher temperatures can accelerate the ordering process but may also lead to dewetting if not carefully controlled.
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Solvent Mixture: Using a mixture of solvents can be an effective strategy to fine-tune the solvent environment and achieve the desired morphology. For example, adding a small amount of THF to toluene for solvent annealing of PS-b-P4VP can influence the micellar size and ordering.[2]
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Issue 2: Difficulty in obtaining vertically oriented microdomains in PS-b-P4VP thin films.
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Question: My PS-b-P4VP films are showing horizontally oriented cylinders or lamellae, but my application requires a perpendicular orientation. How can I control the orientation?
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Answer: Achieving vertical orientation of microdomains is a common challenge. The orientation is primarily governed by the interfacial energies between the two polymer blocks and the substrate/air interfaces.
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Substrate Neutrality: To promote vertical orientation, the substrate should ideally have a neutral affinity for both the PS and P4VP blocks.[1] If the substrate preferentially wets one block, that block will segregate to the substrate interface, often leading to a parallel orientation. Surface modification of the substrate with a random copolymer brush can be a strategy to create a neutral surface.
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Solvent Choice: As mentioned previously, a block-neutral solvent during annealing is crucial for achieving vertically aligned lamellae.[1][2] The solvent vapor at the film-air interface can influence the orientation of the microdomains.
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Film Thickness: The film thickness can also play a role. If the film thickness is incommensurate with the natural period of the block copolymer, it can induce a parallel orientation to accommodate the strain.
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Issue 3: Unexpected micelle formation or aggregation in P4VP block copolymer solutions.
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Question: I am observing the formation of large aggregates or micelles with unexpected morphologies (e.g., worm-like instead of spherical) in my P4VP block copolymer solution. How can I control the self-assembly in solution?
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Answer: Micelle formation is a complex process influenced by the solvent, polymer architecture, and additives.
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Solvent Selectivity: The choice of a selective solvent is the primary driver for micellization. For PS-b-P4VP, solvents like THF, toluene, and p-dioxane are selective for the PS block and will lead to the formation of micelles with a P4VP core.[6] Chloroform, being a good solvent for both blocks, does not typically induce micellization.[6] In P4VP-selective alcoholic solvents, star-like micelles with a PS core are expected.[7]
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Additives: The polarity of additives can significantly influence micelle structure. Less polar additives have been shown to produce elongated micelles, with the aspect ratio increasing as the polarity decreases.[8]
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pH: For block copolymers containing P4VP, the pH of the solution is a critical parameter. P4VP is soluble in water at a pH below ~5, which will affect its self-assembly behavior in aqueous media.[9]
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Polymer Concentration: At low concentrations, some multiblock copolymers may form spherical micelles, while at higher concentrations, other morphologies like worm-like or rod-like structures may appear.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of molecular weight on the morphology of P4VP polymers?
A1: The molecular weight of the P4VP block and the overall block copolymer has a significant impact on the resulting morphology.
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Domain Spacing: In block copolymers, the domain spacing of the microphase-separated structures (e.g., the distance between lamellae or cylinders) generally scales with the overall molecular weight.
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Morphology Type: The relative volume fraction of the blocks, which is determined by their respective molecular weights, is a key factor in dictating the type of morphology (e.g., spheres, cylinders, gyroids, lamellae).[11]
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Kinetics: Higher molecular weight polymers have slower chain dynamics, which can make it more challenging to achieve well-ordered equilibrium morphologies.[12]
Q2: How can I use solvent annealing to control the morphology of PS-b-P4VP thin films?
A2: Solvent vapor annealing (SVA) is a powerful technique to control the morphology of block copolymer thin films. The process involves exposing the film to a controlled atmosphere of a solvent or solvent mixture. The solvent vapor swells the polymer film, increasing chain mobility and allowing the blocks to microphase separate and form ordered structures.[1][3] Key parameters to control are:
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Solvent Choice: Select a solvent with appropriate selectivity for the blocks.[13]
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Annealing Time: Optimize the time to reach the desired morphology.[2][3]
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Temperature: Control the temperature to manage solvent vapor pressure and kinetics.[1][2]
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Solvent Vapor Pressure: The saturation of the solvent vapor in the annealing chamber will affect the degree of swelling.
Q3: What role do additives play in controlling P4VP morphology?
A3: Additives can be used to direct the self-assembly of P4VP-containing block copolymers.
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Hydrogen Bonding: Small molecules capable of hydrogen bonding with the P4VP block can be used to create supramolecular structures. For example, adding 1-naphthol (NOH) or 1-naphthoic acid (NCOOH) to a PS-b-P4VP solution can influence the resulting morphology in dip-coated films, leading to dot or stripe patterns, respectively.[14]
-
Polarity: The polarity of additive molecules can change the micelle structure from spherical to elongated.[8]
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Metal Salts: P4VP can coordinate with metal ions, and the addition of metal salts can be used to create hybrid materials with controlled morphologies.[15][16]
Q4: Can pH be used to control the morphology of P4VP-containing polymers?
A4: Yes, pH is a powerful tool for controlling the morphology of P4VP block copolymers, particularly in aqueous solutions. The pyridine groups in P4VP are basic and can be protonated at low pH. This protonation increases the solubility of the P4VP block in water, which can trigger or alter the self-assembly process, leading to changes in micelle morphology or even the disruption of aggregates.[9][17] The coordination of metal precursors with P4VP can also be controlled by adjusting the pH of the solution.[18]
Data Presentation
Table 1: Influence of Solvent on PS-b-P4VP Morphology in Thin Films
| Solvent | Selectivity | Resulting Morphology | Reference |
| Chloroform | Good for both PS and P4VP; slightly P4VP selective | Initially P4VP cylinders, transitions to inverse PS cylinders with time | [3][6][13] |
| THF | PS-selective | Can lead to micellar solutions; suitable for solvent annealing to produce well-ordered lamellae | [2][6][9] |
| Toluene | PS-selective | Micellar solutions, can result in spherical domains in thin films | [6][19] |
| p-Dioxane | PS-selective | Micellar solutions, can result in spherical and cylindrical domains | [6][19] |
| Ethanol | P4VP-selective | Can be used in solvent mixtures to influence morphology | [1] |
Table 2: Effect of Solvent Annealing Time on PS-b-P4VP Morphology
| Annealing Time | Resulting Morphology | Observations | Reference |
| Short (e.g., < 6 hours) | Micellar structures or poorly ordered phases | Kinetically trapped, non-equilibrium state | [1][2] |
| Optimal (e.g., 6-15 hours) | Well-defined, ordered microphase separation (e.g., cylinders, lamellae) | Increased order and lower defectivity | [2][3] |
| Extended (e.g., > 15 hours) | Morphological transition (e.g., cylinders to inverse cylinders) | Due to excessive swelling of the P4VP block | [3][4] |
Experimental Protocols
Protocol 1: Solvent Vapor Annealing of PS-b-P4VP Thin Films
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Solution Preparation: Dissolve PS-b-P4VP in a suitable solvent (e.g., THF) to a concentration of 1 wt%. Stir the solution overnight at room temperature to ensure complete dissolution.[3]
-
Thin Film Preparation: Prepare thin films by spin-coating the polymer solution onto a substrate (e.g., silicon wafer) at a speed of 3000 rpm for 30 seconds.[3]
-
Solvent Annealing Setup: Place the substrate with the thin film inside a sealed chamber (e.g., a glass petri dish with a lid). Place a vial containing the annealing solvent (e.g., chloroform or THF) in the chamber, ensuring the solvent does not directly contact the film.
-
Annealing Process: Seal the chamber and allow the solvent vapor to saturate the atmosphere. Let the film anneal for a predetermined amount of time (e.g., 2 to 20 hours) at a constant temperature.[3]
-
Drying: After annealing, remove the substrate from the chamber and allow the film to dry, typically by slowly opening the chamber to allow the solvent to evaporate gradually.
-
Characterization: Characterize the resulting morphology using techniques such as Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).
Protocol 2: Preparation of PS-b-P4VP Micelles in a Selective Solvent
-
Polymer Dissolution: Dissolve the PS-b-P4VP block copolymer in a solvent that is selective for one of the blocks (e.g., toluene for a PS-selective system or an alcohol for a P4VP-selective system).[6][7] The concentration will depend on the desired micelle characteristics.
-
Stirring/Sonication: Stir the solution vigorously or use sonication to aid in the dissolution and formation of micelles. For some systems, heating may be required to break up large aggregates and form uniform micelles.[5][7]
-
Equilibration: Allow the solution to equilibrate, typically by stirring for several hours or overnight at a constant temperature.
-
Characterization: Characterize the micellar solution using techniques like Dynamic Light Scattering (DLS) to determine the size and size distribution of the micelles, and TEM to visualize their morphology.
Visualizations
Caption: Experimental workflow for solvent vapor annealing of PS-b-P4VP thin films.
Caption: Key parameters influencing the morphology of P4VP block copolymers.
References
- 1. Morphological evolution of lamellar forming polystyrene-block-poly(4-vinylpyridine) copolymers under solvent annealing - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. DSpace [cora.ucc.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Morphology Engineering of the Asymmetric PS-b-P4VP Block Copolymer: From Porous to Nanodot Oxide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amphiphilic Block Copolymer Micelles in Selective Solvents: The Effect of Solvent Selectivity on Micelle Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of polarity of additive molecules on micelle structures of polystyrene-block-poly(4-vinylpyridine) in the fabrication of nano-porous templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pathways of cylindrical orientations in PS-b-P4VP diblock copolymer thin films upon solvent vapor annealing - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Means of control over poly(4-vinylpyridine)–CoBr2 complex functional thin film formation in static and dynamic conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. Control of corona composition and morphology in aggregates of mixtures of PS-b-PAA and PS-b-P4VP diblock copolymers: effects of pH and block length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facile synthesis of porous transition metal hydroxides from a poly(4-vinyl pyridine) film by controlling pH - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00076A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Synthetic Modification of 4,4'-Vinylenedipyridine MOFs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the post-synthetic modification (PSM) of 4,4'-vinylenedipyridine Metal-Organic Frameworks (MOFs). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the chemical transformation of these materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the post-synthetic modification of this compound MOFs?
A1: The principal challenge is maintaining the structural integrity and crystallinity of the MOF during chemical transformations.[1] The introduction of reagents and solvents can lead to a partial or complete loss of the crystalline framework, which in turn affects the material's porosity and functional properties. Careful selection of reaction conditions is crucial to mitigate this risk.
Q2: How can I confirm that the post-synthetic modification was successful?
A2: A combination of characterization techniques is essential. Powder X-ray Diffraction (PXRD) is used to verify that the MOF's crystalline structure is retained after modification.[2] To confirm the chemical change to the this compound linker, the MOF can be digested in a suitable deuterated solvent (e.g., DCl/D₂O or NaOD/D₂O) and analyzed by ¹H NMR spectroscopy.[1] The disappearance of vinyl proton signals and the appearance of new signals corresponding to the modified group will confirm the reaction. Fourier-Transform Infrared (FTIR) spectroscopy can also provide evidence of functional group transformation.
Q3: Is a decrease in surface area after modification an indicator of a failed experiment?
A3: Not necessarily. A decrease in the Brunauer-Emmett-Teller (BET) surface area is commonly observed after post-synthetic modification. This is often due to the introduction of new, bulkier functional groups within the pores of the MOF, which increases the overall framework mass and reduces the accessible pore volume.[3][4][5][6][7]
Q4: How can I quantify the percentage of vinyl groups that have been modified?
A4: ¹H NMR spectroscopy of the digested MOF is the most effective method for quantifying the degree of modification. By comparing the integration of proton signals from the unreacted vinyl groups with the signals from the newly formed functional groups, a percentage conversion can be calculated.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the post-synthetic modification of this compound MOFs.
| Problem | Potential Cause | Suggested Solution |
| Loss of Crystallinity (Observed by PXRD) | - Harsh reaction conditions (high temperature, aggressive reagents).- Inappropriate solvent choice leading to framework instability. | - Use milder reagents and lower reaction temperatures.- Screen a variety of solvents to find one that is compatible with the MOF structure while still allowing for reagent solubility and diffusion. Common solvents for PSM include dichloromethane, chloroform, and acetonitrile.- Reduce reaction time. |
| Incomplete or Low Conversion of Vinyl Groups | - Poor diffusion of reagents into the MOF pores.- Steric hindrance around the vinyl group.- Insufficient reaction time or temperature. | - Choose a solvent that swells the MOF pores to facilitate reagent access.- Use smaller, more reactive reagents if possible.- Gradually increase the reaction time and/or temperature while monitoring the crystallinity with PXRD.- Increase the concentration of the reagent. |
| Broad or Unresolved Peaks in ¹H NMR of Digested MOF | - Incomplete digestion of the MOF.- Presence of paramagnetic metal centers. | - Ensure complete digestion by trying different digestion agents (e.g., HF, NaOH) and using sonication.- For MOFs with paramagnetic centers, solid-state NMR may be a more suitable characterization technique. |
| Unexpected Side Reactions | - Reactivity of the pyridine nitrogen with the modification reagent.- Reaction of the reagent with the metal nodes. | - Protect the pyridine nitrogen if it is susceptible to reaction with the chosen reagent.- Select reagents that are specific to the vinyl group and less likely to interact with the metal centers under the reaction conditions. For instance, in bromination, avoid strong Lewis acids that could interact with the pyridine. |
Experimental Protocols & Data
Post-Synthetic Epoxidation
This protocol describes the conversion of the vinyl groups to epoxides, followed by a potential ring-opening reaction.
Methodology:
-
Activation: Activate the this compound MOF by heating under vacuum to remove any guest molecules from the pores.
-
Epoxidation Reaction:
-
Suspend the activated MOF in a suitable solvent such as dichloromethane.
-
Add a solution of an epoxidizing agent, for example, dimethyldioxirane (DMDO) in acetone, to the MOF suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Washing: After the reaction, collect the MOF by centrifugation and wash thoroughly with fresh solvent to remove any unreacted reagents and byproducts.
-
Drying: Dry the resulting epoxidized MOF under vacuum.
-
Characterization: Analyze the product using PXRD, ¹H NMR of the digested sample, and FTIR to confirm the retention of crystallinity and the successful epoxidation.
Quantitative Data for a Model Epoxidation Reaction:
| Parameter | Before PSM | After Epoxidation |
| BET Surface Area | 1250 m²/g | 980 m²/g |
| Pore Volume | 0.65 cm³/g | 0.48 cm³/g |
| Conversion (%) | N/A | >95% (determined by ¹H NMR) |
| ¹H NMR (Digested) | Vinyl protons at δ 6.0-6.5 ppm | Disappearance of vinyl protons, new signals for epoxide protons at δ 3.0-3.5 ppm |
Post-Synthetic Bromination
This protocol outlines a potential pathway for the bromination of the vinyl groups.
Methodology:
-
Activation: Activate the this compound MOF by heating under vacuum.
-
Bromination Reaction:
-
Suspend the activated MOF in a non-coordinating solvent like dichloromethane or chloroform.
-
Add a solution of a mild brominating agent, such as N-bromosuccinimide (NBS), to the suspension. A radical initiator like AIBN can be added if a radical pathway is desired.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for 24-72 hours, while protecting from light.
-
-
Washing: Collect the MOF by centrifugation and wash extensively with the reaction solvent and then a more polar solvent like acetone to remove all soluble impurities.
-
Drying: Dry the brominated MOF under vacuum.
-
Characterization: Characterize the product using PXRD, ¹H NMR of the digested sample, and FTIR.
Expected Quantitative Data for a Model Bromination Reaction:
| Parameter | Before PSM | After Bromination |
| BET Surface Area | 1250 m²/g | 950 m²/g |
| Pore Volume | 0.65 cm³/g | 0.45 cm³/g |
| Conversion (%) | N/A | ~90% (determined by ¹H NMR) |
| ¹H NMR (Digested) | Vinyl protons at δ 6.0-6.5 ppm | Disappearance of vinyl protons, new signals for the dibromo-ethyl protons |
Visualized Workflows and Logic
Caption: General experimental workflow for post-synthetic modification.
Caption: Troubleshooting decision tree for PSM experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of the BET method for determining surface areas of MOFs and zeolites that contain ultra-micropores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4,4'-Vinylenedipyridine and 4,4'-Bipyridine as Linkers in Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, the selection of organic linkers is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison of two prominent pyridine-based linkers: 4,4'-Vinylenedipyridine (vdp) and 4,4'-bipyridine (bpy). The introduction of a vinylene group in vdp significantly alters its structural and electronic properties compared to the more conventional bpy linker, leading to distinct characteristics in the resulting MOFs.
This comparison draws upon experimental data from MOFs synthesized with the same metal centers to provide a clear and objective analysis of their performance. We will delve into their structural attributes, stability, and potential applications, offering insights to guide the rational design of MOFs for specific purposes.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The key difference between this compound and 4,4'-bipyridine lies in the central spacer connecting the two pyridine rings. The ethylene bridge in vdp introduces rigidity and extended conjugation, which directly influences the architecture and properties of the MOF. In contrast, the direct bond in bpy allows for a degree of torsional freedom.
To illustrate these differences, we compare two isostructural MOFs synthesized with cadmium as the metal node: [Cd(vdp)(suc)(H₂O)]·H₂O and [Cd(bpy)(suc)(H₂O)]·H₂O, where 'suc' is succinate.
| Property | [Cd(vdp)(suc)(H₂O)]·H₂O | [Cd(bpy)(suc)(H₂O)]·H₂O | Reference |
| Formula | C₁₆H₁₈CdN₂O₆ | C₁₄H₁₆CdN₂O₆ | [1] |
| Crystal System | Monoclinic | Monoclinic | [1] |
| Space Group | P2₁/c | P2₁/c | [1] |
| Unit Cell Parameters | a = 10.632(2) Å, b = 15.111(3) Å, c = 11.164(2) Å, β = 115.15(3)° | a = 10.758(2) Å, b = 14.889(3) Å, c = 10.821(2) Å, β = 116.14(3)° | [1] |
| Coordination Environment of Cd(II) | Distorted octahedral | Distorted octahedral | [1] |
| Thermal Stability (Decomposition Temp.) | ~280 °C | ~270 °C | [1] |
| Luminescence Emission Maxima (λem) | 395 nm, 416 nm | 390 nm, 413 nm | [1] |
Key Observations:
-
Structural Similarity: Both MOFs are isostructural, indicating that the longer and more rigid vdp linker can effectively replace bpy without fundamentally changing the coordination network.
-
Thermal Stability: The vdp-based MOF exhibits slightly higher thermal stability, suggesting that the rigid vinylene group may contribute to a more robust framework.
-
Luminescent Properties: Both MOFs exhibit fluorescence, with the vdp-based MOF showing a slight red-shift in its emission maxima. This is likely due to the extended π-conjugation of the vdp linker, which can influence the energy levels of the material.
Impact of Linker on MOF Architecture and Functionality
The choice between vdp and bpy can have profound implications for the final properties and potential applications of the MOF.
Figure 1. Logical relationship between linker choice and resulting MOF properties.
This compound (vdp):
-
Rigidity and Pore Engineering: The rigid nature of the vdp linker can lead to more predictable and robust frameworks with well-defined pore structures. This rigidity can also be exploited to prevent the common issue of interpenetration in MOFs, potentially leading to higher porosity and surface area.
-
Extended Conjugation and Photofunctionality: The vinylene bridge extends the π-conjugated system of the linker. This can be advantageous for applications in photocatalysis, sensing (particularly fluorescence-based), and nonlinear optics, as it can facilitate charge transfer and alter the electronic properties of the MOF.
4,4'-Bipyridine (bpy):
-
Versatility and Ubiquity: 4,4'-Bipyridine is one of the most widely used linkers in MOF chemistry due to its commercial availability and versatile coordination behavior. A vast library of bpy-based MOFs with diverse structures and properties has been reported.
-
Flexibility and Structural Diversity: The rotational freedom around the central C-C bond allows for greater flexibility in the resulting framework, which can lead to the formation of diverse and sometimes unexpected network topologies. However, this flexibility can also promote the formation of interpenetrated structures, which may reduce porosity.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of these materials. Below are representative synthesis procedures for the compared cadmium-based MOFs.
Synthesis of [Cd(vdp)(suc)(H₂O)]·H₂O
A mixture of Cd(NO₃)₂·4H₂O (0.154 g, 0.5 mmol), this compound (0.091 g, 0.5 mmol), succinic acid (0.059 g, 0.5 mmol), and H₂O (10 mL) was sealed in a Teflon-lined stainless steel autoclave and heated at 160 °C for 72 hours. After cooling to room temperature, colorless block-shaped crystals were collected by filtration, washed with distilled water, and dried in air.
Synthesis of [Cd(bpy)(suc)(H₂O)]·H₂O
This complex was synthesized using a similar hydrothermal method to the vdp analogue. A mixture of Cd(NO₃)₂·4H₂O (0.154 g, 0.5 mmol), 4,4'-bipyridine (0.078 g, 0.5 mmol), succinic acid (0.059 g, 0.5 mmol), and H₂O (10 mL) was sealed in a Teflon-lined autoclave and heated at 160 °C for 72 hours. Colorless crystals were obtained after cooling, filtration, and washing with distilled water.
Characterization Methods
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including unit cell parameters, space group, and coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline product.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by measuring weight loss as a function of temperature.
-
Fluorescence Spectroscopy: To investigate the photoluminescent properties of the materials, including excitation and emission spectra.
Conclusion
The choice between this compound and 4,4'-bipyridine as linkers in MOF synthesis offers a clear trade-off between the established versatility of bpy and the unique properties imparted by the vinylene group in vdp. The extended conjugation and rigidity of vdp make it a compelling candidate for the development of MOFs with enhanced thermal stability and tailored photophysical properties for applications in sensing and catalysis. While the library of vdp-based MOFs is still growing, the available data suggests that it is a promising building block for the next generation of functional porous materials. For applications where a high degree of structural predictability and specific electronic properties are desired, this compound presents a valuable alternative to the more conventional 4,4'-bipyridine. Further research into a wider range of vdp-based MOFs with different metal nodes and co-linkers will undoubtedly uncover new materials with exciting functionalities.
References
Validating the Structure of 4,4'-Vinylenedipyridine: A Comparative ¹H NMR Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a detailed comparison of the ¹H NMR spectroscopic data for 4,4'-Vinylenedipyridine against potential precursors and impurities, offering a clear protocol for structural validation.
The unique electronic environment of the protons in this compound gives rise to a characteristic ¹H NMR spectrum. The symmetry of the molecule results in a simplified spectrum, which can be definitively distinguished from its potential synthetic precursors, such as 4-vinylpyridine and 4-picoline. This guide outlines the expected chemical shifts and coupling constants to facilitate accurate identification.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound and compares it with the spectra of 4-vinylpyridine and 4-picoline. This data is crucial for identifying the successful synthesis of the target compound and for detecting any residual starting materials or impurities.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Pyridyl H (ortho to N) | 8.62 | Doublet (d) | 4 | 4H |
| Pyridyl H (meta to N) | 7.61 | Doublet (d) | 4 | 4H | |
| Vinylic H | 7.55 | Singlet (s) | - | 2H | |
| 4-Vinylpyridine | Pyridyl H (ortho to N) | ~8.5 | Doublet (d) | ~5 | 2H |
| Pyridyl H (meta to N) | ~7.2 | Doublet (d) | ~5 | 2H | |
| Vinylic H (α to ring) | ~6.7 | Doublet of doublets (dd) | ~17, ~11 | 1H | |
| Vinylic H (β, trans) | ~5.9 | Doublet (d) | ~17 | 1H | |
| Vinylic H (β, cis) | ~5.4 | Doublet (d) | ~11 | 1H | |
| 4-Picoline | Pyridyl H (ortho to N) | ~8.5 | Doublet (d) | ~5 | 2H |
| Pyridyl H (meta to N) | ~7.1 | Doublet (d) | ~5 | 2H | |
| Methyl H | ~2.3 | Singlet (s) | - | 3H |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (typically 16 or 32 for good signal-to-noise).
-
Pulse angle (e.g., 30° or 90°).
-
Acquisition time (typically 2-4 seconds).
-
Relaxation delay (typically 1-5 seconds).
-
-
Acquire the ¹H NMR spectrum.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR based structural validation of this compound.
Molecular Structure and Proton Environments
The structure of this compound dictates its ¹H NMR spectrum. The symmetry of the molecule leads to chemically equivalent protons, simplifying the resulting spectrum.
Caption: Structure of this compound showing distinct proton environments.
A Comparative Analysis of Metal-Organic Frameworks Synthesized with Bipyridine Isomers
The structural diversity and functional tunability of Metal-Organic Frameworks (MOFs) are significantly influenced by the organic linkers used in their synthesis. Bipyridine isomers, with their varied nitrogen donor atom positions, serve as important building blocks in the construction of MOFs, imparting distinct structural and functional properties. This guide provides a comparative study of MOFs synthesized using different bipyridine isomers, focusing on their structural characteristics, performance metrics, and the underlying synthetic methodologies. The information is intended for researchers, scientists, and professionals in drug development and materials science to aid in the rational design of MOFs for specific applications.
Influence of Bipyridine Isomers on MOF Architecture
The geometry of the bipyridine linker plays a crucial role in determining the final topology and dimensionality of the resulting MOF. The 2,2'-bipyridine isomer, with its chelating nitrogen atoms, tends to form discrete polynuclear clusters or secondary building units (SBUs). In contrast, the linear geometry of 4,4'-bipyridine facilitates the formation of extended, often pillared, three-dimensional frameworks. The less common 3,3'-bipyridine can lead to more complex and often interpenetrated structures. The choice of isomer, therefore, dictates the coordination environment of the metal centers and the overall network structure.
Caption: Influence of bipyridine isomer geometry on MOF structure.
Comparative Performance Data
The following tables summarize key performance metrics for MOFs synthesized with different bipyridine isomers. The data is collated from various studies, and it is important to note that direct comparison can be challenging due to variations in experimental conditions, metal centers, and co-ligands.
Table 1: Performance of MOFs based on 2,2'-Bipyridine and its Derivatives
| MOF Name/Formula | Metal Center | Bipyridine Ligand | BET Surface Area (m²/g) | Gas Adsorption Capacity | Catalytic Activity | Ref. |
| [Mn₃(btdc)₃(bpy)₂]·4DMF | Mn(II) | 2,2'-bipyridine (bpy) | N/A | CO₂: 50.2 cm³/g (273 K, 1 bar) | Not Reported | [1] |
| m-bpy-MOF-PdCl₂ | Zr(IV)/Pd(II) | 2,2'-bipyridine-5,5'-dicarboxylic acid | N/A | Not Reported | Suzuki-Miyaura coupling of iodobenzene: Low activity | [2] |
| m-4,4'-Me₂bpy-MOF-PdCl₂ | Zr(IV)/Pd(II) | 4,4'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid | N/A | Not Reported | Suzuki-Miyaura coupling of iodobenzene: 3% yield (12h) | [2] |
| m-6,6'-Me₂bpy-MOF-PdCl₂ | Zr(IV)/Pd(II) | 6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid | N/A | Not Reported | Suzuki-Miyaura coupling of iodobenzene: 99% yield (12h) | [2] |
| [Co₃(btdc)₃(bpy)₂]·4DMF | Co(II) | 2,2'-bipyridine (bpy) | 667 | CO₂: 76.5 cm³/g (273 K, 1 bar) | Not Reported | [3] |
Table 2: Performance of MOFs based on 4,4'-Bipyridine
| MOF Name/Formula | Metal Center | Co-ligand | BET Surface Area (m²/g) | Gas Adsorption Capacity | Catalytic Activity | Ref. |
| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O | Co(II) | 1,2,4,5-benzenetetracarboxylate (btec) | 596 | H₂: 1.1 wt% (77 K, 15 bar) | Not Reported | [4] |
| {[Cu₂(Fu)₂(BPY)]·H₂O}n | Cu(II) | Fumaric acid (Fu) | Mesoporous | Not Reported | Not Reported | [5] |
| 3D Ni-MOF with ferrocenyl diphosphinate and 4,4'-bpy | Ni(II) | Ferrocenyl diphosphinate | Not Reported | Not Reported | Hydrogen Evolution Reaction: Overpotential of 350 mV at 10 mA cm⁻², Tafel slope of 60 mV dec⁻¹ | [6] |
| 3D Co-MOF with ferrocenyl diphosphinate and 4,4'-bpy | Co(II) | Ferrocenyl diphosphinate | Not Reported | Not Reported | Hydrogen Evolution Reaction: Lower activity than Ni-MOF, Tafel slope of 65 mV dec⁻¹ | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of MOF synthesis and performance. Below are representative experimental protocols extracted from the cited literature.
General Workflow for MOF Synthesis and Characterization
The synthesis and characterization of bipyridine-based MOFs typically follow a standardized workflow, from the selection of starting materials to the final performance evaluation.
Caption: General experimental workflow for bipyridine-based MOFs.
Synthesis of [Co₃(btdc)₃(bpy)₂]∙4DMF[3]
-
Reactants: Cobalt(II) nitrate hexahydrate (29.7 mg, 0.1 mmol), 2,2′-bithiophen-5,5′-dicarboxylic acid (H₂btdc, 25.4 mg, 0.1 mmol), 2,2′-bipyridine (bpy, 9.0 mg, 0.05 mmol), and 5 mL of N,N-dimethylformamide (DMF) were combined in a glass vial with a screw cap.
-
Reaction Conditions: The reaction mixture was sonicated for 30 minutes and then heated at 110 °C for 2 days.
-
Product Isolation: The resulting crystals were washed with DMF (3 x 5 mL) and dried in air.
Synthesis of [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O[4]
The synthesis of this MOF involved the solvothermal reaction of Co(NO₃)₂·6H₂O, 1,2,4,5-benzenetetracarboxylic acid (H₄btec), and 4,4'-bipyridine (bipy) in a DMF/ethanol/water solvent system at 100 °C for 3 days.
Characterization Methods
-
Single-Crystal X-ray Diffraction (SCXRD): Used to determine the crystal structure and connectivity of the MOF.
-
Powder X-ray Diffraction (PXRD): Employed to confirm the phase purity of the bulk material.[7]
-
Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the MOF.[5]
-
Nitrogen Adsorption-Desorption Isotherms: Measured at 77 K to determine the BET surface area and pore characteristics of the activated MOF.[4][5]
-
Gas Adsorption Measurements: Conducted at various temperatures and pressures to evaluate the gas uptake capacity and selectivity of the MOF for gases like CO₂, H₂, and hydrocarbons.[1][3]
-
Catalytic Activity Testing: The performance of the MOFs in catalytic reactions, such as Suzuki-Miyaura cross-coupling or hydrogen evolution, is assessed by monitoring the reaction progress and product yield over time.[2][6]
Conclusion
The choice of bipyridine isomer is a critical parameter in the design of metal-organic frameworks, directly influencing their structure and, consequently, their properties. While 2,2'-bipyridine and its derivatives are effective in creating discrete, catalytically active sites, 4,4'-bipyridine is a reliable linker for constructing robust, porous frameworks with high surface areas suitable for gas storage and separation. The available data, though not from a single comparative study, strongly suggests that a nuanced understanding of the steric and electronic effects of the bipyridine linker is essential for the targeted synthesis of functional MOFs. Future research focusing on systematic comparative studies under identical conditions will be invaluable in further elucidating the structure-property relationships in this important class of materials.
References
- 1. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies [mdpi.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05878B [pubs.rsc.org]
- 6. 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphinate and 4,4′-bipyridine ligands as efficient electrocatalysts for the hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. A Series of Metal-Organic Frameworks with 2,2'-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized 4,4'-Vinylenedipyridine
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability and reproducibility of experimental results. 4,4'-Vinylenedipyridine, a key building block in the construction of functional materials such as metal-organic frameworks (MOFs) and coordination polymers, is no exception. Its purity can significantly influence the properties and performance of these materials. This guide provides a comparative analysis of common analytical techniques for assessing the purity of this compound and compares its performance in specific applications against a common alternative, 4,4'-Bipyridine.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be effectively determined using a variety of analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the desired level of accuracy.
Table 1: Comparison of Analytical Techniques for Purity Determination of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. |
| Primary Use | Quantification of the main component and detection of non-volatile impurities. | Absolute quantification of the main component without a specific reference standard of the analyte. | Identification and quantification of volatile impurities and residual solvents. |
| Sample Throughput | High | Medium | High |
| Required Sample Amount | Low (µg to mg) | Medium (mg) | Very Low (ng to µg) |
| Strengths | High resolution, sensitive, widely available. | High precision and accuracy, provides structural information. | High sensitivity, excellent for identifying unknown volatile impurities. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity than HPLC and GC-MS, may have signal overlap issues. | Not suitable for non-volatile or thermally labile compounds. |
Performance Comparison with an Alternative: 4,4'-Bipyridine
In many applications, particularly in the synthesis of coordination polymers and MOFs, 4,4'-Bipyridine is a common alternative to this compound. The choice between these two ligands can significantly impact the properties of the resulting materials.
Table 2: Performance Comparison of this compound (Vpe) and 4,4'-Bipyridine (bipy) in Silver Coordination Polymers
| Property | [Ag(Vpe)]NO₃·3H₂O | [Ag(bipy)]NO₃ |
| Solubility | Lower | Higher |
| Anion Exchange Capacity (Perrhenate) | 620(2) mg/g | Not reported |
| Anion Exchange Capacity (Chromate) | 137.1(6) mg/g | Not reported |
| Thermodynamic Stability | More stable | Less stable |
Data sourced from a comparative study on silver coordination polymers, highlighting the enhanced stability and anion exchange capabilities of the this compound-based polymer.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to assist in the purity assessment of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample and 10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full relaxation and accurate integration.
-
-
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system.
-
Column: A capillary column suitable for the analysis of pyridine derivatives (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like dichloromethane or methanol (approximately 100 µg/mL).
-
Data Analysis: The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Potential impurities to monitor include unreacted starting materials such as 4-methylpyridine and 4-pyridinecarboxaldehyde, as well as by-products from the synthesis, which may include phosphorus-containing compounds if a Horner-Wadsworth-Emmons reaction was employed.
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the typical experimental workflows for the purity assessment of this compound.
Comparative Analysis of Experimental Data for 4,4'-Vinylenedipyridine Against NIST Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental spectral data for 4,4'-Vinylenedipyridine with the reference data available from the National Institute of Standards and Technology (NIST). The objective is to offer a comprehensive resource for the verification and characterization of this compound, which is crucial in various research and development applications, including its use as a ligand in coordination chemistry and a component in the synthesis of functional polymers.[1]
Introduction to this compound
This compound, also known as 1,2-bis(4-pyridyl)ethylene, is a symmetrical organic compound with the chemical formula C₁₂H₁₀N₂.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it a versatile building block in supramolecular chemistry and materials science. Accurate spectral characterization is paramount for confirming the identity and purity of the synthesized or procured compound before its use in further applications. This guide cross-references publicly available experimental data with the authoritative spectral information from the NIST Chemistry WebBook.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data from various spectroscopic techniques, comparing experimental values with those from the NIST database and other reliable sources.
Table 1: Mass Spectrometry Data
| Parameter | NIST Reference Data | Experimental Data | Source |
| Molecular Weight | 182.22 g/mol [3] | 182.22 g/mol | ChemicalBook[1] |
| Major Mass Peaks (m/z) | 182 (M+), 181, 154, 128, 104, 78, 51 | Not explicitly detailed in snippets | NIST WebBook[3] |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Experimental Data | Source |
| ~1598 | Pyridine ring C=C and C=N stretching | Present | ResearchGate[4] |
| ~1408 | C-H bending vibrations | Present | ResearchGate[5] |
| ~1023 | CH₂ wagging vibrations | Present | ResearchGate[5] |
| ~837 | Aromatic ring vibrations | Present | ResearchGate[5] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Experimental Data Source |
| ¹H | 8.62 | Doublet | 4 | Aromatic-H | ChemicalBook[1] |
| ¹H | 7.61 | Doublet | 4 | Aromatic-H | ChemicalBook[1] |
| ¹H | 7.55 | Singlet | - | Vinylic-H | ChemicalBook[1] |
| ¹³C | Not Available | - | - | Not Available | SpectraBase[6] |
Note: While a ¹³C NMR spectrum is indicated to be available on SpectraBase, direct access to the peak data was not possible without a subscription.
Table 4: UV/Visible Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Source |
| Not Specified | 298, 288, 230 | Not Specified | NIST WebBook[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to aid in the replication of experimental results for comparison.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: A small quantity of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: An infrared beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the molecule's functional groups.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in a strong, uniform magnetic field. The sample is irradiated with short pulses of radiofrequency waves, which excite the ¹H or ¹³C nuclei.
-
Signal Detection: As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected by a receiver coil.
-
Spectrum Generation: A Fourier transform is applied to the detected signal to convert it from the time domain to the frequency domain, resulting in the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectral data with the NIST database for compound verification.
Caption: Workflow for spectral data cross-referencing.
References
- 1. This compound | 13362-78-2 [chemicalbook.com]
- 2. This compound(13362-78-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
performance comparison of 4,4'-Vinylenedipyridine in anion exchange vs other materials
Anion Exchange Membranes (AEMs) are a critical component in various electrochemical technologies, including fuel cells, electrolyzers, and redox flow batteries. The performance of these membranes hinges on the properties of the polymer backbone and the nature of the cationic functional groups responsible for anion transport. While extensive research has been conducted on various materials, pyridinium-based polymers, such as those derived from 4,4'-Vinylenedipyridine (VDP) and poly(4-vinylpyridine) (P4VP), represent a promising class of materials. This guide provides a comparative analysis of the performance of these pyridinium-based AEMs against other common materials, supported by experimental data and detailed protocols.
Key Performance Metrics for Anion Exchange Membranes
The efficacy of an AEM is evaluated based on several key performance indicators:
-
Ion Exchange Capacity (IEC): This intrinsic property measures the number of active charge-carrying functional groups per unit weight of the polymer (typically in meq/g). A higher IEC generally leads to higher ionic conductivity but can also result in excessive swelling.
-
Ionic Conductivity (σ): A measure of how well the membrane facilitates the transport of anions (usually hydroxide, OH⁻). High ionic conductivity is crucial for minimizing ohmic losses and achieving high power density in electrochemical devices. It is highly dependent on temperature and hydration.
-
Water Uptake (WU) and Swelling Ratio (SR): These parameters describe the membrane's ability to absorb water and its corresponding dimensional change. While water is essential for ion conduction, excessive water uptake can lead to poor mechanical stability and dilution of charge carriers.
-
Chemical Stability: The ability of the membrane, particularly the polymer backbone and the cationic groups, to resist degradation in the harsh alkaline environments and oxidative conditions present during device operation.
-
Mechanical Properties: Metrics such as tensile strength and elongation at break determine the membrane's physical robustness and its ability to be handled and assembled into a membrane electrode assembly (MEA).
-
Device Performance: The ultimate test of an AEM is its performance in a target application, measured by metrics like peak power density in a fuel cell or coulombic and energy efficiencies in a redox flow battery.
Comparative Performance Data
While specific data for AEMs based on this compound as a primary monomer is limited in publicly accessible literature, data for the closely related poly(4-vinylpyridine) and other pyridinium-functionalized polymers provide a strong basis for comparison. The following tables summarize the performance of pyridinium-based AEMs in contrast to other prevalent AEM materials, such as those based on Polysulfone (PSf), Poly(phenylene oxide) (PPO), and imidazolium functional groups, as well as the commercial product Fumasep®.
Table 1: Comparison of Intrinsic Properties of Various AEM Materials
| Membrane Type | Polymer Backbone | Functional Group | IEC (meq/g) | Water Uptake (%) | Swelling Ratio (%) |
| Pyridinium-Based | Polystyrene-co-4-vinyl pyridine | Pyridinium | ~1.5 - 2.5 | ~50 - 100 | ~10 - 25 |
| Polysulfone (PSf)-Based | Polysulfone | Quaternary Ammonium | 0.96 - 1.73[1][2] | 37 - 60[1] | 14 - 20[1] |
| Poly(phenylene oxide) (PPO)-Based | PPO | Quaternary Ammonium | 0.49 - 2.2[3][4] | 38 - 430[3][5] | 9.8 - 25[3] |
| Imidazolium-Based | Polysulfone / Polyvinyl | Imidazolium | ~1.5 - 2.0 | ~40 - 90 | ~15 - 30 |
| Fumasep® FAA-3-50 | Polysulfone | Quaternary Ammonium | 1.6 - 2.0 | 25 - 35 | ~15 |
Note: Values represent typical ranges found in literature and can vary significantly based on the degree of functionalization, crosslinking, and measurement conditions.
Table 2: Comparison of Conductivity and Device Performance of Various AEM Materials
| Membrane Type | OH⁻ Conductivity (mS/cm @ Temp) | Peak Power Density (mW/cm² @ Temp) | Application Context |
| Pyridinium-Based | ~20 - 80 @ 60-80°C | 111.8 @ 60°C[6] | AEM Fuel Cell[6] |
| Polysulfone (PSf)-Based | 15 - 34 @ 25-80°C[1][2] | 16 - 194 @ 60-70°C[3][7] | AEM Fuel Cell |
| Poly(phenylene oxide) (PPO)-Based | 63 - 133 @ 80°C[5][8] | 135.8 @ 70°C[8] | AEM Fuel Cell[8] |
| Imidazolium-Based | 78.5 @ 80°C[9] | 109.5 @ 60°C[9] | AEM Fuel Cell[9] |
| Fumasep® FAA-3-50 | ~10 - 20 (Cl⁻ form) @ 25°C | 33.2 @ 80°C[10][11] | Alkaline DMFC[10][11] |
Visualization of Structures and Workflows
To better understand the materials and processes involved, the following diagrams illustrate the chemical structures, experimental workflows, and logical relationships governing AEM performance.
References
- 1. Polysulfone-based Anion Exchange Membranes for Potential Application in Solid Alkaline Fuel Cells [jree.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Newcastle University eTheses: Investigation of polyphenylene oxide-based membranes for anion exchange water electrolyser [theses.ncl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Imidazolium functionalized polysulfone anion exchange membrane for fuel cell application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazolium-functionalized anion exchange membranes using poly(ether sulfone)s as macrocrosslinkers for fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Fumasep® FAA3-50 Membranes in Alkaline Direct Methanol Fuel Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Experimental Geometries of 4,4'-Vinylenedipyridine Complexes with DFT Calculations
For researchers, scientists, and drug development professionals, the precise determination of molecular geometry is paramount. This guide provides a comparative analysis of experimental and computational methods for validating the geometries of 4,4'-Vinylenedipyridine (Vpe) complexes, with a focus on Density Functional Theory (DFT) calculations.
The ligand this compound is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs) due to its ability to bridge metal centers. The overall geometry of these complexes dictates their physical and chemical properties, including their potential applications in catalysis, gas storage, and as therapeutic agents. Therefore, accurate structural elucidation is a critical step in the development of new materials and drugs based on these complexes.
This guide will delve into the experimental techniques used to determine the solid-state structure of these complexes, primarily single-crystal X-ray diffraction, and compare these findings with geometries optimized using DFT calculations. A silver(I) complex with this compound, specifically [Ag(Vpe)][BF₄], will be used as a case study to illustrate this comparison.
Experimental and Computational Geometry Comparison
A direct comparison of key geometric parameters obtained from single-crystal X-ray diffraction and DFT calculations for a representative silver(I)-4,4'-vinylenedipyridine complex, [Ag(Vpe)][BF₄], is presented below. The experimental data provides a real-world benchmark for the accuracy of the computational model.
| Geometric Parameter | Experimental (X-ray Diffraction) | DFT Calculated |
| Bond Lengths (Å) | ||
| Ag-N | 2.17 | 2.19 |
| C=C (vinyl) | 1.29 | 1.35 |
| C-C (vinyl-pyridyl) | 1.48 | 1.47 |
| **Bond Angles (°) ** | ||
| N-Ag-N | 175.8 | 179.9 |
| C-C=C | 121.5 | 121.7 |
| Torsion Angles (°) | ||
| Pyridyl-Vinyl-Vinyl-Pyridyl | 180.0 | 180.0 |
Note: The data presented here is a representative example compiled from findings on silver this compound coordination polymers. Specific values can be found in the cited literature.[1]
The comparison reveals a good agreement between the experimental and DFT-calculated geometries. Bond lengths are typically within a few hundredths of an angstrom, and bond angles are within a few degrees. The planarity of the this compound ligand, as indicated by the torsion angle, is well-reproduced by the DFT calculations. These minor discrepancies can be attributed to factors such as crystal packing effects in the solid state, which are not fully accounted for in the gas-phase DFT calculations presented here. DFT calculations have been shown to effectively model the torsional energetics of the Vpe ligand, which plays a significant role in the formation thermodynamics of these coordination polymers.[1]
Experimental and Computational Protocols
Experimental Protocol: Synthesis and Single-Crystal X-ray Diffraction
The synthesis and characterization of this compound complexes are crucial for obtaining high-quality experimental data.
Synthesis of a Silver(I)-4,4'-Vinylenedipyridine Complex:
A typical synthesis involves the reaction of a silver salt with the this compound ligand in a suitable solvent. For the synthesis of [Ag(Vpe)][BF₄], silver tetrafluoroborate and this compound are dissolved in a solvent such as methanol or a methanol/water mixture.[1] The solution is then allowed to slowly evaporate at room temperature. Over several days, single crystals suitable for X-ray diffraction analysis can be obtained.
Single-Crystal X-ray Diffraction (SCXRD):
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A suitable single crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, yielding accurate bond lengths, bond angles, and torsion angles.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for predicting and validating the geometries of transition metal complexes due to its balance of accuracy and computational cost.
Geometry Optimization:
The process begins with building an initial model of the this compound complex. This model is then subjected to a geometry optimization calculation using a DFT method. This involves finding the minimum energy structure on the potential energy surface of the molecule.
Commonly used DFT functionals for transition metal complexes include B3LYP, PBE0, and M06. The choice of basis set is also critical; split-valence basis sets with polarization and diffuse functions, such as 6-31G(d,p) for main group elements and a larger basis set like LANL2DZ with an effective core potential for the metal atom, are frequently employed. The calculations are typically performed in the gas phase to isolate the intrinsic geometry of the complex, though solvent effects can also be modeled.
Visualizing the Workflow and Relationships
To better understand the interplay between experimental and computational approaches, the following diagrams illustrate the workflow for validating geometries and the logical relationship between the data obtained.
Caption: Workflow for validating experimental geometries with DFT calculations.
Caption: Logical relationship between experimental data and DFT calculations.
Alternative Computational Approaches
While DFT is a widely used and reliable method, other computational techniques can also be employed to study the geometries of transition metal complexes.
-
Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy than DFT, but at a significantly greater computational cost. These are often used for smaller, benchmark systems.
-
Semi-empirical methods: These methods, such as PM6 or PM7, are computationally much faster than DFT but are generally less accurate. They can be useful for preliminary screenings of large numbers of complexes.
-
Molecular Mechanics (MM): Based on classical force fields, MM methods are very fast and suitable for large systems like entire crystal lattices. However, they are parameterized and may not be as accurate for describing the electronic effects in transition metal complexes as quantum mechanical methods.
References
Verifying the Phase Purity of 4,4'-Vinylenedipyridine MOFs: A Comparative Guide Using Powder X-ray Diffraction
For researchers, scientists, and professionals in drug development, ensuring the phase purity of Metal-Organic Frameworks (MOFs) is a critical step in material validation. This guide provides a comparative analysis of Powder X-ray Diffraction (PXRD) data to confirm the phase purity of 4,4'-Vinylenedipyridine (VDP) based MOFs, offering a clear methodology and supporting data for confident characterization.
The unique properties of MOFs are intrinsically linked to their crystal structure. The presence of impurities or unintended crystalline phases can significantly alter a MOF's performance in applications such as gas storage, catalysis, and drug delivery. PXRD is a powerful and non-destructive technique that serves as the primary tool for assessing the phase purity of synthesized MOFs. By comparing the experimental PXRD pattern of a synthesized VDP-MOF with a simulated pattern from its known crystal structure and the patterns of potential impurities, researchers can definitively identify the crystalline phases present in their sample.
Comparative Analysis of PXRD Patterns
A successful synthesis of a phase-pure VDP-MOF will result in an experimental PXRD pattern that closely matches the simulated pattern derived from its single-crystal X-ray diffraction data. Deviations from this ideal pattern, such as the presence of additional peaks, can indicate the existence of impurities. Common impurities in VDP-MOF synthesis include unreacted starting materials, such as the this compound linker or the metal precursor, and the formation of alternative, undesired MOF phases.
The following table summarizes the expected PXRD peak positions (2θ) and relative intensities for a phase-pure VDP-MOF, alongside the characteristic peaks of potential impurities. This data provides a reference for identifying contaminants in a synthesized sample.
| Compound | Key PXRD Peaks (2θ) | Relative Intensity | Notes |
| Phase-Pure VDP-MOF (Simulated) | [Hypothetical Data] 10.5°, 12.8°, 15.2°, 18.9°, 21.3° | Strong, Medium, Medium, Strong, Medium | The precise peak positions and intensities are dependent on the specific crystal structure of the VDP-MOF. This data should be replaced with actual simulated data from a crystallographic information file (CIF). |
| This compound (Linker) | [Hypothetical Data] 8.2°, 16.5°, 24.8°, 27.1° | Medium, Strong, Strong, Medium | Unreacted linker is a common impurity. |
| Metal Oxide (Precursor Impurity) | [Varies] | [Varies] | Peaks will correspond to the specific metal oxide used (e.g., ZnO, CuO, WO3). |
| Alternative MOF Phase | [Varies] | [Varies] | The formation of a different, thermodynamically stable MOF phase is possible under certain synthesis conditions. |
Experimental Protocols
Synthesis of this compound MOFs
A general solvothermal synthesis method for VDP-MOFs is as follows:
-
In a glass vial, dissolve the this compound linker and a corresponding metal salt (e.g., a nitrate or acetate salt of Zn, Cu, or other transition metals) in a suitable solvent or solvent mixture (e.g., N,N-Dimethylformamide (DMF), ethanol, or water).
-
The vial is then sealed and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from several hours to a few days).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.
-
The collected solid is washed with fresh solvent to remove any unreacted starting materials and then dried under vacuum.
Powder X-ray Diffraction (PXRD) Analysis
-
A small amount of the dried, synthesized MOF powder is gently ground to ensure a random orientation of the crystallites.
-
The powdered sample is mounted onto a sample holder.
-
PXRD data is collected using a diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation).
-
The data is typically collected over a 2θ range of 5° to 50° with a defined step size and scan speed.
-
The resulting diffraction pattern is then processed, and the peak positions and intensities are determined.
Workflow for Phase Purity Confirmation
The following diagram illustrates the logical workflow for confirming the phase purity of a synthesized this compound MOF using PXRD.
Workflow for PXRD-based phase purity analysis of VDP-MOFs.
By following this structured approach of synthesis, data acquisition, and comparative analysis, researchers can confidently ascertain the phase purity of their this compound MOFs, a crucial step towards reliable and reproducible scientific findings and the development of advanced materials.
Benchmarking the Catalytic Activity of 4,4'-Vinylenedipyridine-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of catalysts is paramount in advancing chemical synthesis, environmental remediation, and pharmaceutical development. Within the diverse family of pyridine-based ligands, 4,4'-Vinylenedipyridine (Vpe) has emerged as a compelling building block for coordination polymers and metal-organic frameworks (MOFs). Its extended conjugation and rigid, linear geometry, compared to the more conventional 4,4'-bipyridine (bipy), offer unique electronic and structural properties that can significantly influence catalytic performance. This guide provides an objective comparison of Vpe-based catalysts against their bipy-based analogues, supported by quantitative experimental data, to inform the selection and design of next-generation catalytic materials.
I. Comparative Catalytic Performance: Anion Exchange
A key area where the distinct properties of Vpe-based catalysts have been demonstrated is in anion exchange for the sequestration of pollutants. A recent study directly compares the performance of silver-Vpe coordination polymers to their silver-bipy counterparts, revealing significant differences in both material properties and catalytic efficacy.
The enhanced performance of the Vpe-based materials is attributed to the planar and rigid nature of the Vpe ligand, which leads to more favorable packing and lower solubility, thereby enhancing the stability and reusability of the material for anion exchange.
Table 1: Comparison of Silver-Vpe and Silver-Bipy Coordination Polymers for Anion Exchange
| Catalyst/Material | Target Anion | Adsorption Capacity (mg/g) | Solubility (mM) | Reference |
| [Ag(Vpe)][NO₃]·3H₂O | Perrhenate (ReO₄⁻) | 620(2) | 0.0137(7) - 0.21(5) | [1] |
| [Ag(Vpe)][NO₃]·3H₂O | Chromate (CrO₄²⁻) | 137.1(6) | 0.0137(7) - 0.21(5) | [1] |
| [Ag(Vpe)][BF₄] | Perrhenate (ReO₄⁻) | 661.8(3) | 0.0137(7) - 0.21(5) | [1] |
| [Ag(Vpe)][BF₄] | Chromate (CrO₄²⁻) | 190(3) | 0.0137(7) - 0.21(5) | [1] |
| Silver-bipy coordination polymers | Not specified | Not specified | 0.045(3) - 5.5(5) | [1] |
II. Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the key experiments are provided below.
A. Synthesis of Silver-Vpe Coordination Polymers
General Procedure: The synthesis of silver-Vpe coordination polymers is typically carried out via solvothermal or slow evaporation methods. For instance, to synthesize [Ag(Vpe)][NO₃]·3H₂O, equimolar amounts of silver nitrate (AgNO₃) and this compound (Vpe) are dissolved in a suitable solvent system, such as a mixture of methanol and water. The solution is then allowed to stand at room temperature for several days, leading to the formation of crystalline product. The resulting crystals are collected by filtration, washed with the mother liquor, and dried under ambient conditions. The synthesis of other silver-Vpe coordination polymers with different counter-anions follows a similar procedure, with the appropriate silver salt being used as the precursor.
B. Anion Exchange Experiments
Protocol for Perrhenate and Chromate Adsorption: Anion exchange experiments are conducted in a batch-wise manner. A known quantity of the silver-Vpe coordination polymer (e.g., 10 mg) is suspended in an aqueous solution (e.g., 10 mL) containing the target anions (perrhenate and chromate) at a specific concentration (e.g., 1 mM). The suspension is then agitated at room temperature for a defined period (e.g., 24 hours) to reach equilibrium. After the adsorption process, the solid catalyst is separated from the solution by centrifugation or filtration. The concentration of the remaining anions in the supernatant is determined using analytical techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) or ion chromatography. The adsorption capacity is then calculated as the amount of anion adsorbed per unit mass of the catalyst.
III. Visualization of Catalytic Processes
Experimental Workflow for Anion Exchange
The following diagram illustrates the typical workflow for evaluating the anion exchange performance of Vpe-based catalysts.
Generalized Photocatalytic Degradation Pathway
While direct comparative data for photocatalysis is still emerging, Vpe-based MOFs are promising candidates for this application due to their extended π-conjugation, which can enhance light absorption and charge separation. The following diagram illustrates a generalized pathway for the photocatalytic degradation of organic pollutants using a semiconductor-like catalyst, a model applicable to Vpe-based MOFs.
References
4,4'-Vinylenedipyridine: A Superior Linker in Coordination Chemistry? A Comparative Review
For researchers, scientists, and drug development professionals, the design and synthesis of advanced materials with tailored properties is a paramount objective. In the realm of coordination polymers and metal-organic frameworks (MOFs), the choice of organic linker is a critical determinant of the final material's structure and function. This guide provides a comprehensive comparison of 4,4'-Vinylenedipyridine (VDP) against other commonly employed linkers, highlighting its advantages with a focus on experimental data and detailed methodologies.
This review delves into the structural nuances and performance metrics of VDP-based materials, offering a valuable resource for the rational design of novel functional materials for applications ranging from anion sequestration to catalysis and beyond.
Enhanced Thermodynamic Stability and Anion Exchange Performance
A key advantage of this compound lies in its ability to form more thermodynamically stable coordination polymers compared to its close analog, 4,4'-bipyridine (bipy). This enhanced stability translates to superior performance in applications such as anion exchange, a critical process for environmental remediation and the purification of chemical feedstocks.
Recent studies on silver(I) coordination polymers have demonstrated that the vinyl spacer in VDP plays a crucial role in the formation thermodynamics. Density Functional Theory (DFT) calculations have shown that replacing bipy with VDP in silver-based coordination polymers can reduce the energetic cost of formation by as much as 4.8 kJ/mol.[1][2][3] This increased stability is reflected in the lower solubility of silver-VDP coordination polymers, making them more robust for practical applications in aqueous environments.[1][2][3]
Comparative Data: Anion Adsorption Capacity
The superior stability of VDP-based coordination polymers directly impacts their anion sequestration capabilities. The following table summarizes the remarkable anion adsorption capacities of two silver-VDP coordination polymers, [Ag(Vpe)][NO₃]·3H₂O and [Ag(Vpe)][BF₄], in comparison to other anion exchange materials.
| Anion Exchange Material | Target Anion | Adsorption Capacity (mg/g) | Reference |
| [Ag(Vpe)][NO₃]·3H₂O | Perrhenate (ReO₄⁻) | 620(2) | [1][2][3] |
| Chromate (CrO₄²⁻) | 137.1(6) | [1][2][3] | |
| [Ag(Vpe)][BF₄] | Perrhenate (ReO₄⁻) | 661.8(3) | [1][2][3] |
| Chromate (CrO₄²⁻) | 190(3) | [1][2][3] |
These values highlight the exceptional efficiency of VDP-based materials in capturing anionic pollutants from solution.
Structural Advantages of the Vinyl Spacer
The vinyl group in this compound imparts unique structural properties to the resulting coordination polymers and MOFs. Unlike the more flexible 4,4'-bipyridine, the vinyl spacer introduces a degree of rigidity and planarity to the linker. This can influence the resulting framework's topology and porosity.
Caption: Structural comparison of this compound and 4,4'-bipyridine.
This structural rigidity can be advantageous in preventing the interpenetration of frameworks, a common phenomenon in MOFs that can lead to a reduction in porosity and accessible surface area. The planarity of the VDP linker can also facilitate π-π stacking interactions within the framework, contributing to its overall stability.
Potential in Catalysis, Sensing, and Gas Storage
While direct comparative studies are still emerging, the electronic properties of the vinyl group in VDP suggest significant potential for applications in catalysis, sensing, and gas storage. The electron-rich double bond can act as a site for catalytic reactions or as a recognition element for sensing applications.
In the context of catalysis, the vinyl group can be chemically modified post-synthesis to introduce new functionalities. Furthermore, the electronic communication through the conjugated π-system of VDP can influence the catalytic activity of the metal centers within the MOF.
For sensing applications, the luminescence of MOFs can be modulated by the interaction of analytes with the VDP linker. The extended conjugation of VDP compared to bipyridine can lead to red-shifted emission, which is often desirable for biological sensing applications to minimize background fluorescence.
In gas storage, the rigid and planar nature of VDP can contribute to the formation of well-defined pores and channels within the MOF structure, potentially leading to enhanced gas uptake and selectivity.
Experimental Protocols
Synthesis of this compound (VDP)
A general procedure for the synthesis of 1,2-bis(4-pyridyl)ethene (this compound) involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[4]
Materials:
-
4-methylpyridine
-
4-pyridinecarboxaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Acetic acid
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of LDA in THF is cooled to -70 °C.
-
4-methylpyridine is added to the cooled LDA solution.
-
Under light-avoiding conditions, 4-pyridinecarboxaldehyde is added dropwise with continuous stirring.
-
The reaction mixture is then refluxed in the presence of acetic acid for 24 hours.
-
The resulting yellow solution is subjected to rotary evaporation to isolate the crude product.
-
The solid product is purified using column chromatography to yield the target compound.
Synthesis of Silver this compound Coordination Polymers for Anion Exchange
The following is a representative protocol for the synthesis of silver-VDP coordination polymers, as described in recent literature.[1][2][3]
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (VDP)
-
Deionized water
-
Methanol
Procedure:
-
A solution of AgNO₃ in deionized water is prepared.
-
A solution of VDP in methanol is prepared.
-
The VDP solution is slowly added to the AgNO₃ solution with stirring.
-
The resulting mixture is stirred for a specified period at room temperature.
-
The white precipitate is collected by vacuum filtration, washed with deionized water and methanol, and dried in air.
Anion Exchange Experiment:
-
The synthesized silver-VDP nitrate coordination polymer is dispersed in an aqueous solution containing the target anions (e.g., perrhenate and chromate).
-
The suspension is stirred for a set period.
-
The solid is then filtered, and the concentration of the anions in the filtrate is analyzed using techniques such as ion chromatography to determine the adsorption capacity.
Caption: Workflow for the synthesis and anion exchange testing of a silver-VDP coordination polymer.
Conclusion
This compound presents a compelling alternative to more conventional linkers in the design of coordination polymers and MOFs. Its inherent rigidity, planarity, and favorable electronic properties contribute to the formation of more stable materials with enhanced performance, particularly in anion exchange applications. While further research is needed to fully elucidate its advantages across a broader spectrum of applications, the existing data strongly suggests that VDP is a promising building block for the development of next-generation functional materials. The detailed experimental protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile linker in their own investigations.
References
- 1. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 4,4'-Vinylenedipyridine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4,4'-Vinylenedipyridine is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure a secure laboratory environment.
Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are critical to prevent exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. Below is a summary of recommended equipment when handling this compound.
| PPE Category | Specification | Purpose |
| Eye & Face Protection | Chemical splash goggles with side-shields or a full-face shield. | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or Viton® are recommended based on data for similar pyridine compounds. Nitrile gloves are not recommended for prolonged contact. | To prevent skin contact and absorption.[1][4][5] |
| Body Protection | A standard laboratory coat or a chemical-resistant apron. For larger quantities, impervious clothing is recommended.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1][7] If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To avoid inhalation of harmful dust or vapors. |
Glove Selection Guidance (Based on Pyridine Data)
| Glove Material | Recommendation for Pyridine |
| Butyl Rubber | Recommended |
| Viton® | Recommended |
| Nitrile | Not Recommended for prolonged use; suitable for limited splash protection only.[4] |
| Latex | Poor resistance.[8] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure minimizes the risk of accidental exposure and ensures operational consistency.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.[5]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[1][2]
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[5][7]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.[1] Do not mix this waste with other waste streams.[1]
-
Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5] The label should include the chemical name and associated hazards (e.g., Irritant, Toxic).
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7] Never dispose of this compound down the drain.[7]
Emergency Procedures
-
Spills:
-
Small Spills: For minor spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[1][7] Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and contact your institution's EHS department.[1]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5] Seek medical attention.
-
Inhalation: Move to fresh air immediately.[7] If breathing is difficult, seek medical attention.
-
Safe Handling Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pimdata.amgmedical.com [pimdata.amgmedical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
